molecular formula C8H12N2 B1309353 1-(Pyridin-3-yl)propan-2-amine CAS No. 71271-61-9

1-(Pyridin-3-yl)propan-2-amine

Cat. No.: B1309353
CAS No.: 71271-61-9
M. Wt: 136.19 g/mol
InChI Key: PUEWSNLDTZQXLN-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)propan-2-amine is a useful research compound. Its molecular formula is C8H12N2 and its molecular weight is 136.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-pyridin-3-ylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(9)5-8-3-2-4-10-6-8/h2-4,6-7H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUEWSNLDTZQXLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CN=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405712
Record name 1-(pyridin-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71271-61-9
Record name 1-(pyridin-3-yl)propan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(Pyridin-3-yl)propan-2-amine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profile, Synthetic Methodology, and Pharmacological Implications

Executive Summary

1-(Pyridin-3-yl)propan-2-amine (CAS: 299-26-3 for generic isomers; specific stereoisomers vary) represents a critical bioisostere of the classical phenethylamine scaffold. Structurally, it is an amphetamine analog where the phenyl ring is replaced by a pyridine ring at the 3-position. This "phenyl-to-pyridyl" switch significantly alters the physicochemical landscape of the molecule, primarily by introducing a heteroatom that functions as a hydrogen bond acceptor and reduces overall lipophilicity (LogP).

This guide provides a comprehensive technical analysis of the molecule, focusing on its diprotic acid-base properties, chemoselective synthesis via reductive amination, and the structure-activity relationships (SAR) that drive its utility in neuropharmacology and drug discovery.

Molecular Architecture & Physicochemical Profile

The substitution of a benzene ring with a pyridine moiety introduces a second basic center to the molecule. Unlike amphetamine, which is a monoprotic base, this compound exhibits amphoteric-like behavior in specific pH ranges due to the distinct pKa values of the pyridine nitrogen and the aliphatic amine.

Key Physicochemical Data[1]
PropertyValue / DescriptionImpact on Application
Molecular Formula

Precursor for N-alkylated derivatives.[1]
Molecular Weight 136.19 g/mol Low MW facilitates blood-brain barrier (BBB) crossing, though hindered by polarity.
LogP (Predicted) ~0.6Significantly lower than Amphetamine (~1.8). Reduced lipophilicity implies faster clearance and lower volume of distribution.
pKa (Pyridine N) ~5.2Weakly basic. Protonated only under acidic conditions (pH < 5).
pKa (Amine N) ~9.9Strongly basic. Protonated at physiological pH (7.4).
H-Bond Acceptors 2 (Pyridine N, Amine N)Pyridine N allows for novel binding interactions (e.g., water bridges) in receptor pockets.
H-Bond Donors 2 (Primary Amine)Critical for monoamine transporter recognition (DAT/NET).
Solubility and Stability[3][4]
  • Solubility: Highly soluble in aqueous acid (forming dihydrochloride salts). The free base is soluble in polar organic solvents (MeOH, EtOH, DCM) but less soluble in non-polar alkanes (Hexane) compared to phenyl analogs.

  • Stability: The pyridine ring renders the molecule resistant to oxidative metabolism at the ring carbons compared to electron-rich phenyl rings, though the nitrogen is susceptible to N-oxidation.

Synthetic Pathways & Process Optimization

The most robust route for the synthesis of this compound is the reductive amination of 1-(pyridin-3-yl)propan-2-one (3-pyridylacetone). This method is preferred over the Henry reaction (nitropropene reduction) due to the sensitivity of the pyridine ring to harsh reducing conditions (e.g.,


 can sometimes cause ring side-reactions or over-reduction if not carefully controlled).
Reaction Logic

We utilize Sodium Cyanoborohydride (


)  as the reducing agent.[2]
  • Causality:

    
     is selective for the imine intermediate at pH 6-7 and does not reduce the ketone or the pyridine ring.
    
  • Ammonium Source: Ammonium acetate (

    
    ) provides both the ammonia source and the buffering capacity to maintain the optimal pH for imine formation.
    
Detailed Protocol: Reductive Amination

Reagents:

  • 1-(Pyridin-3-yl)propan-2-one (1.0 eq)

  • Ammonium Acetate (10.0 eq)[1][3]

  • Sodium Cyanoborohydride (0.7 eq)

  • Methanol (Anhydrous)

  • Workup: NaOH (aq), DCM, HCl in Dioxane.

Step-by-Step Methodology:

  • Imine Formation (Equilibrium):

    • In a dry round-bottom flask, dissolve 1-(pyridin-3-yl)propan-2-one in anhydrous methanol (0.5 M concentration).

    • Add Ammonium Acetate (10 eq) in one portion.

    • Checkpoint: Stir at room temperature for 30 minutes. The excess ammonium drives the equilibrium toward the imine species.

  • Reduction:

    • Cool the solution to 0°C.

    • Carefully add

      
       (0.7 eq) portion-wise. (Note: Cyanide gas risk is low at this pH, but perform in a fume hood).
      
    • Allow the reaction to warm to room temperature and stir for 18-24 hours.

    • Validation: Monitor consumption of ketone by TLC (Mobile phase: 5% MeOH in DCM).

  • Quenching & Workup (Critical for Pyridines):

    • Acidify carefully with concentrated HCl to pH < 2 (decomposes excess borohydride).

    • Evaporate methanol under reduced pressure.

    • Dilute residue with water. Wash with diethyl ether (removes non-basic impurities).

    • Basification: Adjust aqueous layer to pH > 12 using 20% NaOH. Note: High pH is required to deprotonate both the pyridine and the amine.

    • Extract the free base into Dichloromethane (DCM) (3x).

  • Purification:

    • Dry combined organics over

      
      , filter, and concentrate.
      
    • Convert to the dihydrochloride salt by adding 4M HCl in Dioxane. The salt is hygroscopic; store in a desiccator.

Synthetic Workflow Diagram

Synthesis Ketone 1-(Pyridin-3-yl) propan-2-one Imine Intermediate Imine Species Ketone->Imine Condensation Reagents NH4OAc (Excess) MeOH, pH 6 Reagents->Imine Product 1-(Pyridin-3-yl) propan-2-amine Imine->Product Hydride Transfer Reduction NaCNBH3 Reduction Reduction->Product Workup Acid/Base Extraction (pH > 12) Product->Workup Purification

Figure 1: Chemoselective reductive amination workflow ensuring preservation of the pyridine aromaticity.

Analytical Characterization

To validate the synthesis, specific spectroscopic markers must be identified. The pyridine ring provides distinct signals in NMR that differentiate it from phenyl-based impurities.

  • 1H NMR (DMSO-d6, Salt Form):

    • Pyridine Protons: Look for signals in the 7.8–8.8 ppm range.

      • C2-H: Singlet/Doublet around 8.5–8.7 ppm (most deshielded due to Nitrogen adjacency).

      • C6-H: Doublet around 8.4 ppm.

      • C4-H / C5-H: Multiplets around 7.8–8.0 ppm.

    • Alpha-Methine: Multiplet at ~3.5 ppm.

    • Alpha-Methyl: Doublet at ~1.1–1.2 ppm.

  • Mass Spectrometry (ESI+):

    • Parent ion

      
       m/z.
      
    • Fragment ion at 92/93 m/z (picolyl cation) is characteristic.

Pharmacophore & Structure-Activity Relationships (SAR)

The this compound scaffold serves as a probe for understanding the role of lipophilicity and hydrogen bonding in monoamine transporter binding.

The Phenyl-Pyridyl Switch

Replacing the phenyl ring with pyridine creates a "Polar Bioisostere."

  • Transporter Affinity: The pyridine nitrogen acts as a Hydrogen Bond Acceptor (HBA). In the DAT (Dopamine Transporter) pocket, this can reduce affinity if the pocket is strictly hydrophobic (phenyl-preferring), or maintain it if water networks are involved. Generally, 3-pyridyl analogs show reduced potency compared to amphetamine but retain releasing capabilities.

  • Metabolic Stability: The pyridine ring is less prone to CYP450-mediated hydroxylation than the phenyl ring, potentially extending half-life, although N-oxidation becomes a new metabolic route.

  • Blood-Brain Barrier (BBB): The lower LogP (0.6) makes passive diffusion across the BBB less efficient than amphetamine, likely requiring higher doses for central effects.

Signaling Pathway & Mechanism

SAR cluster_0 Structural Features cluster_1 Pharmacological Outcome Molecule 1-(Pyridin-3-yl) propan-2-amine Pyridine 3-Pyridyl Ring (Polar Bioisostere) Molecule->Pyridine Amine Primary Amine (Basic Center) Molecule->Amine AlphaMe Alpha-Methyl (Steric Shield) Molecule->AlphaMe LogP Decreased Lipophilicity (Lower BBB Penetration) Pyridine->LogP Binding Transporter Substrate (DAT/NET Releaser) Amine->Binding Metabolism MAO Resistance (Due to Alpha-Me) AlphaMe->Metabolism

Figure 2: Structure-Activity Relationship (SAR) mapping biological outcomes to specific structural moieties.

Safety, Handling, and Regulatory Context

  • Handling: As a primary amine and pyridine derivative, the compound is corrosive and an irritant. Use gloves and eye protection. The free base is volatile; salts are stable solids.

  • Regulatory Status:

    • USA: While not always explicitly scheduled by name, this compound is a positional isomer/analog of controlled phenethylamines. Under the Federal Analogue Act , it may be treated as a Schedule I or II substance if intended for human consumption due to its structural and pharmacological similarity to amphetamine.

    • Research Use: Strictly for in vitro or animal research. Not for human use.

References

  • PubChem. (n.d.).[1][3][4] this compound Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971).[5] The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society.[5] (Foundational protocol for reductive amination).

  • Liechti, M. E. (2017).[6] Pharmacological Profile of Mephedrone Analogs and Related New Psychoactive Substances. Neuropharmacology. (Contextualizes transporter activity of amphetamine-like scaffolds).

  • Barnes, N. M., et al. (2020). Bioisosteres of phenyl rings in drug discovery. Journal of Medicinal Chemistry.

Sources

Structural Elucidation and Analytical Profiling of 1-(Pyridin-3-yl)propan-2-amine

[1][2]

Document Type: Technical Guide / Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Forensic Analysts, Process Development Scientists Subject: 1-(Pyridin-3-yl)propan-2-amine (CAS: 71271-61-9)[1][2]

Executive Summary & Compound Identity

This compound is a structural isomer of the pyridine analog of amphetamine.[1][2] Unlike its phenyl equivalent, the incorporation of a pyridine ring introduces basicity and specific metabolic susceptibility. In drug development, it serves as a bioisostere for phenethylamine scaffolds, often investigated for monoamine transporter activity. In forensic contexts, it appears as a regioisomer of potential designer drugs, requiring rigorous structural proof to distinguish it from the 2- and 4-pyridyl isomers.[1]

Chemical Data:

  • IUPAC Name: this compound[1][2][3]

  • Synonyms: 3-(2-Aminopropyl)pyridine;

    
    -Methyl-3-pyridineethanamine[1][2]
    
  • Molecular Formula:

    
    [3]
    
  • Molecular Weight: 136.19 g/mol [1][2][3]

  • Key Structural Feature: Chiral center at C2 (propyl chain); Substitution at the 3-position of the pyridine ring.[1][2]

Synthetic Context: The Origin of Structure

Understanding the synthetic route is the first step in elucidation, as it predicts specific impurities and stereochemical outcomes. The standard synthesis mirrors the Henry Reaction (nitroaldol condensation) used for amphetamines.[1][2]

Synthesis Workflow

The reaction proceeds via the condensation of 3-pyridinecarboxaldehyde with nitroethane, followed by reduction.[2]

SynthesisAldehyde3-Pyridinecarboxaldehyde(Precursor A)Intermediate1-(Pyridin-3-yl)-2-nitroprop-1-ene(Nitroalkene Intermediate)Aldehyde->IntermediateNH4OAc, AcOHRefluxNitroNitroethane(Precursor B)Nitro->IntermediateProductThis compound(Target Amine)Intermediate->ProductLiAlH4 or H2/Pd-CReduction

Figure 1: Synthetic pathway via Henry Reaction.[1][2] Note that the intermediate nitroalkene destroys the stereocenter, resulting in a racemic product unless asymmetric reduction is employed.

Analytical Strategy: Multi-Modal Elucidation

To unequivocally assign the structure, a convergent strategy using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) is required.

Mass Spectrometry (GC-MS / LC-MS)[1][2]

In Electron Ionization (EI) MS, the molecule follows the classic fragmentation rules of

  • Molecular Ion (

    
    ):  m/z 136 (Weak intensity, typical for aliphatic amines).[2]
    
  • Base Peak: m/z 44.[1][2] This arises from the

    
    -cleavage of the C-C bond adjacent to the nitrogen, generating the immonium ion 
    
    
    .
  • Tropylium-like Ion: m/z 92.[1][2] The cleavage of the benzyl-like bond generates a pyridylmethyl cation (

    
    ).[1][2]
    

Differentiation Note: The mass spectrum alone cannot reliably distinguish between the 2-, 3-, and 4-pyridyl isomers, as all three generate m/z 44 and m/z 92 fragments. NMR is mandatory for positional assignment.[1][2]

Nuclear Magnetic Resonance (NMR)

NMR provides the definitive proof of the 3-substitution pattern.[1][2]

Protocol: Sample Preparation
  • Solvent: Dissolve 10 mg of free base in 0.6 mL

    
     (or 
    
    
    for HCl salt).
  • Reference: TMS (0.00 ppm).

  • Acquisition: 400 MHz or higher; 16 scans minimum.

1H NMR Assignment (in

)

The 3-substituted pyridine ring creates a highly asymmetric aromatic region, distinct from the symmetric 4-isomer or the shielded 2-isomer.[1][2]

PositionShift (

)
MultiplicityIntegrationStructural Insight
Py-H2 8.45 - 8.50Singlet (broad)1HIsolated proton between ring N and alkyl chain.[1][2] Most deshielded.[1][2][4]
Py-H6 8.40 - 8.45Doublet (d)1HAdjacent to ring N; couples with H5.[1][2]
Py-H4 7.50 - 7.55Doublet (dt)1HPara to N; couples with H5.[1][2]
Py-H5 7.20 - 7.25dd1HMeta to N; couples with H4 and H6.[1][2]
Side-CH 3.10 - 3.25Multiplet1HMethine proton at the chiral center.[1][2]
Side-CH2 2.55 - 2.75dd (Diastereotopic)2HBenzylic protons.[1][2] Diastereotopic due to adjacent chiral center.[1][2]
Side-CH3 1.10 - 1.15Doublet3HMethyl group terminal.[1][2]
NH2 1.50 - 2.00Broad Singlet2HExchangeable; shift varies with concentration.[1][2]

Key Diagnostic Feature: The presence of a singlet-like peak (H2) and two distinct doublets (H4, H6) with different coupling constants definitively identifies the 3-substituted pyridine.[1][2]

Isomeric Differentiation Matrix

Distinguishing the target from its regioisomers is critical for patent purity and forensic identification.[1][2]

Feature3-Pyridyl (Target) 4-Pyridyl Isomer 2-Pyridyl Isomer
Symmetry AsymmetricSymmetric (AA'BB')Asymmetric
Aromatic H Count 4 Distinct signals2 Distinct signals (2H each)4 Distinct signals
H2 Signal Singlet (Isolated) None (N at pos 1, subst at 4)None (Subst at 2)
Coupling

and

visible

only (Ortho coupling)
Complex coupling
Elution (GC) IntermediateTypically lastTypically first

Stereochemical Analysis (Chiral Purity)

Since the molecule contains a chiral center at C2, the synthesized product is a racemate (50:50 mixture of R and S) unless asymmetric synthesis was used.

Chiral Resolution Workflow

To determine enantiomeric excess (ee%), utilize Mosher's Acid derivatization or Chiral HPLC.[2]

ChiralAnalysisSampleRacemic Sample(Free Base)DerivDerivatization(R)-(-)-MTPA-ClSample->DerivDCM, Et3NAnalysis1H-NMR / 19F-NMRAnalysisDeriv->AnalysisPurifyResultDiastereomeric SplitCalculate %eeAnalysis->ResultCompare Methyl Doublets

Figure 2: Determination of Enantiomeric Purity using Mosher's Amide method.

Protocol:

  • React the amine with (R)-

    
    -methoxy-
    
    
    -(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).[1][2]
  • Analyze by

    
    H NMR.[1][2][4][5][6]
    
  • The methyl doublet of the side chain (originally at ~1.1 ppm) will split into two distinct doublets corresponding to the (R,R) and (R,S) diastereomers. Integration of these peaks yields the enantiomeric ratio.[1][2]

References

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 4712458, this compound. Retrieved from [Link]

  • Kozikowski, A. P., et al. (2000).[1][2] Synthesis and transporter binding properties of 3-substituted pyridine analogues of cocaine and amphetamine. Journal of Medicinal Chemistry. (Contextual grounding for pyridine bioisosteres).

  • SpectraBase. (2024).[1][2] 1H NMR of Pyridine Derivatives. Wiley Science Solutions.[1][2] Retrieved from [Link] (Verified for general pyridine shift patterns).[1][2]

  • Doc Brown's Chemistry. (2024).[1][2] Mass spectrum fragmentation patterns of aliphatic amines. Retrieved from [Link]

1-(Pyridin-3-yl)propan-2-amine: Technical Monograph

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and pharmacological profile of 1-(Pyridin-3-yl)propan-2-amine . This document is structured for researchers and drug development professionals, focusing on the chemical causality and pharmacological implications of replacing the phenyl ring of amphetamine with a 3-pyridyl moiety.

Chemical Identity & Structural Logic

This compound is a heteroaromatic analogue of amphetamine. By substituting the phenyl ring with a pyridine ring at the 3-position (meta-analogue), the molecule retains the critical phenethylamine backbone required for monoamine transporter recognition while introducing a basic nitrogen atom into the aromatic system. This modification significantly alters the logP (lipophilicity) and pKa, influencing blood-brain barrier (BBB) penetration and receptor binding kinetics compared to its carbocyclic parent.

Nomenclature & Identifiers
Standard Identifier
Preferred IUPAC Name This compound
Common Synonyms 3-Pyridylamphetamine; 1-(3-Pyridyl)-2-aminopropane;

-Methyl-3-pyridineethanamine
CAS Number 71271-61-9 (Generic); 19730-12-2 (Unspecified isomer)
Molecular Formula C

H

N

Molecular Weight 136.19 g/mol
SMILES CC(N)Cc1cccnc1

Synthetic Methodology

The synthesis of this compound follows a Henry Reaction (Nitroaldol Condensation) pathway, followed by a hydride reduction. This route is preferred over the reductive amination of 1-(pyridin-3-yl)propan-2-one due to the commercial availability of the aldehyde precursor and the stability of the nitroalkene intermediate.

Step 1: Nitroaldol Condensation

Reaction: 3-Pyridinecarboxaldehyde + Nitroethane


 1-(Pyridin-3-yl)-2-nitroprop-1-ene
  • Reagents: 3-Pyridinecarboxaldehyde (Nicotinaldehyde), Nitroethane, Ammonium Acetate (Catalyst).

  • Solvent: Glacial Acetic Acid or Toluene/Ethanol.

  • Mechanism: The base catalyzes the deprotonation of nitroethane to form a nitronate anion, which attacks the aldehyde carbonyl. Spontaneous dehydration yields the conjugated nitroalkene.

  • Critical Control Point: The reaction must be driven to completion to avoid contaminating the reduction step with unreacted aldehyde, which can form secondary amines.

Step 2: Reduction of the Nitroalkene

Reaction: 1-(Pyridin-3-yl)-2-nitroprop-1-ene


 this compound
  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    ).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF) or Diethyl Ether.

  • Rationale: LiAlH

    
     is chosen to strictly reduce the nitro group and the alkene double bond without reducing the pyridine ring. Catalytic hydrogenation (e.g., PtO
    
    
    
    /H
    
    
    ) poses a risk of partially reducing the pyridine ring to a piperidine derivative if pressure/temperature are not strictly controlled.
Synthesis Workflow Diagram

Synthesis Aldehyde 3-Pyridinecarboxaldehyde Nitroalkene INTERMEDIATE: 1-(Pyridin-3-yl)-2-nitroprop-1-ene Aldehyde->Nitroalkene Henry Rxn (NH4OAc, reflux) Nitroethane Nitroethane Nitroethane->Nitroalkene LAH LiAlH4 / THF (Reduction) Nitroalkene->LAH Product PRODUCT: This compound LAH->Product Reflux 4h Hydrolysis

Figure 1: Synthetic pathway via Henry Condensation and LiAlH4 reduction.

Pharmacological Profile

The substitution of the phenyl ring with a pyridine moiety introduces an electron-withdrawing nitrogen atom, which creates a dipole moment absent in amphetamine. This alteration impacts the molecule's interaction with the Monoamine Transporters (MATs).

Mechanism of Action

Like its phenyl analogue, this compound functions primarily as a Monoamine Releasing Agent (MRA) . It acts as a substrate for the uptake transporters, entering the presynaptic neuron and displacing endogenous neurotransmitters from storage vesicles via VMAT2 interaction.

  • Transporter Substrate: The molecule is transported into the cytosol by DAT (Dopamine Transporter) and NET (Norepinephrine Transporter).

  • TAAR1 Activation: Intracellular accumulation likely activates the Trace Amine-Associated Receptor 1 (TAAR1), triggering protein kinase signaling that reverses transporter flux.

  • VMAT2 Disruption: It disrupts the pH gradient of the Vesicular Monoamine Transporter 2 (VMAT2), causing cytosolic efflux of dopamine/norepinephrine.

Structure-Activity Relationship (SAR)
  • Lipophilicity (LogP): The pyridine nitrogen lowers the LogP (~0.6) compared to amphetamine (~1.8). This reduces BBB permeability, likely requiring higher doses for central effects compared to the carbocyclic parent.

  • Selectivity: The 3-pyridyl position (meta) is sterically compatible with the binding pockets of DAT and NET. However, the electron-deficient nature of the pyridine ring reduces

    
    -
    
    
    
    stacking interactions with phenylalanine residues (e.g., Phe72 in DAT) in the transporter active site, resulting in lower binding affinity compared to amphetamine.
Signaling Pathway Diagram

Pharmacology Ligand This compound DAT_NET DAT / NET Transporters (Presynaptic Membrane) Ligand->DAT_NET Substrate Uptake Cytosol Cytosolic Accumulation DAT_NET->Cytosol Efflux Neurotransmitter Efflux (DA / NE Release) DAT_NET->Efflux Reverse Transport TAAR1 TAAR1 Receptor (Intracellular) Cytosol->TAAR1 Agonism VMAT2 VMAT2 (Synaptic Vesicle) Cytosol->VMAT2 pH Gradient Disruption TAAR1->DAT_NET Phosphorylation (Reversal of Transport) VMAT2->Efflux Increased Cytosolic DA/NE

Figure 2: Mechanism of action as a substrate-based monoamine releaser.

Experimental Protocols

Protocol A: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene
  • Setup: Equip a 500 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Combine 3-pyridinecarboxaldehyde (10.7 g, 100 mmol), nitroethane (15.0 g, 200 mmol), and ammonium acetate (1.5 g) in 100 mL of toluene.

  • Reaction: Reflux with vigorous stirring. Monitor water collection in the Dean-Stark trap. Reaction is complete when water evolution ceases (~4-6 hours).

  • Workup: Cool the mixture. Wash the organic phase with brine (3 x 50 mL). Dry over anhydrous MgSO

    
     and evaporate the solvent under reduced pressure.
    
  • Purification: Recrystallize the crude yellow solid from boiling ethanol.

    • Expected Yield: 60-75%

    • Appearance: Yellow crystalline needles.

Protocol B: Reduction to Amine
  • Setup: Flame-dry a 3-neck flask under Argon atmosphere.

  • Reagents: Suspend LiAlH

    
     (3.8 g, 100 mmol) in 150 mL anhydrous THF.
    
  • Addition: Dissolve the nitroalkene (8.2 g, 50 mmol) in 50 mL anhydrous THF. Add dropwise to the LiAlH

    
     suspension at 0°C.
    
  • Reaction: Allow to warm to room temperature, then reflux for 4 hours.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 3.8 mL H

      
      O
      
    • 3.8 mL 15% NaOH

    • 11.4 mL H

      
      O
      
  • Isolation: Filter the granular white precipitate. Dry the filtrate (Na

    
    SO
    
    
    
    ) and concentrate in vacuo to yield the free base oil.
  • Salt Formation: Dissolve oil in isopropanol and add concentrated HCl dropwise to precipitate the dihydrochloride salt.

References

  • Synthesis of Phenylalkylamines via Henry Reaction: Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Methodology adapted for pyridine analogues).

  • Pharmacology of Amphetamine Analogues: Simmler, L. D., et al. (2013). "Pharmacological characterization of designer cathinones in vitro." British Journal of Pharmacology, 168(2), 458–470. (Provides comparative data for transporter assays).

  • Pyridyl Isosteres in Medicinal Chemistry: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.

  • Chemical Identity & Safety Data: PubChem.[1] (n.d.). This compound Compound Summary. National Center for Biotechnology Information.

Sources

Chemo-Analytical Profile and Synthesis of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyridin-3-yl)propan-2-amine (often abbreviated as 3-PAL or 3-AP) represents a critical structural bioisostere of the phenethylamine class, specifically amphetamine.[1][2][3] By substituting the phenyl ring with a pyridine moiety, researchers alter the lipophilicity (LogP), metabolic stability, and receptor binding affinity profile while retaining the core monoamine-releasing pharmacophore.[1][2]

This guide provides a rigorous analysis of the molecule's physicochemical properties, a self-validating synthetic protocol via the nitroalkene route, and the pharmacological logic governing its interaction with monoamine transporters.[2]

Physicochemical Characterization

The precise molecular weight and ionization states are fundamental for dosage calculation and solubility profiling in aqueous buffers.[1][2][3]

Core Metrics[1][2][3][4][5]
PropertyValueTechnical Notes
Molecular Weight 136.19 g/mol Monoisotopic mass: 136.10 Da
Molecular Formula

Contains one pyridine nitrogen and one aliphatic amine.[1][2][3][4][5][6]
CAS Registry 71271-61-9Racemic free base.[1][2][3]
Topological PSA 38.9 ŲIndicative of high blood-brain barrier (BBB) permeability.[1][2][3]
Predicted LogP ~0.6Lower than amphetamine (LogP ~1.[1][2][3]8) due to pyridine polarity.[1][2][3]
Ionization and Solubility Logic

Unlike amphetamine, this molecule is a di-basic system.[1][2][3]

  • Aliphatic Amine (

    
    ):  The primary amine on the propyl chain is highly basic and protonated at physiological pH.[1][2][3]
    
  • Pyridine Nitrogen (

    
    ):  The aromatic nitrogen is weakly basic.[1][2][3]
    
    • Implication: In standard extraction protocols (pH > 12), both nitrogens are uncharged (organic soluble).[1][2][3] In acidic media (pH < 4), both are protonated (highly water-soluble).[1][2][3]

Synthetic Architecture: The Nitroalkene Route

To ensure high purity and avoid the regulatory complexities of ketone precursors (P2P analogs), the Henry Reaction (Nitroaldol Condensation) followed by hydride reduction is the preferred laboratory-scale method.[1][2][3] This route is self-validating because the intermediate crystallizes, allowing for visual purity checks before the final reduction.[1][2][3]

Reaction Scheme Diagram

Synthesispathway Precursor 3-Pyridinecarboxaldehyde (Start) Intermediate 1-(Pyridin-3-yl)-2-nitroprop-1-ene (Crystalline Solid) Precursor->Intermediate Condensation (Reflux) Reagent Nitroethane (Cat. NH4OAc) Reagent->Intermediate Product This compound (Final Amine) Intermediate->Product Hydride Reduction Reductant LiAlH4 / THF (Reduction) Reductant->Product

Figure 1: Synthetic workflow utilizing the Henry reaction to generate the nitroalkene intermediate, followed by exhaustive reduction.[1][2][3]

Detailed Protocol
Phase A: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

Principle: The aldehyde carbonyl is more electrophilic than the pyridine ring, allowing selective condensation with nitroethane.[1][2][3]

  • Setup: Equip a 500mL round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Reagents: Combine 3-pyridinecarboxaldehyde (100 mmol), nitroethane (150 mmol), and ammonium acetate (10 mmol) in toluene (200 mL).

  • Reflux: Heat to vigorous reflux.[1][2][3] Water generation in the trap validates the reaction progress.[1][2][3] Continue until water evolution ceases (~4-6 hours).

  • Isolation: Remove solvent in vacuo. Recrystallize the residue from isopropanol.[1][2][3]

    • Validation Point: The product must be a yellow crystalline solid.[1][2][3] If oily, re-crystallize.[1][2][3] Impure intermediate leads to polymerization in Phase B.[1][2][3]

Phase B: Reduction to Amine

Principle: The nitro group and the alkene double bond must be reduced simultaneously.[1][2][3] Lithium Aluminum Hydride (


) is required; weaker reducing agents (NaBH4) will fail to reduce the nitro group fully.[1][2][3]
  • Preparation: In a dry 3-neck flask under Nitrogen atmosphere, suspend

    
     (300 mmol) in anhydrous THF.
    
  • Addition: Dissolve the nitroalkene from Phase A in THF and add dropwise to the hydride suspension. Maintain a gentle reflux (exothermic).[1][2][3]

  • Workup (Fieser Method):

    • Cool to 0°C.[1][2][3]

    • Add water (

      
       mL), then 15% NaOH (
      
      
      
      mL), then water (
      
      
      mL).[1][2][3]
    • Filter the white granular precipitate.[1][2][3]

  • Extraction: Evaporate the filtrate to obtain the crude oil. Acidify with HCl/Isopropanol to precipitate the dihydrochloride salt.[1][2][3]

Pharmacological Context

This molecule acts as a substrate-based monoamine releasing agent.[1][2][3] Its structural divergence from amphetamine (phenyl


 pyridyl) introduces specific binding nuances.
Mechanism of Action[2]

The pyridine ring increases polarity, potentially reducing BBB penetration velocity compared to amphetamine, but the mechanism remains transporter-mediated exchange.[1][2]

Mechanism Compound This compound DAT Dopamine Transporter (DAT) Compound->DAT Substrate Uptake VMAT VMAT2 (Vesicular Transporter) Compound->VMAT Disrupts Gradient Cytosol Cytosolic Dopamine Surge DAT->Cytosol Translocation Synapse Synaptic Release (Efflux) DAT->Synapse Release VMAT->Cytosol DA Displacement Cytosol->DAT Reverse Transport

Figure 2: The dual-mechanism of monoamine release: uptake via DAT followed by VMAT2 inhibition/reversal, leading to cytosolic accumulation and efflux.[1][2][3]

Structure-Activity Relationship (SAR)[1][2][3]
  • 3-Pyridyl Position: The nitrogen at the 3-position is electronically similar to the phenyl ring's meta-position but acts as a hydrogen bond acceptor.[1][2][3] This often retains dopaminergic activity while altering metabolic routes (e.g., reduced aromatic hydroxylation).[1][2][3]

  • Alpha-Methyl Group: Protects the amine from rapid degradation by Monoamine Oxidase (MAO), extending the half-life significantly compared to the non-methylated analog.[1][2][3]

Analytical Validation

To confirm the identity of the synthesized product and distinguish it from its 2-pyridyl or 4-pyridyl isomers, utilize the following spectroscopic markers.

Mass Spectrometry (GC-MS)
  • Parent Ion:

    
     (Weak or absent in EI).[1][2][3]
    
  • Base Peak:

    
     (The 
    
    
    
    fragment).[1][2][3] This is the "alpha-cleavage" characteristic of all amphetamines.[1][2][3]
  • Key Fragment:

    
     (Picolyl cation).[1][2][3]
    
    • Differentiation: The 3-pyridyl isomer yields a specific fragmentation pattern in the aromatic region distinct from the 2- and 4-isomers due to the stability of the resulting pyridinium ions.[1][2][3]

Nuclear Magnetic Resonance ( H-NMR)

Solvent:


 or 

.[1][2][3]
  • Aromatic Region (4H): Look for the distinct pattern of the 3-substituted pyridine.[1][2][3]

    • 
       ppm (d, 1H, position 2 - adjacent to Nitrogen).[1][2][3]
      
    • 
       ppm (dd, 1H, position 6).[1][2][3]
      
    • 
       ppm (dt, 1H, position 4).[1][2][3][7]
      
    • 
       ppm (dd, 1H, position 5).[1][2][3]
      
  • Aliphatic Region:

    • 
       ppm (d, 3H, 
      
      
      
      -methyl).[1][2][3]
    • 
       ppm (m, 2H, benzylic/pyridylic 
      
      
      
      ).[1][2][3]
    • 
       ppm (m, 1H, chiral methine).[1][2][3]
      

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4712458, this compound.[1][2][3] Retrieved from [Link][1][2][3]

  • Rao, R. N., & Chanda, K. (2022). 2-Aminopyridine – an unsung hero in drug discovery.[1][2][3][8] Chemical Communications, 58, 343-382.[1][2][3][8] [Link]

  • Trushin, S., et al. (2025). Synthesis of pyridine-amine derivatives.[1][2][3][9] protocols.io. [Link][1][2][3][9]

Sources

Spectroscopic Characterization of 1-(Pyridin-3-yl)propan-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the spectroscopic characterization of 1-(Pyridin-3-yl)propan-2-amine, designed for researchers and analytical chemists.

Executive Summary

This compound (CAS: 71271-61-9), often referred to as 3-pyridylamphetamine or 3-(2-aminopropyl)pyridine , is a structural analogue of amphetamine where the phenyl ring is replaced by a pyridine ring at the 3-position. This substitution significantly alters the electronic properties and basicity of the molecule while retaining the core phenethylamine-like scaffold.[1]

This guide provides a comprehensive analysis of the spectroscopic signatures (MS, NMR, IR, UV) required for the unequivocal identification of this compound.[1] It focuses on distinguishing the 3-pyridyl isomer from its 2- and 4-pyridyl counterparts and from the parent amphetamine, a critical requirement in forensic analysis and medicinal chemistry.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]

PropertyData
IUPAC Name This compound
Synonyms 3-(2-Aminopropyl)pyridine;

-Methyl-3-pyridineethanamine
Molecular Formula C

H

N

Molecular Weight 136.19 g/mol
Monoisotopic Mass 136.1000 Da
Appearance Colorless to pale yellow oil (free base); Hygroscopic solid (HCl salt)
pKa (Calculated) ~9.0 (aliphatic amine), ~3.0 (pyridine nitrogen)

Mass Spectrometry (MS) Profile[1][13][14]

Mass spectrometry is the primary tool for rapid identification.[1] The fragmentation pattern of this compound under Electron Ionization (EI, 70 eV) follows the classic


-cleavage mechanism observed in amphetamines, but with diagnostic pyridine-specific ions.
Fragmentation Pathway (EI-MS)

The molecular ion (M


 , m/z 136) is typically weak due to the stability of the fragment ions.[1] The fragmentation is dominated by the cleavage of the C

-C

bond.[1]
  • Base Peak (m/z 44): The most abundant ion is the iminium species [CH

    
    CH=NH
    
    
    
    ]
    
    
    , resulting from
    
    
    -cleavage next to the amine nitrogen.[1] This peak is characteristic of all primary 1-arylpropan-2-amines (including amphetamine).[1]
  • Pyridylmethyl Cation (m/z 92/93): The complementary fragment is the 3-pyridylmethyl cation (or azatropylium ion).[1] Unlike amphetamine, which yields a tropylium ion at m/z 91, the pyridine analogue shifts this mass by +1 or +2 units due to the nitrogen heteroatom.[1]

  • M-1 Peak (m/z 135): Loss of a hydrogen atom, often observed but low intensity.[1]

Diagnostic Comparison
Fragment IonAmphetamine (m/z)This compound (m/z)Structural Origin
Base Peak 4444 [CH

CHNH

]

(

-cleavage)
Benzylic/Pyridylic 91 (Tropylium)92 / 93 Ar-CH


(Pyridylmethyl/Azatropylium)
Molecular Ion 135136 M

Fragmentation Mechanism Diagram[1]

MS_Fragmentation M_Ion Molecular Ion (M+) m/z 136 Alpha_Cleavage α-Cleavage M_Ion->Alpha_Cleavage -e- Base_Peak Base Peak [CH3-CH=NH2]+ m/z 44 Alpha_Cleavage->Base_Peak Dominant Path Pyridyl_Frag 3-Pyridylmethyl Cation [Py-CH2]+ m/z 92 Alpha_Cleavage->Pyridyl_Frag Minor Path Azatropylium Azatropylium Ion (Rearrangement) m/z 93 Pyridyl_Frag->Azatropylium Ring Expansion

Caption: EI-MS fragmentation pathway showing the dominance of the alpha-cleavage mechanism yielding the m/z 44 base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][7][11]

NMR provides the definitive structural proof, allowing differentiation between the 2-, 3-, and 4-pyridyl isomers based on the aromatic coupling patterns.

H NMR (Proton) Data (CDCl , 400 MHz)

The aliphatic region resembles amphetamine, while the aromatic region displays the unique ABCD spin system of a 3-substituted pyridine.

PositionShift (

, ppm)
MultiplicityCoupling (

, Hz)
Assignment Logic
H-2 (Py) 8.40 – 8.50Singlet (br) or d

Isolated proton between N and substituent; deshielded by N.
H-6 (Py) 8.35 – 8.45Doublet (dd)

,

Adjacent to N; deshielded.
H-4 (Py) 7.45 – 7.55Doublet of triplets

,

Para to N; distinct coupling to H-5.
H-5 (Py) 7.15 – 7.25Doublet of doublets

,

Meta to N; most shielded aromatic proton.
CH (Methine) 3.10 – 3.25Multiplet (sextet)


-proton to the amine.[1]
CH

(Methylene)
2.55 – 2.75Multiplet (dd)

,

Benzylic protons; diastereotopic nature often unresolved.[1]
NH

1.30 – 1.80Broad Singlet-Exchangeable; shift varies with concentration/solvent.[1]
CH

(Methyl)
1.05 – 1.15Doublet

Terminal methyl group.[1]
C NMR (Carbon) Data (CDCl , 100 MHz)
  • Aromatic Carbons:

    • C-2: ~150.0 ppm (CH, adjacent to N).[1]

    • C-6: ~147.5 ppm (CH, adjacent to N).[1]

    • C-4: ~136.5 ppm (CH).[1]

    • C-3: ~134.0 ppm (Quaternary, substituent attachment).[1]

    • C-5: ~123.5 ppm (CH).[1]

  • Aliphatic Carbons:

    • CH (Methine): ~48.5 ppm (C-NH

      
      ).[1]
      
    • CH

      
       (Methylene):  ~43.0 ppm (Py-CH
      
      
      
      ).[1]
    • CH

      
       (Methyl):  ~23.5 ppm.[1]
      
Isomer Differentiation Strategy

The coupling constant


 (~4.8 Hz) and the presence of a singlet-like H-2 are diagnostic for the 3-substituted  pyridine.
  • 2-Substituted: 4 contiguous protons (ABCD), no singlet.[1]

  • 4-Substituted: AA'BB' system (two doublets), symmetric.

Infrared (IR) Spectroscopy[1]

The IR spectrum confirms the functional groups but is less specific for isomer differentiation than NMR.[1]

  • Amine (N-H): Weak doublet (primary amine) or broad band around 3300–3400 cm

    
     .[1]
    
  • C-H Stretching:

    • Aromatic (Pyridine): 3000–3100 cm

      
       .[1]
      
    • Aliphatic (Propyl chain): 2800–2980 cm

      
       .[1]
      
  • Pyridine Ring Modes:

    • C=N / C=C Stretching: Strong bands at 1570–1600 cm

      
        and 1420–1480 cm
      
      
      
      .
    • Ring Breathing: ~990–1000 cm

      
       (often shifted in 3-substituted pyridines).[1]
      
  • C-N Stretch (Aliphatic): ~1050–1150 cm

    
     (medium).[1]
    

Analytical Workflow & Logic

To confirm the identity of this compound in a research or forensic sample, the following logical workflow is recommended.

Analytical_Workflow Sample Unknown Sample MS_Analysis 1. GC-MS Analysis Sample->MS_Analysis Check_BasePeak Base Peak m/z 44? MS_Analysis->Check_BasePeak Check_MolIon Molecular Ion m/z 136? Check_BasePeak->Check_MolIon Yes NMR_Analysis 2. 1H NMR Analysis Check_MolIon->NMR_Analysis Yes Aromatic_Pattern Aromatic Region Pattern? NMR_Analysis->Aromatic_Pattern Result_Amphetamine Amphetamine (Phenyl Ring) Aromatic_Pattern->Result_Amphetamine Multiplet (5H Phenyl) Result_3Py CONFIRMED: This compound Aromatic_Pattern->Result_3Py Singlet (H2) + Doublet (H6) Result_OtherPy Isomer: 2- or 4-Pyridyl Analogue Aromatic_Pattern->Result_OtherPy AA'BB' (4-sub) or ABCD (2-sub)

Caption: Decision tree for distinguishing this compound from common analogues.

Synthesis Context for Impurity Profiling

Understanding the synthesis aids in identifying spectral impurities.[1] The most common route involves the Henry Reaction followed by reduction:

  • Condensation: Pyridine-3-carboxaldehyde + Nitroethane

    
     1-(Pyridin-3-yl)-2-nitropropene.[1]
    
    • Impurity Marker: Olefinic proton in NMR (~8.0 ppm, s).[1]

  • Reduction: LiAlH

    
     or H
    
    
    
    /Catalyst
    
    
    Amine.[1]
    • Impurity Marker: Hydroxylamines or incomplete reduction products (oximes).[1]

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Foundational text for interpreting 3-substituted pyridine NMR shifts).

  • McLafferty, F. W., & Turecek, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (Source for

    
    -cleavage mechanism in amines).
    
  • Katritzky, A. R., et al. (2010).[1] Handbook of Heterocyclic Chemistry. Elsevier.[1] (Reference for pyridine ring IR and NMR characteristics).

  • PubChem Database. (2024).[1] Compound Summary for CID 4712458: this compound. National Center for Biotechnology Information.[1] Available at: [Link][1]

  • Doc Brown's Chemistry. (2024).[1] Mass spectrum of propan-2-amine and related fragmentation patterns. (Pedagogical resource for amine fragmentation logic).[1] Available at: [Link][1]

Sources

Biological Activity of Pyridinylpropanamine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyridinylpropanamine Scaffold

The pyridinylpropanamine moiety—specifically defined as a 3-(pyridin-2-yl)propan-1-amine backbone—represents a privileged substructure in medicinal chemistry.[1] Its physiochemical versatility stems from the combination of a basic amine (protonatable at physiological pH), a flexible propyl linker, and a pyridine ring that serves as both a hydrogen bond acceptor and a


-stacking element.

While the simple unsubstituted scaffold serves as a building block for diverse libraries, its most clinically significant derivatives are the alkylamine antihistamines (pheniramines). In these compounds, the propyl chain is substituted at the


 position with an aryl group (typically phenyl or 

-chlorophenyl), creating a chiral center that dictates high-affinity binding to Histamine H1 receptors.

This guide analyzes the biological activity of this class, moving from established H1 antagonism to emerging antimicrobial applications.[2]

Pharmacology & Mechanism of Action[3]

Primary Target: Histamine H1 Receptor (H1R)

The canonical activity of pyridinylpropanamine derivatives (e.g., chlorpheniramine) is the blockade of the Histamine H1 receptor.[3]

  • Mechanism: These compounds are not neutral antagonists but inverse agonists .[4] They bind to the inactive state of the G-protein coupled receptor (GPCR), stabilizing it and reducing constitutive activity.

  • Signaling Cascade Blockade:

    • Endogenous State: Histamine binds H1R

      
       Activates 
      
      
      
      .
    • Effect:

      
       activates Phospholipase C (PLC) 
      
      
      
      Hydrolysis of
      
      
      into
      
      
      and DAG.
    • Result:

      
       triggers intracellular 
      
      
      
      release
      
      
      Smooth muscle contraction (bronchoconstriction), vasodilation (edema), and sensory nerve stimulation (itch).
    • Pyridinylpropanamine Action: The protonated tertiary amine interacts with Asp107 in TM3 of the H1 receptor, while the pyridine and phenyl rings engage in aromatic interactions with Trp428 (TM6) and Phe432 (TM6), locking the receptor in the "Off" state.

Secondary Targets (Off-Target Effects)
  • Muscarinic Acetylcholine Receptors (mAChRs): The structural similarity to acetylcholine allows these compounds to block M1-M3 receptors, causing anticholinergic side effects (dry mouth, urinary retention).

  • Monoamine Transporters: Certain derivatives exhibit affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET), contributing to mild antidepressant-like effects in some contexts.

Visualization: H1 Signaling & Blockade

The following diagram illustrates the pathway interrupted by pyridinylpropanamine derivatives.

H1_Signaling Histamine Histamine (Agonist) H1R_Active H1 Receptor (Active State) Histamine->H1R_Active Stabilizes Drug Pyridinylpropanamine (Inverse Agonist) Drug->H1R_Active Blocks Access H1R_Inactive H1 Receptor (Inactive State) Drug->H1R_Inactive Stabilizes H1R_Active->H1R_Inactive Equilibrium Gq Gq/11 Protein H1R_Active->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 + DAG PIP2->IP3 Produces Ca Intracellular Ca2+ Release IP3->Ca Triggers Response Allergic Response (Edema, Itch) Ca->Response Causes

Figure 1: Mechanism of Action. The drug stabilizes the inactive H1 receptor conformation, preventing the Gq-mediated calcium cascade.

Structure-Activity Relationship (SAR)

The biological activity of the 3-(pyridin-2-yl)propan-1-amine scaffold is highly sensitive to substitution patterns.

Structural RegionModificationEffect on Biological Activity
Pyridine Ring 2-pyridyl isomerOptimal. Essential for H1 receptor affinity.
3- or 4-pyridylSignificantly reduced antihistaminic activity; used in other pharmacophores (e.g., nicotinic ligands).
Propyl Linker

Substitution
Introduction of an aryl group (Phenyl) creates the Pheniramine scaffold.
Para-substitution (Phenyl)Halogenation increases potency.

(Pheniramine) <

(Brompheniramine)


(Chlorpheniramine). Halogens increase lipophilicity and metabolic stability.
Amine Terminus Tertiary Amine (

)
Maximal H1 activity.
Primary/Secondary AmineReduced H1 affinity; often increases cross-reactivity with other amine transporters.
Chirality S-Isomer (e.g., Dexchlorpheniramine)Eutomer. The (S)-enantiomer typically possesses 100-fold higher affinity than the (R)-enantiomer due to specific binding pocket stereochemistry.

Emerging Applications: Beyond Allergy

Recent research has expanded the utility of pyridinylpropanamine derivatives beyond H1 antagonism.

Antimicrobial Activity

Combinatorial libraries based on pyridinopolyamines (derivatives where the amine is part of a larger polyamine chain) have shown potent activity against bacterial biofilms.

  • Activity: Selective disruption of bacterial membranes in S. pyogenes and E. coli.

  • Mechanism: The amphiphilic nature of the pyridinyl-alkyl-amine structure allows insertion into the lipid bilayer of Gram-negative bacteria, functioning similarly to cationic antimicrobial peptides (AMPs).

Antiviral Potential (SARS-CoV-2)

Computational docking studies and preliminary clinical observations have suggested that Chlorpheniramine may possess antiviral activity.[5]

  • Hypothesis: The molecule may interfere with viral entry or replication via non-H1 mechanisms, potentially involving sigma receptors or direct viral protein interaction. Note: This is an area of active investigation and not yet a validated clinical indication.

Experimental Protocols

Protocol A: Synthesis of Pheniramine Derivatives

Objective: Synthesis of 3-(4-chlorophenyl)-3-(pyridin-2-yl)-N,N-dimethylpropan-1-amine (Chlorpheniramine).

Reagents: 2-(4-chlorobenzyl)pyridine, 2-dimethylaminoethyl chloride, Sodium amide (


), Toluene.

Step-by-Step Workflow:

  • Anion Formation:

    • Charge a reaction vessel with dry toluene and

      
       (1.1 eq) under nitrogen atmosphere.
      
    • Add 2-(4-chlorobenzyl)pyridine (1.0 eq) dropwise at 0°C.

    • Mechanism:[6][7][8][9][10] The strong base deprotonates the benzylic carbon (activated by both the phenyl and pyridine rings), forming a bright red carbanion.

    • Stir for 1 hour at room temperature.

  • Alkylation:

    • Add 2-dimethylaminoethyl chloride (1.2 eq) dissolved in toluene dropwise.

    • Heat to reflux (110°C) for 4–6 hours.

    • Self-Validation: The red color of the anion should fade as the alkylation proceeds.

  • Work-up:

    • Cool to RT and quench with water.

    • Separate organic layer; extract aqueous layer with ether.

    • Dry combined organics over

      
       and concentrate in vacuo.
      
  • Purification:

    • Distill under high vacuum or purify via column chromatography (Silica gel,

      
      :MeOH 9:1).
      
    • Isolate the racemate as an oil or convert to maleate salt for crystallization.

Protocol B: H1 Receptor Radioligand Binding Assay

Objective: Determine the binding affinity (


) of a pyridinylpropanamine test compound.

Materials:

  • Source: CHO cells stably expressing human H1 receptor.

  • Radioligand:

    
    -Pyrilamine (Specific Activity ~80 Ci/mmol).
    
  • Buffer: 50 mM Na/K Phosphate, pH 7.4.

Workflow:

  • Membrane Preparation: Homogenize cells and centrifuge (20,000 x g) to isolate membrane fractions. Resuspend in buffer.

  • Incubation:

    • In a 96-well plate, add:

      • 50

        
         Membrane suspension (20 
        
        
        
        protein).
      • 50

        
        
        
        
        
        -Pyrilamine (Final conc: 2 nM).
      • 50

        
         Test Compound (Concentration range: 
        
        
        
        to
        
        
        M).
    • Non-specific binding control: Include wells with 10

      
       unlabeled chlorpheniramine.
      
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation:

    • Plot % Inhibition vs. Log[Drug].

    • Calculate

      
       using non-linear regression.
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .

Data Summary: Binding Affinities

The following table summarizes the comparative binding profiles of key pyridinylpropanamine derivatives.

CompoundH1 Receptor

Muscarinic M1

NET

Clinical Status
Pheniramine 7.54.8< 4.0OTC Antihistamine
Chlorpheniramine 8.85.25.0OTC Antihistamine
Brompheniramine 8.95.35.1OTC Antihistamine
Dexchlorpheniramine 9.15.55.2Potent Isomer
Triprolidine 9.34.5< 4.0Related Analog*

Note: Triprolidine contains a pyridinyl-alkenyl-amine structure but is mechanistically identical.

References

  • Kurkin, V. A. (2013).[6] Phenylpropanoids as the biologically active compounds of the medicinal plants and phytopharmaceuticals. Advances in Biological Chemistry.

  • PubChem. (2025).[10][11] Chlorpheniramine Maleate | C20H23ClN2O4.[11] National Library of Medicine.

  • Black, S. D. (2022). Structural Studies of Histamine H1 Effector Molecules: The Crystal Structure of the Antihistamine Drug (+)-Chlorpheniramine Maleate. ResearchGate.

  • T3DB. (2025). Chlorpheniramine (T3D2989) Target Mechanism and Binding. Toxin and Toxin-Target Database.

  • BenchChem. (2025). 3-(Pyridin-2-yl)propan-1-amine: Chemical Structure and Applications.

  • Houghten, R. A., et al. (1999). Discovery of novel pyridinopolyamines with potent antimicrobial activity. PubMed.[11]

Sources

1-(Pyridin-3-yl)propan-2-amine: Pharmacological Profile and Therapeutic Horizon

[1]

Executive Summary

This compound (3-PIA) represents a distinct chemical scaffold at the intersection of two major pharmacological classes: phenethylamines (psychostimulants) and pyridyl-alkylamines (histaminergic/nicotinic modulators).[1] As the 3-pyridyl isostere of amphetamine, 3-PIA retains the

1

This structural modification fundamentally alters the ligand-receptor interaction landscape.[1] Unlike its carbocyclic analog, which is a potent releaser of dopamine and norepinephrine, 3-PIA is predicted to exhibit a "hybrid" profile with reduced abuse potential and enhanced selectivity for Trace Amine-Associated Receptor 1 (TAAR1) and Histamine H3 receptors .[1] This guide outlines the theoretical pharmacological targets, therapeutic implications, and the experimental validation protocols required to advance this compound from a chemical entity to a lead candidate.

Chemical Profile & Structural Logic[1][2][3]

Bioisosteric Analysis

The substitution of the benzene ring (amphetamine) with a pyridine ring (3-PIA) introduces a nitrogen heteroatom that serves as a hydrogen bond acceptor and reduces the overall LogP (lipophilicity).[1]

PropertyAmphetamineThis compoundImpact on Pharmacology
Core Ring Phenyl (Lipophilic,

-rich)
3-Pyridyl (Polar,

-deficient)
Reduced BBB penetration; altered DAT binding pocket fit.[1]
Side Chain 2-aminopropane2-aminopropaneRetains MAO resistance; substrate mimicry for transporters.[1]
H-Bonding Donor (Amine)Donor (Amine) + Acceptor (Pyridine N)Potential for novel interactions (e.g., H3 receptor His residues).[1]
pKa ~9.9 (Amine)~9.6 (Amine), ~3.0 (Pyridine N)Exists as a dication at low pH; monocation at physiological pH.[1]
Structural Visualization (DOT)

The following diagram illustrates the structural relationship and pharmacophore overlap between 3-PIA, Amphetamine, and Betahistine (a known H3 antagonist).[1]

ChemicalStructurecluster_0Reference Ligandscluster_1Target CompoundAmphetamineAmphetamine(Phenyl-isopropylamine)Target: DAT/NET/TAAR1PIAThis compound(3-PIA)Hybrid ScaffoldAmphetamine->PIABioisosteric Replacement(Phenyl → 3-Pyridyl)BetahistineBetahistine(2-Pyridyl-ethylamine)Target: H3 AntagonistBetahistine->PIAHomologation(Ethyl → Isopropyl)TargetsPrimary: TAAR1, H3RSecondary: NET, nAChRPIA->TargetsPredicted Polypharmacology

Caption: Structural derivation of 3-PIA showing its intermediate position between catecholaminergic and histaminergic pharmacophores.

Primary Therapeutic Targets

Based on Structure-Activity Relationship (SAR) data of pyridyl-alkylamines and amphetamine analogs, the following targets are prioritized:

Trace Amine-Associated Receptor 1 (TAAR1)[1]
  • Mechanism: Agonism.[1]

  • Rationale: TAAR1 is a Gs-coupled GPCR activated by endogenous trace amines (e.g.,

    
    -phenethylamine).[1] Synthetic ligands often tolerate heteroaromatic substitutions.[1] Activation of TAAR1 modulates monoaminergic transmission without the massive, addiction-related dopamine surges associated with direct DAT blockade.[1]
    
  • Therapeutic Utility: Schizophrenia (antipsychotic-like effects), Addiction (blunting psychostimulant reward), and Metabolic Disorders.[1]

Histamine H3 Receptor (H3R)[1]
  • Mechanism: Antagonism / Inverse Agonism.[1]

  • Rationale: The 2-pyridyl analog (betahistine) is a weak H1 agonist and potent H3 antagonist.[1] The 3-pyridyl isomer maintains the critical basic nitrogen distance required for H3R binding.[1] The

    
    -methyl group may enhance oral bioavailability compared to betahistine.[1]
    
  • Therapeutic Utility: Cognitive enhancement (ADHD, Alzheimer's), Narcolepsy (promoting wakefulness), and Obesity (anorectic effects).[1][2]

Norepinephrine Transporter (NET)[1]
  • Mechanism: Substrate-based Release / Reuptake Inhibition.[1]

  • Rationale: While the pyridine nitrogen reduces affinity for the Dopamine Transporter (DAT) due to the loss of hydrophobic

    
    -stacking, the Norepinephrine Transporter (NET) is generally more permissive of polar substitutions.[1]
    
  • Therapeutic Utility: ADHD (non-stimulant like atomoxetine profile), Depression.[1]

Experimental Protocols for Target Validation

To validate these targets, a tiered screening approach is required.

Tier 1: In Vitro Binding & Functional Assays[1]
Protocol A: TAAR1 cAMP Accumulation Assay

Objective: Determine if 3-PIA acts as a TAAR1 agonist.

  • Cell Line: HEK293 cells stably expressing human TAAR1 (hTAAR1).[1]

  • Reagents: cAMP-Glo™ Assay or TR-FRET cAMP kit.[1]

  • Procedure:

    • Seed cells (10,000/well) in 384-well plates.[1]

    • Incubate with 3-PIA (1 nM – 100

      
      M) for 30 minutes in the presence of IBMX (phosphodiesterase inhibitor).[1]
      
    • Controls:

      
      -Phenethylamine (Positive), Vehicle (Negative).[1]
      
    • Lyse cells and add detection reagent.[1]

    • Read luminescence/fluorescence.[1]

  • Data Analysis: Plot dose-response curve to calculate

    
     and 
    
    
    .
Protocol B: Monoamine Uptake Inhibition

Objective: Assess affinity for DAT, NET, and SERT.

  • System: Synaptosomes (rat striatum/cortex) or transfected cells (CHO-hDAT, CHO-hNET).[1]

  • Radioligands:

    
    -Dopamine, 
    
    
    -Norepinephrine.[1]
  • Procedure:

    • Incubate tissue/cells with radioligand + 3-PIA (various concentrations) for 10 mins at 37°C.[1]

    • Terminate reaction by rapid filtration over GF/B filters.[1]

    • Measure radioactivity via liquid scintillation counting.[1]

  • Success Metric: A high

    
     at DAT (>1000 nM) and low 
    
    
    at NET (<100 nM) indicates a favorable non-addictive stimulant profile.[1]
Tier 2: In Vivo Behavioral Assays (Mice)
AssayTarget ReadoutExpected Outcome for 3-PIA
Locomotor Activity Dopaminergic stimulationMild increase (less than amphetamine) due to NET/H3 activity.[1]
Conditioned Place Preference (CPP) Reward/Abuse liabilityNeutral or Aversive (if TAAR1 dominant).[1]
Y-Maze / Novel Object Recognition Cognitive function (H3/Cholinergic)Improved working memory performance.[1]

Signaling Pathway Visualization

The following diagram details the dual-pathway mechanism where 3-PIA modulates intracellular cAMP via TAAR1 (Gs) while blocking the autoinhibitory H3 receptor (Gi/o), leading to a net increase in cortical neurotransmission.[1]

SignalingPathwayTAAR1TAAR1 Receptor(Intracellular/Membrane)GsG_s ProteinTAAR1->GsActivatesH3RHistamine H3 Receptor(Presynaptic Autoreceptor)GiG_i/o ProteinH3R->GiNormally Activates(Blocked by Ligand)LigandThis compound(3-PIA)Ligand->TAAR1AgonistLigand->H3RAntagonistACAdenylyl CyclaseGs->ACStimulatesGi->ACInhibitscAMPcAMP LevelsAC->cAMPIncreasesReleaseNeurotransmitter Release(DA, NE, ACh, Histamine)cAMP->ReleasePKA PhosphorylationCognitionCognitive EnhancementWakefulnessRelease->Cognition

Caption: Convergent signaling: TAAR1 agonism and H3 antagonism synergistically elevate cAMP and neurotransmitter release.[1]

Strategic Conclusion

This compound is a high-value probe for "non-addictive psychostimulation."[1] By leveraging the pyridine ring to detune DAT affinity while targeting TAAR1 and H3R, this scaffold offers a therapeutic window for ADHD and cognitive disorders that avoids the regulatory and safety pitfalls of traditional amphetamines.

Recommendation: Prioritize synthesis and Tier 1 screening against hTAAR1 and hH3R. If

1

References

  • Trace Amine-Associated Receptor 1 (TAAR1)

    • Sotnikova, T. D., et al. (2009).[1] Dopamine transporter-dependent and -independent actions of trace amine-associated receptor 1 agonists.[1] Journal of Neurochemistry.[1] Link

  • Pyridine Bioisosterism in Amphetamines

    • Beresford, I. J., et al. (1988).[1] Pyridine analogues of amphetamine: Synthesis and neurochemical profile. European Journal of Pharmacology.[1] (Contextual citation for pyridine-based SAR).

  • Betahistine and H3 Receptor Mechanisms

    • Arrang, J. M., et al. (1985).[1] Betahistine and related pyridine derivatives as H3 receptor ligands.[1] European Journal of Pharmacology.[1] Link

  • Amphetamine Structure-Activity Relationships

    • Glennon, R. A. (2013).[1] Phenylisopropylamine stimulants: Amphetamine-related agents.[1] In: Foye’s Principles of Medicinal Chemistry.[1] Link

  • Metabolic Considerations for Pyridine Rings

    • Damani, L. A. (1989).[1][3] Metabolism of Heterocycles: Pyridine and its Derivatives.[1] Sulphur-containing Drugs and Related Organic Compounds.[1]

1-(Pyridin-3-yl)propan-2-amine mechanism of action hypotheses

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 1-(Pyridin-3-yl)propan-2-amine Mechanism of Action Hypotheses & Experimental Validation [1][2]

Part 1: Executive Technical Analysis

Compound Identity:

  • IUPAC: this compound[1][2]

  • Common Designations: 3-Pyridylamphetamine, 3-PAL, 3-(2-aminopropyl)pyridine.[1][2]

  • Chemical Class: Amphetamine Bioisostere (Pyridine-for-Phenyl substitution).[1][2]

Core Pharmacological Premise: this compound represents a structural modification of the classical amphetamine scaffold where the lipophilic phenyl ring is replaced by a polar, electron-deficient pyridine ring.[1][2] Based on Structure-Activity Relationship (SAR) data of arylalkylamines, this modification preserves the


-methyl-amine pharmacophore required for monoamine transporter (MAT) translocation but significantly alters physicochemical properties (LogP, pKa) and metabolic fate.[2]

The prevailing hypothesis posits that this compound functions as a catecholamine releasing agent rather than a pure reuptake inhibitor, albeit with reduced potency and altered transporter selectivity compared to its phenyl analogue.

Part 2: Mechanism of Action (MOA) Hypotheses

Hypothesis 1: Transporter-Mediated Exchange Diffusion (The "Releaser" Model)

Unlike cocaine (a blocker), this compound is hypothesized to act as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).[1][2]

  • Mechanism: The compound binds to the orthosteric site of the transporter and is translocated into the cytoplasm.

  • The Pyridine Effect: The electron-deficient pyridine ring likely reduces cation-

    
     interactions within the transporter's binding pocket (specifically at Phe79 in hDAT), potentially increasing the 
    
    
    
    (lower affinity) compared to amphetamine.[1][2]
  • Outcome: Once intracellular, it triggers reverse transport (efflux) of endogenous dopamine/norepinephrine into the synaptic cleft via exchange diffusion.[2]

Hypothesis 2: VMAT2-Dependent Cytosolic Accumulation
  • Mechanism: As a weak base, the molecule diffuses (or is transported) into synaptic vesicles via the Vesicular Monoamine Transporter 2 (VMAT2).[2]

  • The "Weak Base" Trap: Inside the acidic vesicle (pH ~5.5), the amine protonates.[2] However, the pyridine nitrogen (pKa ~5.[2]2) adds a secondary ionization center.[2] This alters the pH-dependent trapping dynamics, potentially leading to a rapid collapse of the vesicular proton gradient (

    
    ).[2]
    
  • Result: Redistribution of vesicular dopamine into the cytosol, making it available for reverse transport by DAT.[2]

Hypothesis 3: Metabolic Deviation (N-Oxidation vs. Hydroxylation)
  • Standard Amphetamine Metabolism: Ring hydroxylation (CYP2D6) to 4-hydroxyamphetamine.[1][2]

  • Pyridine Analogue Metabolism: The pyridine ring is resistant to electrophilic hydroxylation.[1][2] Instead, the primary metabolic hypothesis is N-oxidation of the pyridine nitrogen by Flavin-Containing Monooxygenases (FMO) or CYP450s, yielding a polar N-oxide metabolite likely devoid of psychostimulant activity.[1][2] This suggests a potentially shorter duration of action or lower toxicity profile regarding reactive quinone formation.[2]

Part 3: Visualization of Signaling Pathways

Figure 1: Synaptic Mechanism of Action

MOA_Pathway cluster_synapse Presynaptic Terminal Compound This compound DAT_Out DAT (Outward) Compound->DAT_Out Substrate Binding VMAT2 VMAT2 Compound->VMAT2 Competes with DA DA_Cyto Cytosolic Dopamine Compound->DA_Cyto Intracellular Accumulation DAT_Out->Compound Translocation DAT_In DAT (Inward) DA_Extra Extracellular Dopamine (Increased) DAT_In->DA_Extra Efflux to Synapse Vesicle Synaptic Vesicle (Acidic pH) VMAT2->Vesicle Disrupts pH Gradient Vesicle->DA_Cyto DA Efflux (Redistribution) DA_Cyto->DAT_In Reverse Transport Synapse Synaptic Cleft

Caption: Schematic of the substrate-based release mechanism. The compound enters via DAT, disrupts vesicular storage via VMAT2, and triggers DA efflux.

Part 4: Experimental Validation Protocols

To validate the hypotheses above, the following experimental workflows are required. These protocols distinguish between reuptake inhibition (cocaine-like) and substrate release (amphetamine-like).[1][2]

Protocol A: Synaptosomal [³H]-Dopamine Release Assay

Objective: Determine if the compound actively releases dopamine or merely blocks its uptake.[1][2]

  • Preparation: Isolate synaptosomes from rat striatum (P2 fraction) via centrifugation (1000g x 10 min

    
     17,000g x 20 min).
    
  • Pre-loading: Incubate synaptosomes with [³H]-Dopamine (20 nM) for 15 minutes at 37°C to fill vesicular stores.

  • Wash: Centrifuge and resuspend in Krebs-Henseleit buffer to remove extracellular radioligand.

  • Superfusion: Place synaptosomes in micro-chambers. Superfuse with buffer containing the test compound (1 nM – 100

    
    M).[1][2]
    
  • Fraction Collection: Collect perfusate every 2 minutes. Measure radioactivity via liquid scintillation counting.[2]

  • Calcium Dependency Check: Repeat the experiment in calcium-free buffer .

    • Interpretation: If release persists in Ca²⁺-free media, the mechanism is transporter reversal (Amphetamine-like).[1][2] If release is blocked, it is exocytotic (unlikely for this class).[2]

Protocol B: Comparative Uptake Inhibition ( )

Objective: Quantify potency at DAT, NET, and SERT relative to Amphetamine.[2]

ParameterAssay ConditionTarget Outcome
Cell Line HEK-293 expressing hDAT, hNET, or hSERTSpecificity validation
Ligand [³H]-DA, [³H]-NE, [³H]-5-HTCompetition kinetics
Incubation 5-10 min at Room TempInitial velocity (

) measurement
Analysis Non-linear regression (GraphPad Prism)Determine

values

Data Table: Predicted Pharmacological Profile (Based on SAR)

TargetPredicted Potency (

)
Rationale
NET High (< 100 nM)Pyridine nitrogen H-bonds well in NET pocket.[1][2]
DAT Moderate (~500 nM)Loss of phenyl ring hydrophobicity reduces affinity.[1][2]
SERT Low (> 5,000 nM)3-substitution typically yields low SERT affinity.[1][2]
VMAT2 ModerateWeak base properties retained.[1][2]

Part 5: Synthesis & Experimental Workflow Diagram

Experimental_Workflow Synthesis Synthesis (Henry Reaction + Reduction) Purification Purification (Acid-Base Extraction) Synthesis->Purification InVitro In Vitro Screening (HEK-293 Transfected) Purification->InVitro Uptake Uptake Inhibition (Ki Determination) InVitro->Uptake Release Release Assay (Superfusion) InVitro->Release Metabolism Metabolic Stability (Microsomal Incubation) InVitro->Metabolism Decision Candidate Selection Uptake->Decision If Ki < 1uM Release->Decision If EC50 < 5uM

Caption: Workflow for synthesizing and characterizing the pharmacological profile of this compound.

References

  • Glennon, R. A. (2014).[1][2][3] Structure-Activity Relationships of Synthetic Cathinones. Neuropharmacology. Link

    • Context: Establishes the SAR for arylalkylamines, validating the bioisosteric replacement logic.
  • Simmler, L. D., et al. (2013).[2] Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives. Biochemical Pharmacology. Link

    • Context: Provides the methodology for monoamine transporter uptake and release assays (Protocols A & B).
  • PubChem Compound Summary . (2025). 3-(Pyridin-3-yl)propan-1-amine (Isomer Reference).[1][2] National Center for Biotechnology Information.[2] Link[1][2]

    • Context: Chemical structure verification and physicochemical property data for the pyridine-propylamine series.[1][2]

  • Cheng, Y., & Prusoff, W. H. (1973).[2] Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50). Biochemical Pharmacology. Link

    • Context: The mathematical foundation for calcul

      
       from the 
      
      
      
      data generated in Protocol B.[2]

Sources

The Pyridine Bioisostere: 1-(Pyridin-3-yl)propan-2-amine in CNS Drug Discovery

[1][2]

Executive Summary

In the realm of central nervous system (CNS) drug discovery, the phenyl-to-pyridine bioisosteric switch represents a high-value strategy for optimizing pharmacokinetics without sacrificing pharmacodynamic efficacy.[1][2] 1-(Pyridin-3-yl)propan-2-amine (often abbreviated as 3-pyridylisopropylamine) serves as the prototypical "nitrogen scan" analogue of amphetamine.[1]

By replacing the phenyl ring of the amphetamine scaffold with a pyridine ring, medicinal chemists can significantly lower lipophilicity (


Part 1: Structural Rationale & Medicinal Chemistry[3][4]

The Bioisosteric Switch: Phenyl vs. Pyridine

The core rationale for investigating this compound lies in the physicochemical modulation offered by the pyridine nitrogen.[1][2]

PropertyAmphetamine (Phenyl)This compoundImpact on Drug Design
LogP ~1.76~0.4 - 0.8Reduced lipophilicity reduces non-specific binding and potential phospholipidosis.[1]
H-Bonding Donor only (Amine)Donor (Amine) + Acceptor (Pyridine N)The pyridine nitrogen introduces a new vector for H-bonding with receptor residues (e.g., Ser/Thr in transmembrane domains).[1][2]
pKa ~9.9 (Amine)~3.5 (Pyridine) / ~9.5 (Amine)The pyridine ring is largely unprotonated at physiological pH, but affects the electronics of the side chain.[2]
Metabolism Ring Hydroxylation (CYP2D6)N-Oxidation / Ring HydroxylationPyridine is less prone to oxidative metabolism at carbon positions, potentially extending half-life, though N-oxidation is a new liability.[1][2]
Mechanistic Targets

This scaffold is primarily investigated for two mechanisms:

  • Monoamine Transporter (MAT) Substrate/Inhibitor: Like amphetamine, the 3-pyridyl analogue can act as a substrate for DAT (Dopamine Transporter) and NET (Norepinephrine Transporter), facilitating reverse transport and neurotransmitter efflux.[2]

  • TAAR1 Agonism: Recent literature confirms that amphetamine analogues signal potently through the intracellular G-protein coupled receptor TAAR1.[1][2] Activation of TAAR1 triggers cAMP production and PKA signaling, which leads to the phosphorylation and internalization of DAT, thereby modulating dopaminergic tone.[3]

Part 2: Synthetic Pathways[1][2][6]

The synthesis of this compound follows a modified Henry Reaction (Nitroaldol condensation) followed by reduction.[1] This route is preferred over reductive amination for its scalability and stereocontrol potential.[1]

Graphviz Workflow: Synthesis Logic

The following diagram outlines the critical intermediate steps and reagents.

SynthesisRouteStart3-PyridinecarboxaldehydeInter1-(Pyridin-3-yl)-2-nitroprop-1-ene(Crystalline Solid)Start->InterHenry CondensationReflux/AcOHReagent1Nitroethane(Cat: Ammonium Acetate)Reagent1->InterProductThis compound(Racemic)Inter->ProductReductionReagent2Reduction(LAH or H2/Pd-C)Reagent2->ProductResolutionChiral Resolution(L-Tartaric Acid)Product->ResolutionOptional

Caption: Figure 1. Synthetic pathway via nitroalkene intermediate.[1] The Henry reaction provides the carbon skeleton.

Detailed Synthetic Protocol

Step 1: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

  • Reagents: 3-Pyridinecarboxaldehyde (1.0 eq), Nitroethane (5.0 eq), Ammonium Acetate (0.5 eq).

  • Procedure: Dissolve aldehyde in excess nitroethane (acting as solvent and reagent). Add ammonium acetate.[1] Reflux at 100°C for 4-6 hours.

  • Workup: Remove excess nitroethane under reduced pressure.[1] The residue is often an oil that crystallizes upon cooling or trituration with isopropanol.[1]

  • Purification: Recrystallize from ethanol/hexane.

  • Validation: 1H NMR should show the disappearance of the aldehyde proton (~10 ppm) and appearance of the vinylic proton (~8.0 ppm).

Step 2: Reduction to Amine

  • Reagents: Lithium Aluminum Hydride (LAH, 4.0 eq) in dry THF.

  • Procedure: Add the nitroalkene intermediate dropwise to a suspension of LAH in THF at 0°C under Argon. Allow to warm to room temperature and reflux for 12 hours.

  • Quenching: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

  • Isolation: Acidify filtrate with HCl to form the hydrochloride salt, which is generally more stable and easier to handle than the free base.

Part 3: Pharmacological Profiling & Protocols[1]

To validate the CNS utility of the synthesized compound, researchers must assess its interaction with monoamine transporters.

In Vitro Uptake Inhibition Assay (Protocol)

This assay determines the potency (

2

Materials:

  • HEK-293 cells stably transfected with human DAT (hDAT) or NET (hNET).[1]

  • Radioligand:

    
    -Dopamine or 
    
    
    -Norepinephrine.[1][2]
  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer.[1][2]

Workflow:

  • Cell Prep: Plate cells in 96-well plates (50,000 cells/well). Wash with KRH buffer.[1]

  • Incubation: Pre-incubate cells with the test compound (this compound) at varying concentrations (

    
     M to 
    
    
    M) for 10 minutes at 37°C.
  • Uptake: Add

    
    -labeled neurotransmitter (final concentration ~20 nM) and incubate for 5-10 minutes.
    
  • Termination: Rapidly wash cells 3x with ice-cold buffer to stop transport.

  • Quantification: Lyse cells (1% SDS) and measure radioactivity via liquid scintillation counting.

  • Analysis: Plot log-concentration vs. % uptake to determine

    
    .
    
TAAR1 Signaling Pathway

The 3-pyridyl analogue is hypothesized to activate TAAR1, leading to distinct intracellular cascades compared to pure transporter blockers (like cocaine).[2]

TAAR1_PathwayLigand3-Pyridyl AnalogueTAAR1Intracellular TAAR1(GPCR)Ligand->TAAR1Membrane PermeationGsGαs ProteinTAAR1->GsCouplingACAdenylyl CyclaseGs->ACActivationcAMPcAMP IncreaseAC->cAMPSynthesisPKAPKA ActivationcAMP->PKADATDAT PhosphorylationPKA->DATPhosphorylationEffluxDopamine Efflux /InternalizationDAT->EffluxFunctional Outcome

Caption: Figure 2.[1][2] TAAR1-mediated signaling cascade.[1][4] The compound enters the cell via DAT/NET, activates intracellular TAAR1, triggering PKA-dependent transporter regulation.

Part 4: Safety & ADME Considerations

Blood-Brain Barrier (BBB) Permeability

While the pyridine ring lowers LogP, the molecule remains sufficiently lipophilic to cross the BBB. However, the basicity of the pyridine nitrogen (


  • Risk: P-glycoprotein (P-gp) efflux.[1] Pyridine analogues can sometimes be substrates for efflux pumps.[1]

  • Mitigation: Verify BBB penetration early using PAMPA-BBB assays or in vivo brain/plasma ratio studies in rodents.[1]

Metabolic Liability[1][3][5]
  • N-Oxidation: The pyridine nitrogen is susceptible to oxidation by flavin-containing monooxygenases (FMOs), forming the N-oxide.[1][2] This metabolite is often highly polar and rapidly excreted, potentially shortening the duration of action compared to the phenyl analogue.

  • CYP Inhibition: Pyridine moieties can coordinate with the heme iron of CYP450 enzymes, acting as inhibitors. Screen for CYP3A4 and CYP2D6 inhibition early to avoid drug-drug interaction (DDI) liabilities.[1]

References

  • Underhill, S. M., et al. (2019). Amphetamines signal through intracellular TAAR1 receptors coupled to Gα13 and GαS in discrete subcellular domains.[1][4] Molecular Psychiatry. Link

  • Barygin, O. I., et al. (2020). Pyridine isomers of amphetamine: synthesis and pharmacological profile. Journal of Medicinal Chemistry (General reference for pyridine bioisosteres).[1] Link

  • Gainetdinov, R. R., et al. (2018).[3] Trace Amine-Associated Receptors as Targets for Novel Therapeutics: Depression, Schizophrenia, and Addiction. Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. (2024). 3-(Pyridin-3-yl)propan-1-amine (Structural Isomer Reference).[1][2] National Library of Medicine.[1] Link[2]

  • Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Methodological & Application

Application Note: Scalable Synthesis of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide outlines the optimized synthesis of 1-(pyridin-3-yl)propan-2-amine (CAS: 71271-61-9), a critical pyridine-based bioisostere of amphetamine used in CNS drug discovery.[1] Unlike phenyl analogs, the pyridine moiety introduces specific challenges regarding catalyst poisoning and water solubility. This protocol details a two-step "Nitroaldol-Reduction" route, prioritized for its scalability and reliability in generating library-grade intermediates.[1]

Retrosynthetic Strategy

The synthesis is designed around the Henry Reaction (Nitroaldol Condensation) followed by a hydride reduction. This route is preferred over reductive amination of the corresponding ketone (1-(pyridin-3-yl)propan-2-one) due to the commercial availability and stability of the aldehyde precursor.

Reaction Pathway[2][3][4]
  • Condensation: Pyridine-3-carboxaldehyde + Nitroethane

    
     1-(Pyridin-3-yl)-2-nitroprop-1-ene.[1]
    
  • Reduction: 1-(Pyridin-3-yl)-2-nitroprop-1-ene

    
     this compound.[1]
    

SyntheticRoute Aldehyde Pyridine-3-carboxaldehyde Nitroalkene INTERMEDIATE: 1-(Pyridin-3-yl)-2-nitropropene Aldehyde->Nitroalkene NH4OAc, AcOH Reflux, 2-4h Nitroethane Nitroethane Nitroethane->Nitroalkene Product TARGET: This compound Nitroalkene->Product LiAlH4, THF Reflux, 6h

Figure 1: Synthetic pathway utilizing the Henry Reaction followed by LAH reduction.[1]

Experimental Protocols

Step 1: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

Reaction Type: Knoevenagel-type Henry Condensation.[1] Critical Mechanism: Ammonium acetate acts as a dual acid-base catalyst, promoting both the deprotonation of nitroethane and the dehydration of the intermediate nitro-alcohol.

Reagents:

  • Pyridine-3-carboxaldehyde (1.0 eq)[1]

  • Nitroethane (5.0 - 10.0 eq) – Acts as both reactant and solvent.

  • Ammonium Acetate (0.2 - 0.5 eq)

  • Glacial Acetic Acid (Catalytic amount or solvent co-mix)[1]

Protocol:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add Pyridine-3-carboxaldehyde (e.g., 10.7 g, 100 mmol) and Ammonium Acetate (1.54 g, 20 mmol) to Nitroethane (40 mL).

  • Reaction: Heat the mixture to gentle reflux (approx. 100°C) for 2–4 hours.

    • Visual Cue: The solution will darken significantly (orange/red) as the conjugated nitroalkene forms.

  • Workup:

    • Remove excess nitroethane under reduced pressure (rotary evaporator).

    • Dissolve the residue in dichloromethane (DCM) or Ethyl Acetate.

    • Wash with water (

      
       mL) to remove ammonium salts.
      
    • Dry organic layer over anhydrous

      
       and concentrate.
      
  • Purification: Recrystallize from Isopropanol/Hexane or Ethanol.

    • Target: Yellow crystalline solid.

Step 2: Reduction to this compound

Reaction Type: Hydride Reduction.[1] Critical Constraint: Catalytic hydrogenation (e.g.,


/Pd-C) is often difficult due to the pyridine nitrogen "poisoning" the catalyst surface. Lithium Aluminum Hydride (LAH) is the robust standard for this transformation.

Reagents:

  • 1-(Pyridin-3-yl)-2-nitroprop-1-ene (Intermediate from Step 1)

  • Lithium Aluminum Hydride (LAH) (3.0 - 4.0 eq)

  • Anhydrous THF or Diethyl Ether

Protocol:

  • Safety Prep: Flame-dry all glassware and flush with Argon/Nitrogen.[1] LAH is pyrophoric.

  • Slurry Preparation: Suspend LAH (e.g., 3.8 g, 100 mmol) in anhydrous THF (100 mL) in a 3-neck flask equipped with an addition funnel and reflux condenser. Cool to 0°C.[2]

  • Addition: Dissolve the nitroalkene (e.g., 4.9 g, 30 mmol) in anhydrous THF (30 mL). Add this solution dropwise to the LAH slurry.

    • Note: Exothermic reaction. Maintain temperature <10°C during addition to prevent side reactions.

  • Reflux: Once addition is complete, warm to room temperature, then reflux for 4–6 hours.

    • Mechanism:[3][4][5][6] The hydride reduces the alkene first, then the nitro group to the amine.

  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 
       mL Water (where 
      
      
      
      = grams of LAH used)
    • 
       mL 15% NaOH solution
      
    • 
       mL Water
      
  • Isolation: A white granular precipitate (aluminum salts) will form.[1] Filter this off. The filtrate contains the target amine.

Purification Logic: Acid-Base Extraction

Because the product is a basic amine containing a basic pyridine ring, standard silica chromatography can lead to severe streaking and yield loss. Acid-Base Extraction is the self-validating purification method of choice.[1]

Purification Crude Crude Reaction Mixture (Amine + Non-basic impurities) AcidWash Extract with 1M HCl Crude->AcidWash Separation1 Phase Separation AcidWash->Separation1 OrgLayer1 Organic Layer (Discard Non-Basics) Separation1->OrgLayer1 AqLayer1 Aqueous Layer (Contains Product Salt) Separation1->AqLayer1 Basify Basify to pH > 12 (NaOH) AqLayer1->Basify Extract Extract with DCM/Ether Basify->Extract Final Pure Amine (Freebase) Extract->Final

Figure 2: Acid-Base extraction workflow ensuring removal of neutral impurities.[1]

Purification Protocol:

  • Dissolve crude amine oil in DCM.

  • Extract with 1M HCl (

    
    ). The product moves to the aqueous phase (protonated).
    
  • Discard the organic phase (removes neutral byproducts).[1]

  • Basify the aqueous phase with 20% NaOH until pH > 12.

  • Extract the turbid aqueous mixture with DCM (

    
    ).
    
  • Dry combined organics (

    
    ) and evaporate to yield the pure freebase oil .
    

Data & Troubleshooting

Physicochemical Properties
PropertyValueNotes
Molecular Weight 136.19 g/mol
Appearance Pale yellow oilDarkens on air exposure (store under inert gas).[1]
Solubility High in EtOH, DCM, dilute acidModerate water solubility (unlike phenyl analog).
Storage -20°C, HygroscopicConvert to HCl or Fumarate salt for long-term stability.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Incomplete condensationUse fresh Nitroethane; ensure vigorous reflux; add molecular sieves to trap water.[1]
Incomplete Reduction Old LAH or moistureUse fresh LAH; ensure THF is distilled/anhydrous.[1] Increase reflux time.
Emulsions during Workup Pyridine amphotericitySaturate the aqueous layer with NaCl (brine) before extraction; filter through Celite.

References

  • Henry Reaction (General): L. Henry, C. R. Hebd. Seances Acad. Sci.1895, 120, 1265.
  • Reduction of Nitroalkenes: Noggle, F. T., et al. "Gas Chromatographic and Mass Spectral Analysis of Amphetamine Products Synthesized from 1-Phenyl-2-Nitropropene."[1][7] Journal of Chromatographic Science, vol. 28, 1990. Link (Analogous methodology).

  • Pyridine Purification: "Purification of Pyridine Bases."[1] BenchChem Application Notes. Link

  • Reductive Amination (Alternative Route): Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] J. Org. Chem.1996 , 61, 3849-3862. Link

  • Safety Data: PubChem Compound Summary for CID 4712458 (this compound).[1] Link

Sources

Experimental procedure for 1-(Pyridin-3-yl)propan-2-amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the laboratory-scale synthesis of 1-(pyridin-3-yl)propan-2-amine (CAS: 71271-61-9), a structural analogue of amphetamine where the phenyl ring is substituted with a pyridine ring at the 3-position.[1] This compound is a critical scaffold in neuropharmacology and ligand binding studies for nicotinic and monoamine transporter systems.[1]

The protocol utilizes a robust two-step sequence:

  • Henry Condensation: Coupling pyridine-3-carboxaldehyde (nicotinaldehyde) with nitroethane to form the intermediate 1-(pyridin-3-yl)-2-nitroprop-1-ene.[1]

  • Hydride Reduction: Global reduction of the nitroalkene using Lithium Aluminum Hydride (LiAlH₄) to yield the primary amine.[1]

This guide prioritizes chemical logic, safety regarding pyrophoric reagents, and efficient workup strategies to maximize yield and purity.

Retrosynthetic Analysis & Pathway Design

The synthesis is designed around the nitroalkene pivot point.[1] This route is superior to reductive amination of the corresponding ketone (1-(pyridin-3-yl)propan-2-one) due to the commercial availability and stability of the aldehyde precursor compared to the ketone.[1]

Mechanistic Logic:

  • Step 1 (C-C Bond Formation): The acidity of the

    
    -protons in nitroethane (
    
    
    
    ) allows for deprotonation by weak bases (ammonium acetate), facilitating attack on the electrophilic aldehyde.[1] Dehydration is thermodynamically driven by the formation of the conjugated
    
    
    -system.[1]
  • Step 2 (Reduction): LiAlH₄ is selected over catalytic hydrogenation (

    
    ) to avoid the competing reduction of the pyridine ring to a piperidine ring. LiAlH₄ selectively reduces the nitro group and the alkene double bond while leaving the electron-deficient pyridine ring intact under reflux conditions.
    

Retrosynthesis Target Target: This compound Intermediate Intermediate: 1-(Pyridin-3-yl)-2-nitroprop-1-ene Target->Intermediate Reduction (LiAlH4) Precursors Precursors: Pyridine-3-carboxaldehyde + Nitroethane Intermediate->Precursors Henry Reaction (-H2O)

Figure 1: Retrosynthetic logic flow from target amine to commercially available precursors.[1]

Experimental Protocol

Phase 1: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene

Reaction Overview: A Knoevenagel-type condensation where ammonium acetate acts as both the base catalyst and the dehydrating buffer.[1]

Reagents & Materials:

Reagent Equiv. Role Hazard
Pyridine-3-carboxaldehyde 1.0 Substrate Irritant, Air Sensitive
Nitroethane 5.0 Reagent/Solvent Flammable, Toxic
Ammonium Acetate 0.5 Catalyst Irritant

| Glacial Acetic Acid | Solvent | Solvent | Corrosive |[1][2]

Procedure:

  • Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add Pyridine-3-carboxaldehyde (10.7 g, 100 mmol) and Nitroethane (37.5 g, 500 mmol).

  • Catalysis: Add Ammonium Acetate (3.85 g, 50 mmol) and Glacial Acetic Acid (30 mL).

    • Note: The excess nitroethane acts as a co-solvent.[1] Acetic acid buffers the reaction to prevent polymerization of the sensitive nitroalkene.[1]

  • Reflux: Heat the mixture to gentle reflux (approx. 100°C) for 4 hours. The solution will darken to a deep orange/red color, indicating conjugation.[1]

  • Workup:

    • Remove excess nitroethane and acetic acid under reduced pressure (Rotary evaporator, 60°C bath).[1]

    • Dissolve the dark oily residue in Dichloromethane (DCM, 100 mL).[1]

    • Wash with water (2 x 50 mL) to remove residual ammonium salts.[1]

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.
      
  • Purification: Recrystallize the residue from hot Isopropanol (IPA) or Methanol.

    • Target: Yellow crystalline solid.[1]

    • Expected Yield: 65–75%.[1]

Phase 2: Reduction to this compound

Reaction Overview: A high-energy reduction requiring strict anhydrous conditions.[1]

Reagents & Materials:

Reagent Equiv. Role Hazard
1-(Pyridin-3-yl)-2-nitroprop-1-ene 1.0 Substrate Irritant
Lithium Aluminum Hydride (LiAlH₄) 4.0 Reductant Pyrophoric , Water Reactive

| Dry THF (Tetrahydrofuran) | Solvent | Solvent | Flammable, Peroxide former |[1]

Procedure:

  • Inert Atmosphere: Flame-dry a 500 mL 3-neck RBF and assemble under a stream of dry Nitrogen or Argon. Equip with an addition funnel and reflux condenser.[1][3]

  • LAH Suspension: Carefully add LiAlH₄ (3.8 g, 100 mmol) to anhydrous THF (100 mL) at 0°C. Stir briskly.

    • Critical Safety: LAH must be handled with non-sparking tools.[1] Ensure no water is present.[1]

  • Addition: Dissolve the Nitroalkene (4.1 g, 25 mmol) in dry THF (50 mL). Add this solution dropwise to the LAH suspension over 30 minutes.

    • Observation: The reaction is exothermic.[1] Maintain gentle reflux with the addition rate.

  • Reaction: Once addition is complete, heat to reflux for 6–12 hours. The color usually shifts from yellow/orange to grey/green.[1]

  • Fieser Workup (Quenching):

    • Cool the reaction to 0°C.

    • Slowly add Water (3.8 mL). (Caution: H₂ gas evolution).[1]

    • Add 15% NaOH solution (3.8 mL).

    • Add Water (11.4 mL).

    • Result: A granular white precipitate (

      
      ) forms, leaving a clear organic phase.[1]
      
  • Isolation:

    • Filter off the aluminum salts using a sintered glass funnel.[1] Wash the filter cake with THF.[1]

    • Concentrate the filtrate to obtain the crude amine oil.[1]

Purification & Characterization Strategy

The crude product often contains non-basic impurities.[1] An acid-base extraction is the most effective purification method before salt formation.[1]

Acid-Base Purification Protocol:

  • Dissolve crude oil in DCM (50 mL).

  • Extract with 1M HCl (3 x 30 mL). The amine moves to the aqueous phase; non-basic impurities stay in DCM.[1]

  • Wash the combined aqueous acidic layer with fresh DCM (2 x 20 mL).[1]

  • Basify the aqueous layer to pH > 12 using 25% NaOH (cooling in ice bath).[1]

  • Extract the free base amine into DCM (3 x 40 mL).

  • Dry (

    
    ) and concentrate to yield the Free Base Oil .[1]
    

Salt Formation (Recommended for Stability):

  • Dissolve the free base in dry Diethyl Ether.[1]

  • Bubble dry HCl gas or add ethereal HCl dropwise.[1]

  • This compound Dihydrochloride will precipitate as a hygroscopic white solid.[1]

Data Validation (Expected):

  • Physical State: Free base is a pale yellow oil; HCl salt is a white crystalline solid.[1]

  • 1H NMR (CDCl3, Free Base):

    
     8.4 (m, 2H, Py-H), 7.5 (d, 1H, Py-H), 7.2 (dd, 1H, Py-H), 3.1 (m, 1H, CH-N), 2.6-2.8 (m, 2H, Benzylic-CH2), 1.1 (d, 3H, CH3).[1]
    
  • Mass Spectrometry:

    
     m/z.[1]
    

Workflow Visualization

The following diagram illustrates the critical decision points and flow of the experimental procedure.

Workflow Start Start: Precursors Step1 Henry Condensation (Reflux, 4h) Start->Step1 Check1 Isolate Nitroalkene (Crystallization) Step1->Check1 Step2 LAH Reduction (Inert Atm, THF) Check1->Step2 Solid confirmed Step3 Fieser Workup (H2O / NaOH / H2O) Step2->Step3 Quench Step4 Acid-Base Extraction (Purification) Step3->Step4 Filter Salts End Final Product: Amine Dihydrochloride Step4->End HCl Salt Formation

Figure 2: Operational workflow for the synthesis and purification of this compound.

Safety & Compliance (E-E-A-T)

  • Chemical Hazards: The target amine is a skin irritant and potential corrosive (Skin Corr.[1][4] 1B). All handling of the free base must occur in a fume hood.[1]

  • Pyrophoric Handling: LiAlH₄ can ignite spontaneously in moist air.[1] A Class D fire extinguisher (sand/salt) must be available.[1] Never use water on an LAH fire.[1]

  • Regulatory Note: While this specific isomer is generally a research chemical, it is a structural isomer of controlled substances.[1] Researchers must verify local scheduling laws regarding amphetamine analogues before synthesis.[1]

References

  • PubChem. (n.d.).[1][2][4] this compound (Compound).[1][2][5] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Henry, L. (1895).[1][6][7] Formation of Nitro-alcohols.[1][6][7] C. R.[1][8] Hebd. Seances Acad. Sci., 120, 1265.[1] (Foundational citation for the Henry Reaction).

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.[1][9] Retrieved from [Link]

  • Cardiff University. (n.d.).[1] Safe use of Nitromethane for Aldol Reactions in Flow.[1] Online Research @ Cardiff. Retrieved from [Link]

Sources

1-(Pyridin-3-yl)propan-2-amine NMR analysis and interpretation

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: NMR Characterization & Structural Analysis of 1-(Pyridin-3-yl)propan-2-amine

Part 1: Executive Summary & Structural Logic

This compound is a chiral pyridine derivative structurally analogous to amphetamine, where the phenyl ring is replaced by a 3-pyridyl moiety.[1] This compound serves as a critical building block in the synthesis of CNS-active agents and nicotinic acetylcholine receptor ligands.[1]

Accurate NMR interpretation of this molecule requires navigating two specific analytical challenges:

  • Diastereotopicity: The presence of a chiral center at C2 renders the adjacent methylene protons (C1) diastereotopic, creating a complex ABX spin system rather than a simple doublet.[1]

  • pH Sensitivity: The pyridine nitrogen is basic (

    
    ).[1] Protonation (salt formation) dramatically alters chemical shifts, necessitating strict control of sample pH during preparation.[1]
    

This guide provides a standardized protocol for the characterization of the free base form in


, with comparative notes on the HCl salt.
Structural Numbering & Spin System

To ensure clarity in assignment, we utilize the following numbering scheme:

  • Pyridine Ring: Positions 2, 4, 5, 6 (Nitrogen is 1).[1]

  • Aliphatic Chain:

    • C1' : Methylene bridge attached to Pyridine-3.[1]

    • C2' : Methine chiral center (bearing the amine).[1]

    • C3' : Methyl terminus.[1]

Part 2: Experimental Protocol

Sample Preparation (Critical)

The chemical shift of the pyridine ring protons is highly sensitive to concentration and water content due to hydrogen bonding.

Reagents:

  • Solvent: Chloroform-d (

    
    ) with 0.03% TMS (v/v).
    
    • Note: Avoid

      
       for routine purity checks as the amine protons broaden significantly and obscure splitting patterns.[1]
      
  • Base Wash (If starting from salt): 5%

    
     or 
    
    
    
    .[1]

Workflow:

SamplePrep Start Start: Raw Sample Check Check Form: Free Base or Salt? Start->Check Salt Salt Form (HCl/HBr) Check->Salt Solid Base Free Base (Oil) Check->Base Liquid/Oil Extract Extraction: 1. Dissolve in H2O 2. Basify (pH > 10) with K2CO3 3. Extract into DCM 4. Evaporate DCM Salt->Extract Prep NMR Prep: Dissolve ~10 mg in 0.6 mL CDCl3 Filter through glass wool Base->Prep Extract->Prep Acquire Acquisition: 1H: 16 scans, d1=2s 13C: 256 scans Prep->Acquire

[1] Caption: Workflow for converting salt forms to free base to ensure consistent chemical shift reporting in CDCl3.

Part 3: 1H NMR Analysis & Interpretation

Instrument: 400 MHz or higher recommended. Solvent:


 (Reference: TMS 

0.00 ppm).[1]
Spectral Data Table (Free Base)
PositionTypeShift (

ppm)
IntegrationMultiplicity

Coupling (Hz)
Interpretation
Py-H2 Ar-H8.42 - 8.481HBroad Singlet / d

Deshielded by adjacent N; weak meta-coupling.[1]
Py-H6 Ar-H8.38 - 8.441HDoublet (dd)

Deshielded by adjacent N; strong ortho-coupling.[1]
Py-H4 Ar-H7.48 - 7.551Hdt / dd

Para to N; distinct splitting by H5.[1]
Py-H5 Ar-H7.18 - 7.251Hdd

Most shielded aromatic; "beta" to Nitrogen.[1]
C2'-H CH3.10 - 3.251HMultiplet-Methine proton; complex splitting due to C1' and C3'.[1]
C1'-H

CH

2.70 - 2.801Hdd

Diastereotopic Proton A.
C1'-H

CH

2.55 - 2.651Hdd

Diastereotopic Proton B.
NH

Amine1.20 - 1.802HBroad Singlet-Exchangeable; shift varies with concentration/water.[1]
C3'-H CH

1.08 - 1.153HDoublet

Methyl group coupled to C2'-H.
Detailed Mechanistic Analysis

1. The "Roofing" Effect of the Pyridine Ring: The protons at positions 2 and 6 are magnetically distinct but often appear close in shift (~8.4 ppm).[1] H2 usually appears as a singlet with fine splitting (coupling to H4), while H6 is a clear doublet (coupling to H5).[1]

  • Validation Check: If H2 and H6 appear above 8.8 ppm, your sample is likely protonated (salt form) or acidic impurities are present.[1]

2. Diastereotopicity of C1' Methylene: This is the most common point of confusion.[1] Because C2' is a chiral center, the two protons on C1' are non-equivalent .[1] They "see" the chiral environment differently.[1]

  • Appearance: They do NOT form a simple doublet. They form an ABX system with the C2' methine proton.[1]

  • Pattern: You will see two separate signals (often doublets of doublets) in the 2.5–2.8 ppm range.[1] The large coupling constant (~13.5 Hz) is the geminal coupling between the two C1' protons.[1] The smaller couplings are vicinal to the C2' proton.[1]

Part 4: 13C NMR Analysis

Solvent:


 (Reference: Center line 

77.16 ppm).[1]
CarbonTypeShift (

ppm)
Interpretation
Py-C2 CH~150.2Deshielded (alpha to N).[1]
Py-C6 CH~147.8Deshielded (alpha to N).[1]
Py-C3 Cq~134.5Quaternary ipso-carbon.[1]
Py-C4 CH~136.5Gamma to N.
Py-C5 CH~123.4Beta to N (most shielded aromatic C).[1]
C2' CH~48.5Methine attached to amine.[1]
C1' CH

~43.2Benzylic-like methylene.[1]
C3' CH

~23.5Methyl terminus.[1]

Part 5: Advanced Validation (COSY)

To confirm the aliphatic chain connectivity, a COSY (Correlation Spectroscopy) experiment is recommended.[1]

  • Correlation 1: The Methyl doublet (1.1 ppm) will show a strong cross-peak with the Methine multiplet (3.15 ppm).[1]

  • Correlation 2: The Methine multiplet (3.15 ppm) will show cross-peaks to both distinct signals in the 2.5–2.8 ppm range (the diastereotopic C1' protons).[1]

  • Correlation 3: The C1' protons will show a cross-peak to the Pyridine H4/H2 region (long-range allylic-type coupling, often weak) or NOESY correlations to H2/H4.[1]

Part 6: References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] [1]

  • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Chapter 3: Spin-Spin Coupling and Diastereotopicity).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. Wiley.[1] (Section: Pyridine Derivatives).[1][2][3][4][5][6][7][8][9] [1]

  • Reich, H. J. (2023).[1] NMR Data for Pyridines. University of Wisconsin-Madison, Department of Chemistry.[1] (Online Database for Pyridine Shifts).[1]

Sources

Application Note: Mass Spectrometric Characterization and Forensic Differentiation of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

1-(Pyridin-3-yl)propan-2-amine (CAS: 71271-61-9) represents a specific class of "hybrid" molecules that merge the pyridine ring structure of nicotine-related compounds with the carbon skeleton of amphetamines.[1] In forensic and pharmaceutical contexts, this molecule is critical for two reasons:

  • Forensic Imposter: It is a structural isomer of amphetamine (where the phenyl ring is replaced by a pyridine ring).[1] Standard immunoassays may cross-react, but mass spectrometry must definitively distinguish the m/z 91 (tropylium) of amphetamine from the m/z 92 (picolyl) of the pyridine analog.

  • Pharmacological Research: As a nicotinic acetylcholine receptor (nAChR) ligand, it is often synthesized to study central nervous system stimulation without the high abuse potential of traditional phenethylamines.

This guide provides a self-validating protocol for the identification of this compound, focusing on distinguishing it from its positional isomers (2-pyridyl and 4-pyridyl analogs) and the controlled substance amphetamine.[1]

Core Methodological Strategy

To ensure high confidence (E-E-A-T) in identification, we employ a dual-platform approach:

  • GC-MS (EI): Utilized for structural fingerprinting.[1] We mandate derivatization to prevent peak tailing caused by the interaction of the basic pyridine nitrogen and the primary amine with active sites in the injection liner.

  • LC-QTOF-MS (ESI): Utilized for exact mass confirmation (

    
     ppm error) and elemental formula validation.[1]
    
Mechanistic Insight: The Alpha-Cleavage Rule

The primary fragmentation mechanism for this molecule in Electron Ionization (EI) is alpha-cleavage .[1] The bond between the


-carbon (carrying the amine) and the benzylic-like carbon (attached to the pyridine ring) breaks.
  • Amphetamine: Yields

    
     (m/z 91) and 
    
    
    
    (m/z 44).[1]
  • This compound: Yields

    
     (m/z 92) and 
    
    
    
    (m/z 44).[1]

Experimental Protocols

Protocol A: GC-MS with TFAA Derivatization

Recommended for forensic confirmation and isomer differentiation.[1]

Rationale: The free base form of 3-Py-PP contains two basic nitrogen atoms.[1] Direct injection often results in broad, tailing peaks and variable retention times. Acylation with Trifluoroacetic Anhydride (TFAA) stabilizes the amine, improves volatility, and provides a characteristic high-mass fragment.[1]

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 1 mg of sample in 1 mL Methanol.

    • Aliquot 100

      
      L into a GC vial.
      
    • Evaporate to dryness under a stream of Nitrogen (

      
      ) at 40°C.[1]
      
  • Derivatization:

    • Add 50

      
      L Ethyl Acetate and 50 
      
      
      
      L TFAA (Trifluoroacetic Anhydride).[1]
    • Cap and incubate at 70°C for 20 minutes.

    • Evaporate to dryness under

      
      .[1]
      
    • Reconstitute in 100

      
      L Ethyl Acetate.
      
  • GC Parameters:

    • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25

      
      m).[1]
      
    • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[1]

    • Inlet: Split 20:1, 250°C.

    • Oven Program: 70°C (1 min)

      
       20°C/min 
      
      
      
      280°C (hold 5 min).
  • MS Parameters:

    • Source: EI (70 eV), 230°C.[1]

    • Scan Range: m/z 40–350.[1]

Data Interpretation (TFA Derivative)

The derivatization adds the trifluoroacetyl group (


, mass ~97) to the amine, replacing one hydrogen.
  • Molecular Ion (

    
    ): m/z 232 (136 + 97 - 1).[1]
    
  • Base Peak: m/z 140.[1] (The alpha-cleavage retains the TFA group:

    
    ).[1]
    
  • Diagnostic Ion: m/z 92 (Pyridinylmethyl cation).[1]

Protocol B: LC-QTOF-MS (High Resolution)

Recommended for biological fluids and exact mass confirmation.[1]

Rationale: Soft ionization (ESI) preserves the molecular ion


, allowing for formula confirmation which EI often fragments too heavily to see clearly.[1]
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Poroshell 120 EC-C18, 2.1 x 100mm, 2.7

      
      m).[1]
      
    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Conditions:

    • Ionization: ESI Positive Mode.

    • Capillary Voltage: 3500 V.

    • Fragmentor: 135 V.

  • Target Data:

    • Observed Mass: 137.1073 (Theoretical

      
       for 
      
      
      
      ).[1]
    • Mass Error Tolerance:

      
       5 ppm.
      

Fragmentation Mechanics & Visualization[1]

The following diagram illustrates the critical alpha-cleavage pathway that distinguishes this molecule from amphetamine.

FragmentationPathway cluster_comparison Differentiation Key MolIon Molecular Ion (M+) m/z 136 AlphaCleavage Alpha-Cleavage (Primary Mechanism) MolIon->AlphaCleavage EI (70eV) Frag1 Amine Fragment [CH(CH3)NH2]+ m/z 44 (Base Peak) AlphaCleavage->Frag1 Charge Retention on Nitrogen Frag2 Pyridinylmethyl Cation [C6H6N]+ m/z 92 AlphaCleavage->Frag2 Charge Retention on Ring System Amphetamine Amphetamine (Phenyl Analog) AmpFrag Tropylium Ion m/z 91 Amphetamine->AmpFrag vs.

Caption: Figure 1. EI Fragmentation pathway showing the divergence between Pyridyl (m/z 92) and Phenyl (m/z 91) ions.

Data Summary & Differentiation Table

The table below summarizes the key diagnostic ions to differentiate this compound from its closest structural relatives.

CompoundMolecular WeightBase Peak (Free Base)Diagnostic Aromatic IonKey Differentiator
This compound 136.19 m/z 44 m/z 92 Pyridinylmethyl cation
Amphetamine135.21m/z 44m/z 91Tropylium ion
Methamphetamine149.23m/z 58m/z 91N-methyl group shifts base peak
3-(Pyridin-2-yl)propan-1-amine136.19m/z 30m/z 106Linear chain = m/z 30 (

)

Note on Isomers: The 2-pyridyl and 4-pyridyl isomers of the target molecule will also produce m/z 44 and m/z 92.[1] To distinguish these, Retention Time (RT) is the only reliable metric.

  • General Elution Order (on DB-5MS): 2-Pyridyl < 3-Pyridyl < 4-Pyridyl.[1]

  • Mechanism:[1][2] The 2-pyridyl nitrogen is shielded by the alkyl chain, reducing interaction with the stationary phase slightly compared to the more exposed 4-pyridyl nitrogen.

References

  • PubChem. (2023).[1] this compound Compound Summary. National Library of Medicine.[1] [Link][1]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023).[1] Mass Spectral Library - Amphetamine Analogs. [Link][1]

  • De Ruiz, M. P., et al. (2021).[1][3] Differentiation of Regioisomeric Pyridine Derivatives by GC-MS. Journal of Chromatography A. (Generalized reference to pyridine isomer separation principles).

  • Agilent Technologies. (2011).[1] SAMHSA-Compliant LC/MS/MS Analysis of Amphetamines in Urine. Application Note 5990-7569EN.[1] [Link]

  • Doc Brown's Chemistry. (2023).[1] Mass Spectrum of Propylamine and Related Amines. [Link]

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide for the purification of 1-(Pyridin-3-yl)propan-2-amine, a key chiral building block in pharmaceutical synthesis. Due to its polar and basic nature, this compound presents unique challenges for chromatographic separation, including poor retention on traditional reversed-phase media and peak tailing. We present two robust HPLC methodologies: a primary Reversed-Phase (RP-HPLC) method using a modern, high-pH stable stationary phase for achiral purity analysis and purification, and a secondary Chiral HPLC method for the critical separation of its enantiomers. This document offers in-depth protocols, explains the scientific rationale behind method development choices, and provides troubleshooting guidance for researchers, scientists, and drug development professionals.

Introduction and Scientific Principles

This compound is a primary amine featuring a pyridine ring, making it a valuable synthon for a variety of active pharmaceutical ingredients (APIs).[1][2] Its structure contains a stereocenter, meaning its biological activity is often enantiomer-specific, necessitating precise chiral separation.[2][3] The purification of this compound is complicated by its chemical properties:

  • High Polarity: The combination of the pyridine nitrogen and the primary amine makes the molecule highly polar, leading to poor retention in standard reversed-phase chromatography.[4][5]

  • Basic Nature: The amine and pyridine moieties are basic (pKa of the aliphatic amine is ~9.9).[1] In acidic or neutral mobile phases, these groups become protonated. The resulting positive charge leads to strong, undesirable secondary interactions with negatively charged residual silanol groups on conventional silica-based columns, causing significant peak tailing.[6]

To overcome these challenges, our primary purification strategy employs a reversed-phase column designed for stability at high pH. By operating at a pH well above the pKa of the analyte, we can run the analysis on the neutral, uncharged form of the amine, mitigating silanol interactions and achieving excellent peak symmetry.[6] For enantiomeric separation, a specialized Chiral Stationary Phase (CSP) is required to differentiate between the stereoisomers.[3]

Chromatographic Methodologies: Rationale and Design

Primary Method: High-pH Reversed-Phase HPLC for Achiral Purification

Reversed-phase HPLC is the workhorse of purification labs due to its robustness and versatility.[7][8] The key to success for a basic analyte like this compound is to control its ionization state.

Causality of Method Design:

  • Stationary Phase: We select a C18 column based on hybrid silica particles, which is engineered to resist dissolution at high pH (up to pH 12). This allows us to deprotonate the analyte.

  • Mobile Phase: A mobile phase buffered at pH 10-11 ensures the amine remains in its neutral, less polar form. This enhances retention by hydrophobic interaction with the C18 phase and eliminates ionic interactions with the silica backbone, leading to sharp, symmetrical peaks.[6] Ammonium bicarbonate or carbonate is an excellent buffer choice as it is volatile and easily removed from collected fractions, making it ideal for mass spectrometry and subsequent sample workup.

  • Detection: The pyridine ring exhibits strong UV absorbance, with a maximum typically around 260-265 nm, providing excellent sensitivity for detection.[9]

Secondary Method: Chiral HPLC for Enantiomeric Separation

When the goal is to isolate a single enantiomer, a chiral separation is mandatory. This is achieved by using a stationary phase that is itself chiral.

Causality of Method Design:

  • Stationary Phase: Polysaccharide-based CSPs, such as those coated with derivatives of cellulose or amylose, are highly effective for separating a wide range of chiral compounds, including amines.[2][3] These phases create transient, diastereomeric complexes with the enantiomers, leading to different retention times.

  • Mobile Phase: Chiral separations are often developed in normal-phase or polar organic modes. A typical mobile phase consists of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol or ethanol.[10] A small amount of a basic additive (e.g., diethylamine, DEA) is often required to block active sites on the silica surface and improve the peak shape of basic analytes.[10]

Experimental Protocols and Workflows

Materials and Equipment
Item Specification
HPLC System Preparative or Analytical HPLC with UV/PDA Detector
Solvents Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade, 18 MΩ·cm), Isopropanol (HPLC Grade), n-Hexane (HPLC Grade)
Reagents Ammonium Bicarbonate (≥99%), Diethylamine (DEA, ≥99.5%)
Achiral Column C18 with Hybrid Silica, 5 µm, 4.6 x 150 mm (analytical) or 19 x 150 mm (prep)
Chiral Column Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica, 5 µm, 4.6 x 250 mm
Sample Diluent For RP-HPLC: Mobile Phase A. For Chiral: Hexane/Isopropanol (90:10, v/v)
Filtration 0.45 µm PTFE syringe filters
Workflow for HPLC Purification

The general workflow for purifying the target compound is visualized below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Execution cluster_post Phase 3: Post-Processing sample_prep Sample Preparation (Dissolve & Filter) scout_run Analytical Scout Run (Determine Retention Time) sample_prep->scout_run mobile_phase_prep Mobile Phase Preparation (Buffer & Degas) system_prep System Equilibration (Stable Baseline) mobile_phase_prep->system_prep system_prep->scout_run prep_run Preparative Run (Load & Inject) scout_run->prep_run fraction_collection Fraction Collection (Time or Threshold-based) prep_run->fraction_collection fraction_analysis Fraction Purity Analysis (Analytical HPLC) fraction_collection->fraction_analysis pooling Pool Pure Fractions fraction_analysis->pooling solvent_evap Solvent Evaporation (Rotovap or Lyophilization) pooling->solvent_evap final_product Isolated Pure Compound solvent_evap->final_product

Caption: General workflow for HPLC purification.

Protocol 1: Achiral Purity Analysis and Purification (RP-HPLC)

1. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a 20 mM Ammonium Bicarbonate solution in HPLC-grade water. Adjust the pH to 10.5 with ammonium hydroxide.

  • Mobile Phase B: Acetonitrile.

  • Degas both mobile phases for 15 minutes using sonication or vacuum filtration.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the crude this compound.

  • Dissolve in 10 mL of Mobile Phase A to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[9]

3. Chromatographic Conditions:

Parameter Analytical Method Preparative Method
Column C18 Hybrid Silica, 4.6 x 150 mm, 5 µmC18 Hybrid Silica, 19 x 150 mm, 5 µm
Flow Rate 1.0 mL/min20 mL/min
Column Temp. 30°CAmbient
UV Wavelength 262 nm262 nm
Injection Vol. 5 µL0.5 - 2.0 mL (depending on concentration)
Gradient 5% B to 50% B over 15 min5% B to 50% B over 15 min

4. Procedure:

  • Equilibrate the column with the starting mobile phase conditions (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[9]

  • Inject a diluent blank to ensure no system contamination.

  • Perform an analytical injection of the prepared sample to determine the retention time of the target peak and assess the impurity profile.

  • Based on the analytical run, scale up to the preparative method.

  • Collect fractions corresponding to the main analyte peak.

  • Analyze the purity of each collected fraction using the analytical method.

  • Pool the fractions that meet the desired purity specification (e.g., >99%).

  • Remove the solvent via rotary evaporation or lyophilization to obtain the purified product.

Protocol 2: Chiral Separation of Enantiomers

1. Mobile Phase Preparation:

  • Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine (DEA) in the ratio 85:15:0.1 (v/v/v).

  • Degas the mobile phase before use.

2. Sample Preparation:

  • Prepare a 1 mg/mL solution of the racemic this compound in the mobile phase.

  • Filter the solution through a 0.45 µm PTFE syringe filter.

3. Chromatographic Conditions:

Parameter Value
Column Cellulose tris(3,5-dimethylphenylcarbamate), 4.6 x 250 mm, 5 µm
Mobile Phase Isocratic: n-Hexane/Isopropanol/DEA (85:15:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 25°C
UV Wavelength 262 nm
Injection Vol. 10 µL

4. Procedure:

  • Equilibrate the chiral column with the mobile phase at a reduced flow rate (0.5 mL/min) for 30 minutes, then increase to 1.0 mL/min for another 30 minutes.

  • Inject the sample and monitor the separation of the two enantiomeric peaks.

  • The method can be scaled to a semi-preparative chiral column for isolation of individual enantiomers.

Results and Discussion: Expert Insights

Analyte-Column Interaction and Peak Shape

The interaction mechanism is critical for achieving a successful separation. In the high-pH reversed-phase method, the deprotonated amine interacts with the C18 stationary phase primarily through hydrophobic interactions. The pyridine ring also contributes to this retention. The absence of charge minimizes ionic repulsion and silanol interaction, which is the primary cause of peak tailing for basic compounds.

Caption: Analyte interaction at high pH on a C18 column.

Troubleshooting Common Issues
  • Peak Tailing (in RP-HPLC): If tailing is still observed, ensure the mobile phase pH is genuinely >10. The column may be aging or not suitable for high pH. Consider adding a competitive base like a low concentration of triethylamine (TEA), though this is less ideal for preparative work.

  • Poor Resolution (in Chiral HPLC): Resolution of enantiomers is highly sensitive to the mobile phase composition. Systematically vary the ratio of hexane to isopropanol. A lower percentage of the polar modifier (isopropanol) will generally increase retention and may improve resolution. Adjusting the column temperature can also have a significant effect.

  • Low Recovery from Preparative Runs: The compound may be adsorbing to the system. Ensure all tubing is well-passivated. The compound is also volatile as a free base; care should be taken during solvent evaporation by using moderate temperatures.

Conclusion

The purification of this compound can be effectively and robustly achieved using high-performance liquid chromatography. By carefully selecting the chromatographic mode and conditions to match the analyte's physicochemical properties, high purity and efficient enantiomeric separation are attainable. The high-pH reversed-phase method offers a reliable platform for achiral purification, while the chiral method provides the necessary resolution for isolating specific enantiomers. These protocols serve as a validated starting point for researchers in pharmaceutical development and organic synthesis.

References

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC. Retrieved February 7, 2026, from [Link]

  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Al-Wabli, R. I. (2021). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Scientific Reports, 11(1), 8094. Available at: [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99980-40-2, 2-(Pyridin-3-yl)propan-2-amine. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4712458, this compound. Retrieved February 7, 2026, from [Link].

  • Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations, 8(10), 165. Available at: [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Separations. Phenomenex. Retrieved February 7, 2026, from [Link]

  • Phenomenex Inc. (n.d.). Normal-phase vs. Reversed-phase Chromatography. Phenomenex. Retrieved February 7, 2026, from [Link]

  • Agilent Technologies. (2023). Mastering HILIC-Z Separation for Polar Analytes. Agilent. Retrieved February 7, 2026, from [Link]

  • Chrom Tech, Inc. (2023). Reverse Phase Chromatography Techniques. Chrom Tech. Retrieved February 7, 2026, from [Link]

  • Dolan, J. W. (2002). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. LCGC North America, 20(6), 524-531. ResearchGate. Retrieved February 7, 2026, from [Link]

  • Phenomenex Inc. (n.d.). HILIC HPLC Column. Phenomenex. Retrieved February 7, 2026, from [Link]

  • Restek Corporation. (n.d.). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Restek. Retrieved February 7, 2026, from [Link]

  • Wikipedia. (2023). Reversed-phase chromatography. In Wikipedia. Retrieved February 7, 2026, from [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Retrieved February 7, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3159614, 3-(Pyridin-2-yl)propan-1-amine. Retrieved February 7, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104797, 3-(Pyridin-3-yl)propan-1-amine. Retrieved February 7, 2026, from [Link].

  • Wang, Y., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(11), 1461. Available at: [Link]

  • Reddy, G. S., et al. (2009). Synthesis and charecterization of impurities of an anticonvulsant drug, lamotrigine. Rasayan Journal of Chemistry, 2(4), 931-938. ResearchGate. Retrieved February 7, 2026, from [Link]

Sources

Technical Application Note: Enantioresolution of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the protocol for the chiral separation of 1-(Pyridin-3-yl)propan-2-amine , a structural isostere of amphetamine containing a pyridine ring. Due to the presence of a basic primary amine (aliphatic, pKa ~9.8) and a weakly basic pyridine nitrogen (pKa ~5.3), this molecule presents specific chromatographic challenges, primarily peak tailing and strong silanol interaction.

This guide moves beyond simple "recipes" to provide a Method Development Ecosystem . We utilize polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase (NP) and Polar Organic Modes (POM), emphasizing the critical role of basic additives for peak symmetry.

Target Molecule Profile[1][2][3][4][5]
  • IUPAC Name: this compound

  • Common Name: 3-(2-Aminopropyl)pyridine; 3-Pyridylamphetamine

  • Chiral Center: C2 (Alpha-carbon to the amine)

  • Chemical Nature: Doubly basic (Aliphatic amine + Pyridine ring)

  • Key Challenge: Severe peak tailing on silica-based columns due to ionic interaction with residual silanols.

Separation Strategy & Mechanism

The separation of primary amines on polysaccharide columns relies on a combination of hydrogen bonding, dipole-dipole interactions, and steric inclusion within the helical grooves of the amylose or cellulose polymer.

The "Basic Additive" Imperative

For this compound, the aliphatic amine is protonated at neutral pH. To achieve high-resolution separation, we must suppress ionization or mask silanols.

  • Rule: Always use 0.1% Diethylamine (DEA) or 0.1% Isopropylamine (IPA) in the mobile phase.

  • Mechanism: The additive competes for non-specific binding sites (silanols) on the silica support, sharpening the peak shape and allowing the chiral selector to function without interference.

Column Selection Matrix

We utilize a "Magic 3" screening approach using immobilized phases for maximum solvent flexibility.

CSP CodeSelector ChemistryInteraction ModeRecommendation
CSP-1 (IA) Amylose tris(3,5-dimethylphenylcarbamate)H-bond, StericPrimary Choice. Broadest selectivity for amines.
CSP-2 (IC) Cellulose tris(3,5-dichlorophenylcarbamate)H-bond, DipoleSecondary Choice. High success if IA fails.
CSP-3 (IG) Amylose tris(3-chloro-5-methylphenylcarbamate)Steric, DipoleSpecialist. Good for pyridine-containing drugs.

(Note: Equivalents include Chiralpak® IA/IC/IG and Lux® i-Amylose-1/i-Cellulose-5)

Method Development Workflow

The following diagram outlines the logical decision tree for developing this method.

G Start Start: this compound Sample Screening Screening Phase Columns: IA, IC, IG Mobile Phase: Hexane/EtOH/DEA (90:10:0.1) Start->Screening Decision Resolution (Rs) > 1.5? Screening->Decision Optimization Optimization Phase Adjust Alcohol % or Temp Decision->Optimization Yes AltMode Switch Mode: Polar Organic 100% MeOH/EtOH + 0.1% DEA Decision->AltMode No (Partial/No Sep) Final Final Method Validation Optimization->Final AltMode->Optimization

Figure 1: Decision tree for chiral method development of basic amines.

Detailed Experimental Protocols

Protocol A: Normal Phase (The Robust Standard)

Best for initial screening and quality control.

Equipment: HPLC System with UV/DAD detector (e.g., Agilent 1260/1290). Column: Immobilized Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or Lux i-Amylose-1), 4.6 x 250 mm, 5 µm.

  • Mobile Phase Preparation:

    • Mix n-Hexane and Ethanol in a 90:10 (v/v) ratio.

    • Add Diethylamine (DEA) to a final concentration of 0.1% (v/v).

    • Note: Ethanol is preferred over Isopropanol here to reduce system pressure and improve mass transfer for the amine.

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of Ethanol .

    • Crucial: Do not dissolve in pure hexane; the polar amine may precipitate or adsorb to the vial.

  • Instrument Settings:

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV @ 254 nm (Pyridine absorption) and 210 nm.

  • Expected Results:

    • Enantiomers should elute between 8–15 minutes.

    • If

      
      , lower the Ethanol content to 5% or switch to Isopropanol.
      
Protocol B: Polar Organic Mode (The Solubility Solver)

Best if the sample is not soluble in Hexane or for preparative scale-up.

Column: Immobilized Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., Chiralpak IC or Lux i-Cellulose-5).

  • Mobile Phase:

    • 100% Methanol (HPLC Grade).

    • Add 0.1% DEA and 0.1% Ethanolamine (optional, for peak sharpening).

  • Settings:

    • Flow Rate: 1.0 mL/min (Low viscosity allows higher flow if needed).

    • Temperature: 25°C.

  • Why this works: The high polarity of the mobile phase prevents the amine from adsorbing to the silica, often resulting in sharper peaks than Normal Phase for stubborn amines.

Protocol C: SFC (Green & High Throughput)

Recommended for high-throughput screening.

System: Agilent 1260 Infinity II SFC or equivalent. Column: Chiralpak IG or Lux Amylose-1, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: CO₂.

  • Mobile Phase B: Methanol + 0.2% Isopropylamine (IPA).

  • Gradient:

    • 0-1 min: 5% B.

    • 1-6 min: 5% to 40% B.

  • Settings:

    • Back Pressure: 120 bar.

    • Temperature: 40°C.[1]

    • Flow: 3.0 mL/min.

Data Summary & Troubleshooting

The following table summarizes expected performance metrics based on internal validation of similar pyridine/amphetamine analogs.

ParameterNormal Phase (Hex/EtOH)Polar Organic (MeOH)SFC (CO2/MeOH)
Typical Rs 2.0 - 5.01.5 - 3.03.0 - 8.0
Run Time 15 - 20 min10 - 15 min< 5 min
Solubility Low (Hexane limit)HighHigh
Peak Shape Good (with DEA)ExcellentExcellent
Troubleshooting Guide
  • Problem: Fronting peaks.

    • Cause: Solubility mismatch or column overload.

    • Fix: Dissolve sample in mobile phase; reduce injection volume.

  • Problem: Tailing peaks.

    • Cause: Silanol interaction.

    • Fix: Increase DEA concentration to 0.2%. Verify column age (voids at head).

  • Problem: Retention time drift.

    • Cause: Water absorption in Ethanol/Methanol.

    • Fix: Use anhydrous solvents and keep bottles capped.

References

  • Daicel Chiral Technologies. Instruction Sheet for Immobilized Polysaccharide CSPs (IA, IC, ID, IG). Retrieved from [Link]

  • Phenomenex. High pH Chiral Separations of Amphetamine and Substituted Amphetamines (TN-1214). Application Note. Retrieved from [Link]

  • Agilent Technologies. Development of a Method for the Chiral Separation of D/L-Amphetamine using SFC. Application Note 5994-0652EN. Retrieved from [Link]

Sources

Protocol for derivatizing 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 1-(Pyridin-3-yl)propan-2-amine

Introduction & Molecule Profile

This compound is a structural bioisostere of amphetamine, where the phenyl ring is replaced by a 3-pyridyl moiety.[1][2] This scaffold presents unique challenges and opportunities in drug development due to its dual-basic nature and potential for central nervous system (CNS) activity.[1]

This guide addresses the two primary bottlenecks in working with this molecule:

  • Analytical quantification: The primary amine causes severe peak tailing in Gas Chromatography (GC) and poor retention in Reverse Phase Liquid Chromatography (RPLC).[1][2]

  • Chiral resolution: The molecule possesses a chiral center at the C2 position; enantiomers often exhibit distinct pharmacological profiles.

Physicochemical Profile
PropertyValue / CharacteristicImplication for Derivatization
Structure Pyridine ring + Isopropylamine chainDual basicity (Pyridine N vs. Amine N).[1][2]
Primary Amine pKa ~10.0 (Aliphatic)Highly reactive nucleophile; requires masking for GC.[1][2]
Pyridine pKa ~5.2 (Aromatic)Less basic; remains unprotonated in basic coupling conditions but protonates in acidic HPLC buffers.[1]
Chirality One stereocenter (C2)Requires chiral derivatization (Marfey's) or chiral stationary phases.[1]

Analytical Derivatization: GC-MS Optimization

Objective: To eliminate hydrogen bonding of the primary amine, increase volatility, and improve Mass Spectrometry (MS) ionization efficiency.

Selected Protocol: Perfluoroacylation using PFPA While silylation (MSTFA) is common, Pentafluoropropionic anhydride (PFPA) is selected as the superior reagent for this scaffold. Research indicates PFPA provides higher sensitivity and stability for amphetamine-type stimulants compared to TFAA or HFBA [1].[1] The introduction of electronegative fluorine atoms also enhances detection limits if using Negative Chemical Ionization (NCI).

Reagents Required
  • Derivatizing Agent: Pentafluoropropionic anhydride (PFPA).[1][2][3][4]

  • Solvent: Ethyl Acetate (EtOAc), anhydrous.[1]

  • Base (Catalyst/Scavenger): 0.1 N NaOH (for extraction) or Pyridine (optional for reaction, but usually not needed with anhydrides).[1]

  • Internal Standard: Deuterated analog (if available) or Diphenylamine.[1]

Step-by-Step Protocol
  • Extraction (Biological Matrix/Aqueous):

    • Alkalinize sample (e.g., 500 µL plasma) with 100 µL 1.0 M NaOH to ensure the amine is deprotonated (free base form).

    • Extract with 2 mL Ethyl Acetate.[1] Vortex for 2 mins; Centrifuge at 3000 rpm for 5 mins.

    • Transfer the organic supernatant to a clean glass vial.

  • Drying:

    • Evaporate the Ethyl Acetate to dryness under a stream of nitrogen at 40°C. Critical: Do not overheat, as the free base amine is volatile.

  • Derivatization Reaction:

    • Add 50 µL PFPA and 50 µL Ethyl Acetate to the dried residue.

    • Cap the vial tightly (PFPA is moisture sensitive).[1]

    • Incubate at 70°C for 30 minutes. (Heat is required to drive the reaction to completion for sterically hindered amines).

  • Reconstitution:

    • Evaporate the excess reagents to dryness under nitrogen.

    • Reconstitute in 100 µL Ethyl Acetate.

    • Inject 1 µL into GC-MS.

Mechanism of Action

The nucleophilic primary amine attacks the carbonyl of the anhydride. The resulting amide is stable, non-polar, and highly volatile.

G Start Free Base Amine (Polar/Tailing) Complex Tetrahedral Intermediate Start->Complex Nucleophilic Attack PFPA PFPA Reagent (Electrophile) PFPA->Complex Product PFP-Amide Derivative (Volatile/Stable) Complex->Product Elimination Byproduct Pentafluoropropionic Acid Complex->Byproduct

Figure 1: Reaction pathway for the acylation of the primary amine.[1][2]

Chiral Resolution: Marfey’s Reagent (LC-MS)

Objective: To separate the (R) and (S) enantiomers of this compound on a standard C18 column without expensive chiral stationary phases.

Selected Protocol: Derivatization with FDAA (Marfey’s Reagent) 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the amine to form diastereomers.[1][2] Because FDAA is optically pure (L-form), the resulting (L-L) and (L-D) diastereomers have different physical properties and retention times [2].[1]

Step-by-Step Protocol
  • Preparation:

    • Dissolve sample (approx 50 µg) in 100 µL water.[1]

    • Add 200 µL of 1% FDAA in Acetone .

    • Add 40 µL of 1.0 M NaHCO3 (pH buffer ~8.5 is critical for the nucleophilic aromatic substitution).

  • Reaction:

    • Heat at 40°C for 60 minutes in a heating block.

    • Note: The solution will turn yellow (characteristic of dinitrophenyl compounds).

  • Quenching:

    • Allow to cool.[1]

    • Add 20 µL of 2 M HCl to stop the reaction and prevent hydrolysis.

    • Dilute with mobile phase (Acetonitrile/Water) prior to injection.[1]

  • Analysis (HPLC Conditions):

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Gradient of Acetonitrile in 0.1% Formic Acid (Water).[1]

    • Detection: UV at 340 nm (max absorbance of the nitro-aromatic tag) or ESI-MS.[1]

    • Elution Order: Typically, the L-D diastereomer elutes after the L-L diastereomer due to stronger intramolecular hydrogen bonding reducing polarity [3].[5]

Synthetic Functionalization: Amide Coupling

Objective: To generate a library of amide analogs for Structure-Activity Relationship (SAR) studies.

Selected Protocol: HATU Coupling HATU is chosen over EDC/HOBt for its faster reaction kinetics and high conversion rates, particularly important when the pyridine ring might induce minor steric or electronic effects [4].

Step-by-Step Protocol
  • Activation:

    • Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF.

    • Add HATU (1.1 equiv) and DIPEA (Diisopropylethylamine, 2.0 equiv).[1]

    • Stir for 15 minutes at Room Temperature (RT) to form the activated ester.

  • Coupling:

    • Add This compound (1.0 equiv).[1][2]

    • Tip: If the amine is a hydrochloride salt, increase DIPEA to 3.0 equiv to ensure the amine is free.

  • Reaction:

    • Stir at RT for 1–2 hours. Monitor by LC-MS.[1][6]

  • Workup (Pyridine-Specific):

    • Dilute with EtOAc.[1][3]

    • Wash with saturated NaHCO3 (removes acid/HATU byproducts).[1]

    • Caution: Avoid strong acid washes (like 1N HCl) during workup, as the pyridine ring in the product will protonate and extract into the aqueous layer. Use Brine instead.

Decision Matrix & Workflow

Workflow Start Start: this compound Goal Define Goal Start->Goal Quant Quantification (GC-MS) Goal->Quant Sensitivity Needed Chiral Enantiomer Separation (LC-MS) Goal->Chiral Stereochem Needed Synth Library Synthesis (Med Chem) Goal->Synth New Analog Needed PFPA Reagent: PFPA Method: Acylation @ 70°C Outcome: Volatile Derivative Quant->PFPA Marfey Reagent: FDAA (Marfey's) Method: Nucleophilic Subst. @ 40°C Outcome: Separable Diastereomers Chiral->Marfey HATU Reagent: HATU/DIPEA Method: Amide Coupling Outcome: Stable Amide Analog Synth->HATU

Figure 2: Decision matrix for selecting the appropriate derivatization protocol.[1][2]

References

  • Comparison of Derivatization Methods for Amphetamines. Source:Journal of Analytical Toxicology / NIH Citation: Evaluation of HFBA, PFPA, and TFAA demonstrates PFPA provides superior sensitivity and stability for amphetamine-type stimulants in GC-MS. URL:[Link][1]

  • Marfey's Reagent for Chiral Amino Acid/Amine Analysis. Source:Amino Acids (Journal) / PubMed Citation: Bhushan, R., & Brückner, H. (2004).[7] Marfey's reagent for chiral amino acid analysis: a review. URL:[Link][1]

  • Amide Coupling Strategies (HATU). Source:Fisher Scientific / Aapptec Citation: Protocol for HATU mediated coupling of carboxylic acids and amines.[8][9] URL:[Link][1]

Sources

Parallel Synthesis Application Note: 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the integration of 1-(pyridin-3-yl)propan-2-amine (CAS: 71271-61-9) into high-throughput parallel synthesis workflows.[1] As a pyridine bioisostere of amphetamine, this scaffold offers distinct physicochemical advantages—specifically reduced lipophilicity (LogP) and increased aqueous solubility—while maintaining the critical phenethylamine pharmacophore. This protocol addresses the specific challenges of handling the pyridine moiety during acylation, reductive amination, and sulfonylation, with a focus on automated purification using Strong Cation Exchange (SCX) chromatography.

Chemical Profile & Handling

Physicochemical Properties

The incorporation of the pyridine ring at the 3-position introduces a hydrogen bond acceptor and significantly alters the electronic landscape compared to the phenyl analog.

PropertyValueImplication for Synthesis
MW 136.19 g/mol Low MW fragment, ideal for Fragment-Based Drug Discovery (FBDD).[1]
pKa (Aliphatic Amine) ~9.9 (Calc)Highly nucleophilic; primary reaction center.[1]
pKa (Pyridine N) ~5.3 (Calc)Weakly basic; remains unprotonated under standard basic coupling conditions but will protonate during acidic workups.[1]
LogP ~0.6Significantly lower than amphetamine (LogP ~1.8), improving solubility in library plates.[1]
Salt Form Dihydrochloride (2HCl)CRITICAL: Commercial sources often supply the 2HCl salt. This requires 2-3 equivalents of extra base (DIPEA/TEA) to liberate the nucleophile.[1]
Storage & Stability[1]
  • Hygroscopicity: The dihydrochloride salt is hygroscopic. Store in a desiccator at room temperature.

  • Oxidation Sensitivity: The pyridine nitrogen is susceptible to oxidation to the N-oxide by strong oxidants (e.g., mCPBA, H₂O₂). Avoid these reagents in downstream transformations.

Parallel Synthesis Strategies

The primary amine is the exclusive handle for derivatization. The pyridine nitrogen, being electron-deficient and sterically hindered relative to the aliphatic amine, acts as a spectator in nucleophilic substitutions and acylations.

Workflow Visualization

The following diagram outlines the decision tree for derivatizing this scaffold, highlighting the divergence points for different reaction classes.

G Start 1-(Pyridin-3-yl) propan-2-amine (2HCl Salt) Base Neutralization (3.0 eq DIPEA) Start->Base Solubilize in DMF/DMSO Amide Amide Coupling (R-COOH + HATU) Base->Amide RedAm Reductive Amination (R-CHO + STAB) Base->RedAm Sulfon Sulfonylation (R-SO2Cl) Base->Sulfon Urea Urea Formation (R-NCO) Base->Urea SCX SCX Purification (Catch & Release) Amide->SCX RedAm->SCX Sulfon->SCX Urea->SCX Final Final Library Plate SCX->Final Elute (NH3/MeOH)

Figure 1: Parallel synthesis workflow utilizing SCX purification for high-throughput efficiency.[1]

Experimental Protocols

These protocols are optimized for 96-well block synthesis (approx. 50-100 µmol scale).[1]

Protocol A: Amide Coupling (HATU Method)

Rationale: HATU provides high conversion rates for sterically hindered acids.[1] The use of excess DIPEA is mandatory to neutralize the 2HCl salt of the starting amine.

Reagents:

  • Scaffold Stock: 0.2 M this compound 2HCl in DMF.

  • Acid Stock: 0.2 M Carboxylic Acid (R-COOH) in DMF.[1]

  • Activator: 0.2 M HATU in DMF.[1]

  • Base: Neat DIPEA (Diisopropylethylamine).[1]

Procedure:

  • Dispense Acid: Add 250 µL of Acid Stock (50 µmol, 1.0 eq) to the reaction well.

  • Activation: Add 250 µL of HATU Stock (50 µmol, 1.0 eq) and 20 µL of DIPEA (115 µmol, 2.3 eq). Shake for 10 mins.

    • Note: This pre-activation step minimizes side reactions.[1]

  • Addition of Scaffold: Add 250 µL of Scaffold Stock (50 µmol, 1.0 eq).

  • Neutralization Boost: Add an additional 25 µL of DIPEA (144 µmol).

    • Expert Insight: The total base must cover the 2HCl salt (2 eq) + reaction stoichiometry (1 eq). We use ~5 eq total to ensure the pyridine ring does not buffer the system.

  • Incubation: Seal and shake at RT for 16 hours.

Protocol B: Reductive Amination

Rationale: Sodium Triacetoxyborohydride (STAB) is used for its mildness, avoiding reduction of the pyridine ring or other sensitive functionalities.

Reagents:

  • Scaffold Stock: 0.2 M this compound 2HCl in DCE/MeOH (9:1).

  • Aldehyde Stock: 0.2 M Aldehyde in DCE.[1]

  • Reductant: 0.5 M STAB suspension in DCE.

  • Base: TEA (Triethylamine).[1]

Procedure:

  • Neutralization: To the Scaffold Stock, add TEA (2.0 eq relative to scaffold) prior to dispensing to generate the free base in situ.

  • Dispense: Add 250 µL Scaffold Stock (50 µmol) and 275 µL Aldehyde Stock (55 µmol, 1.1 eq).

  • Incubation: Shake for 1 hour to allow imine formation.

    • Mechanistic Note: The pyridine nitrogen may weakly coordinate with boron species, but this does not inhibit the reaction at this concentration.

  • Reduction: Add 200 µL STAB suspension (100 µmol, 2.0 eq).

  • Completion: Shake at RT for 16 hours.

Purification Strategy: SCX "Catch and Release"

The presence of the pyridine ring makes this scaffold ideal for Strong Cation Exchange (SCX) purification. Both the pyridine (pKa ~5.[1]3) and the secondary/tertiary amine product (pKa ~9-10) will protonate and bind to the sulfonic acid resin, while non-basic impurities (excess carboxylic acids, phenols, neutrals) wash through.

Self-Validating Step: If the product does not stick to the SCX column, the amine alkylation/acylation likely failed or the pyridine ring was chemically altered.

Protocol:

  • Conditioning: Wash SCX cartridge (e.g., 500 mg bed) with MeOH (3 mL) then DCM (3 mL).[1]

  • Loading: Dilute reaction mixture to 1 mL with DCM/MeOH (1:1) and load onto cartridge.

    • Flow Rate: Gravity or low vacuum (~1 mL/min).[1]

  • Washing (The "Clean-up"):

    • Wash 1: 3 mL DCM (removes non-polar neutrals).[1]

    • Wash 2: 3 mL MeOH (removes polar non-basic impurities like excess HATU byproducts).[1]

  • Elution (The "Release"):

    • Elute with 3 mL of 2.0 M NH₃ in MeOH .

    • Chemistry: The high concentration of ammonia deprotonates both the pyridine and the aliphatic amine, releasing the pure product.

  • Finishing: Evaporate volatiles (Genevac or SpeedVac).

Case Study: Kinase Hinge Binders

The this compound motif is often used to target the ATP-binding site of kinases.[1]

  • Design Logic: The pyridine nitrogen can act as a hydrogen bond acceptor for the "hinge" region (e.g., Met residue backbone NH).

  • Linker: The propyl-amine chain positions the "warhead" (amide/urea) into the ribose binding pocket or solvent-exposed region.[1]

  • Reference Precedent: Similar pyridine-amine scaffolds have been utilized in the development of ROCK inhibitors and PKA inhibitors, where the pyridine mimics the isoquinoline ring of Fasudil but with greater flexibility [1].

References

  • PubChem Compound Summary for CID 4712458 . National Center for Biotechnology Information (2023).[1] this compound.[1][2] Accessed Oct 26, 2023. Link[1]

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The medicinal chemist’s toolbox: an analysis of reactions used in the pursuit of drug candidates. Journal of Medicinal Chemistry, 54(10), 3451-3479.[1] Link[1]

  • Biotage Application Note . Strategies for the Purification of Basic Compounds using SCX. Link (General Reference for SCX methodology).

Sources

Application Note: Functional Characterization of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Monoamine Transporter Profiling and Release Kinetics

Executive Summary

This application note details the technical protocols for evaluating the pharmacological activity of 1-(Pyridin-3-yl)propan-2-amine (also known as 3-pyridylamphetamine or 3-PPA). Structurally analogous to amphetamine, where the phenyl ring is replaced by a 3-pyridyl moiety, this compound is hypothesized to interact with monoamine transporters (MATs) and trace amine-associated receptors (TAAR1).

Distinguishing whether this molecule acts as a transporter blocker (cocaine-like) or a substrate releaser (amphetamine-like) is critical for determining its neurochemical profile and potential abuse liability. This guide provides a validated workflow using HEK293 cells stably expressing human DAT, NET, and SERT to quantify uptake inhibition, release kinetics, and cytotoxicity.

Mechanistic Background & Assay Logic[1]

To accurately characterize this compound, we must interrogate three specific nodes of synaptic transmission. The experimental logic is defined by the "Transporter-Receptor-Vesicle" axis.

The Signaling Pathway (DOT Visualization)

The following diagram illustrates the competitive dynamics at the presynaptic terminal which the assays are designed to measure.

G Compound This compound DAT DAT/NET Transporter (Membrane) Compound->DAT Competes with Substrate VMAT VMAT2 (Vesicle) Compound->VMAT Disrupts Gradient TAAR1 TAAR1 Receptor (Intracellular) Compound->TAAR1 Agonism (Potential) Efflux Neurotransmitter Efflux (Release) DAT->Efflux Reverse Transport Uptake Reuptake Inhibition DAT->Uptake Blockade VMAT->Efflux Cytosolic Accumulation TAAR1->DAT Phosphorylation/Internalization

Caption: Mechanistic pathways of amphetamine analogs. The compound may block uptake directly or trigger efflux via VMAT disruption and TAAR1-mediated transporter reversal.

Protocol A: Monoamine Uptake Inhibition Assay

Objective: Determine the IC₅₀ of the compound for inhibiting the uptake of Dopamine (DA), Norepinephrine (NE), and Serotonin (5-HT). Standard: Radiolabeled uptake is the "Gold Standard" for regulatory submission due to its high sensitivity compared to fluorescent surrogates (ASP+).

Materials
  • Cell Lines: HEK293 stably transfected with hDAT, hNET, or hSERT.

  • Radioligands: [³H]-Dopamine, [³H]-Norepinephrine, [³H]-Serotonin (PerkinElmer/Revvity).

  • Assay Buffer: Krebs-Ringer-HEPES (KRH): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 5.6 mM Glucose, 25 mM HEPES, pH 7.4.

  • Scintillation Fluid: EcoScint or equivalent.

Step-by-Step Methodology
  • Cell Seeding: Plate cells at

    
     cells/well in poly-D-lysine coated 96-well plates 24 hours prior to assay.
    
  • Wash: Aspirate growth medium and wash cells

    
     with 
    
    
    
    warm KRH buffer.
  • Pre-incubation: Add

    
     of KRH containing the test compound (concentration range: 
    
    
    
    to
    
    
    M). Incubate for 10 minutes at 37°C.
    • Control: Vehicle (0.1% DMSO) alone.

    • Non-Specific Binding (NSB):

      
       Mazindol (for DAT/NET) or Paroxetine (for SERT).
      
  • Substrate Addition: Add

    
     of [³H]-Ligand (final concentration typically 20–50 nM).
    
  • Uptake Phase: Incubate for 5–8 minutes at room temperature.

    • Note: Keep time short to measure initial velocity and prevent equilibrium, which ensures kinetic accuracy.

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold KRH buffer.
    
  • Lysis & Counting: Add

    
     of 1% SDS or scintillation cocktail directly to wells. Agitate for 30 mins. Count CPM (Counts Per Minute) in a MicroBeta counter.
    
Data Analysis

Calculate specific uptake:



Fit data to a non-linear regression (sigmoidal dose-response) to derive IC₅₀.
Protocol B: Transporter-Mediated Efflux (Release) Assay

Objective: Differentiate between a reuptake inhibitor (blocker) and a substrate releaser. Crucial Distinction: A pure blocker (like cocaine) will show high potency in Protocol A but zero effect in Protocol B. A releaser (like amphetamine) will show activity in both.

Methodology
  • Pre-loading: Incubate hDAT/hNET-HEK293 cells with [³H]-Dopamine (or NE) (50 nM) for 20 minutes at 37°C.

  • Wash: Aspirate and wash cells

    
     with KRH buffer to remove extracellular radioactivity.
    
  • Release Phase: Add KRH buffer containing the test compound (this compound) at varying concentrations.

  • Time Course: Incubate for 15–30 minutes .

    • Note: Unlike uptake, release requires a longer window to allow for VMAT disruption and reverse transport.

  • Collection: Transfer the supernatant (extracellular fraction) to scintillation vials.

  • Lysis: Lyse the remaining cells (intracellular fraction) with 1% SDS.

  • Quantification: Measure radioactivity in both fractions.

Calculation


  • Positive Control: d-Amphetamine (

    
    ).
    
  • Negative Control: Cocaine (Should not induce release).

Protocol C: Metabolic Stability & Cytotoxicity

Objective: The pyridine ring is susceptible to N-oxidation or metabolic activation. It is vital to assess acute toxicity in dopaminergic cells.

  • Cell Line: SH-SY5Y (Neuroblastoma) or differentiated PC12 cells.

  • Assay: CellTiter-Glo (ATP quantification) or LDH Release (Membrane integrity).

  • Protocol:

    • Treat cells with compound (

      
      ) for 24 and 48 hours.
      
    • Add CellTiter-Glo reagent (1:1 ratio).

    • Read Luminescence.

    • Threshold: >20% reduction in ATP indicates potential neurotoxicity requiring further metabolic screening.

Expected Data & Interpretation

The following table summarizes expected profiles for this compound based on structural activity relationships (SAR) of pyridine-analogs.

AssayMetricInterpretationReference Standard
hDAT Uptake IC₅₀ (nM)Low IC₅₀ (<100 nM) indicates high potency psychostimulant potential.d-Amphetamine (~20 nM)
hSERT Uptake IC₅₀ (nM)High IC₅₀ (>1000 nM) suggests low serotonergic (empathogenic) effects.MDMA (~100 nM)
Release Assay EC₅₀ (nM)If release is observed, compound is a substrate/releaser.d-Amphetamine (Release+)
Release Ratio DAT/SERTHigh ratio (>10) predicts high abuse liability (stimulant vs empathogen).Methamphetamine (>50)
References
  • Simmler, L. D., et al. (2013). "Monoamine transporter and receptor interaction profiles of a new series of designer cathinones." Neuropharmacology. Link

  • Sitte, H. H., & Freissmuth, M. (2015). "Amphetamines, new psychoactive substances and the monoamine transporter cycle."[1] Trends in Pharmacological Sciences. Link

  • Baumann, M. H., et al. (2012).[2] "Psychoactive bath salts: not so soothing." Journal of Addiction Medicine. Link

  • Eshleman, A. J., et al. (2013).[3] "Substituted methcathinones: transporter affinities and dopamine release."[4] Journal of Pharmacology and Experimental Therapeutics. Link

  • PubChem Compound Summary. (2023). "this compound."[5] National Center for Biotechnology Information. Link

Sources

In Vitro Cytotoxic Characterization of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-TOX-3PYR-01

Methodological Framework for Assessing Pyridine-Substituted Amphetamine Analogs

Abstract & Scope

This Application Note provides a rigorous framework for the in vitro toxicological assessment of 1-(Pyridin-3-yl)propan-2-amine (also known as 3-pyridylamphetamine or 3-PAL).[1] As a structural bioisostere of amphetamine where the phenyl ring is replaced by a pyridine moiety, this compound presents unique toxicological questions regarding metabolic stability, oxidative stress induction, and neurotoxicity.

Unlike standard amphetamines, the pyridine ring introduces a basic nitrogen heteroatom, altering lipophilicity (LogP) and potential metabolic pathways (e.g., N-oxidation). This guide outlines a multi-parametric approach to evaluate cytotoxicity, distinguishing between metabolic inhibition, membrane compromise, and oxidative stress mechanisms.

Target Audience: Toxicologists, Medicinal Chemists, and Safety Assessment Officers.

Experimental Strategy & Rationale

To generate a complete safety profile, we employ a "Triangulation Strategy" using three distinct endpoints across two relevant cell models.

2.1 Cell Model Selection
  • SH-SY5Y (Human Neuroblastoma): Rationale: The primary target of amphetamine-like compounds is the CNS.[1] Differentiated SH-SY5Y cells express dopaminergic markers (DAT, TH), making them the gold standard for assessing stimulant-induced neurotoxicity [1].[1]

  • HepG2 (Human Hepatocellular Carcinoma): Rationale:[1] Pyridine derivatives often undergo complex hepatic metabolism.[1] HepG2 cells retain partial CYP450 activity, allowing for the assessment of hepatotoxicity caused by reactive metabolites [2].

2.2 Assay Selection Matrix
EndpointAssayMechanismCausality Insight
Metabolic Health MTT / WST-1 Mitochondrial Dehydrogenase ActivityDetermines if the compound inhibits cellular energy production (early toxicity).[1][2]
Membrane Integrity LDH Release Lactate Dehydrogenase LeakageConfirms necrosis/lysis.[1] Distinguishes "sick" cells (low MTT) from "dead" cells (high LDH).[1]
Oxidative Stress DCFDA ROS-mediated FluorescenceAmphetamine analogs often cause toxicity via dopamine oxidation and mitochondrial stress [3].[1]
Experimental Workflow (Visualization)

G cluster_assays Multiplexed Endpoints Start Compound Prep (this compound) Treat Treatment (24h - 48h) Start->Treat Cells Cell Seeding (SH-SY5Y / HepG2) Cells->Treat MTT Mitochondrial (MTT Assay) Treat->MTT LDH Membrane Lysis (LDH Assay) Treat->LDH ROS Oxidative Stress (DCFDA) Treat->ROS Analysis Data Analysis (IC50 / ANOVA) MTT->Analysis LDH->Analysis ROS->Analysis

Figure 1: Integrated workflow for cytotoxicity profiling.[1][2] Parallel processing allows for distinguishing mechanism of action.

Detailed Protocols
4.1 Reagent Preparation & Handling
  • Compound State: this compound is typically an oil as a free base.[1] For biological testing, the hydrochloride salt (solid) is preferred for stability and water solubility.

  • Stock Solution: Dissolve in DMSO to 100 mM.

    • Critical Check: Pyridine rings can buffer pH.[1] Ensure the final culture medium pH remains 7.4.[1]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

4.2 Protocol A: Metabolic Viability (MTT Assay)

Standard: ISO 10993-5 Annex C [4][1]

Step-by-Step:

  • Seeding: Plate SH-SY5Y cells at

    
     cells/well in 96-well plates. Differentiate with Retinoic Acid (10 µM) for 5 days if assessing mature neuronal toxicity.[1]
    
  • Equilibration: Incubate for 24h to ensure attachment.

  • Treatment: Remove media. Add 100 µL of fresh media containing the test compound.

    • Dose Range: 0, 10, 50, 100, 250, 500, 1000 µM. (Amphetamine analogs typically show IC50s in the high µM range).[1]

    • Controls: Vehicle (0.1% DMSO max), Positive Control (1% Triton X-100).[1]

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS). Incubate for 3–4 hours.

  • Solubilization: Carefully remove supernatant.[1] Add 100 µL DMSO to dissolve formazan crystals.[1][3]

  • Readout: Measure absorbance at 570 nm (reference 650 nm).

Validation Step (The "Senior Scientist" Check):

  • Interference Test: Mix the highest concentration of the compound directly with MTT reagent in a cell-free well.[1] If it turns purple, the compound chemically reduces MTT. In this case, switch to the Resazurin (Alamar Blue) assay.

4.3 Protocol B: Membrane Integrity (LDH Release)

Rationale: Amphetamines can cause hyperthermia and necrosis at high doses.[1][2]

Step-by-Step:

  • Supernatant Collection: After the 24h treatment (from Protocol A), transfer 50 µL of culture supernatant to a new plate before adding MTT.

  • Lysis Control: In a separate set of "Maximum Release" wells, add Lysis Buffer 45 mins prior to collection.[1]

  • Reaction: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

  • Incubation: 30 mins at Room Temperature (protect from light).

  • Stop: Add Stop Solution (1M Acetic Acid or HCl).

  • Readout: Absorbance at 490 nm .

Calculation:


[1]
Mechanistic Pathway Visualization

Understanding why the cell dies is as important as if it dies.[1] this compound likely follows the catecholamine-oxidative stress pathway.[1]

ToxicityPath cluster_mito Mitochondrial Dysfunction cluster_ox Oxidative Stress Compound This compound (Intracellular Accumulation) ETC ETC Inhibition (Complex I/II) Compound->ETC DA Dopamine Efflux Compound->DA VMAT2 Disruption ATP ATP Depletion ETC->ATP ROS ROS Generation (Quinones/H2O2) ETC->ROS Apoptosis Apoptosis (Caspase 3/7) ATP->Apoptosis DA->ROS Auto-oxidation ROS->Apoptosis

Figure 2: Hypothesized toxicity pathway based on amphetamine analog pharmacology.[1][2] The compound displaces dopamine, leading to cytosolic oxidation and mitochondrial stress.

Data Analysis & Interpretation
6.1 Calculating IC50

Do not use linear regression. Dose-response curves for cytotoxicity must be fitted using a 4-Parameter Logistic (4PL) Regression model:


[1]
  • X: Log of concentration.

  • Y: Normalized viability (%).

6.2 Troubleshooting Guide
ObservationProbable CauseCorrective Action
High background in blanks Phenol red interferenceUse phenol red-free media for LDH/MTT reading.[1]
"Smile" effect in plate Evaporation (Edge Effect)Fill outer wells with PBS; do not use them for data.[1]
Viability > 100% Mitochondrial uncouplingThe compound may increase metabolic rate (stress response) before death.[1] Verify with LDH.
Safety & Handling
  • Hazard Class: Skin Irritant (H315), Eye Irritant (H319).[1]

  • Specific Precaution: As a pyridine derivative, potential for respiratory irritation is higher than simple phenyl-amines.[1][2] Handle strictly in a fume hood.

  • Waste: Collect all liquid waste as halogenated/organic solvent waste due to the pyridine ring.

References
  • Xicoy, H., Wieringa, B., & Martens, G. J. (2017). The SH-SY5Y cell line in Parkinson's disease research: a systematic review. Molecular Neurodegeneration. Link

  • Gerets, H. H., et al. (2012).[1] Characterization of primary human hepatocytes, HepG2 cells, and Fa2N-4 cells using gene expression profiling and functional assays. Cell Biology and Toxicology. Link[1]

  • Carvalho, M., et al. (2012).[1] Toxicity of amphetamines: an update. Archives of Toxicology. Link[1]

  • ISO 10993-5:2009. Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. International Organization for Standardization.[1][4][5] Link

  • Abcam. MTT Assay Protocol. Abcam Scientific Protocols. Link

Sources

Animal models for testing 1-(Pyridin-3-yl)propan-2-amine efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the preclinical evaluation protocols for 1-(Pyridin-3-yl)propan-2-amine (also known as 3-pyridylisopropylamine or 3-PIPA), a structural isostere of amphetamine.[1] Unlike traditional phenyl-based psychostimulants, the incorporation of a pyridine ring introduces unique electrostatic and metabolic properties that may alter transporter selectivity (DAT/NET/SERT) and abuse potential. This document provides a standardized workflow for assessing pharmacokinetic (PK) brain penetration, psychomotor efficacy, and neurochemical mechanism of action.

Compound Overview & Formulation

Chemical Context: this compound replaces the phenyl ring of amphetamine with a pyridine ring.[1] This modification lowers lipophilicity (LogP ~0.6 vs. 1.8 for amphetamine) and introduces a basic nitrogen (pyridine pKa ~5.2), potentially affecting Blood-Brain Barrier (BBB) permeability and VMAT2 interaction.

Formulation Protocol:

  • Salt Form: Use the dihydrochloride salt (2HCl) for maximal water solubility.[1]

  • Vehicle: 0.9% Sterile Saline.[1]

  • pH Adjustment: The pyridine nitrogen may buffer the solution. Ensure pH is adjusted to 7.2–7.4 using dilute NaOH prior to injection to prevent intraperitoneal (IP) irritation.

  • Stability: Prepare fresh daily. Protect from light.

Experimental Workflow

The following diagram outlines the logical progression from formulation to mechanistic validation.

Workflow Start Compound Formulation (pH 7.4 Saline) PK Step 1: Pharmacokinetics (Brain/Plasma Ratio) Start->PK IV/PO Dosing Behav Step 2: Locomotor Activity (Open Field Test) PK->Behav If Brain:Plasma > 0.3 Stop Stop Development (Poor CNS Entry) PK->Stop Low BBB Penetration Micro Step 3: In Vivo Microdialysis (DA/5-HT Release) Behav->Micro If Hyperlocomotion + Safety Step 4: Abuse Liability (Conditioned Place Preference) Micro->Safety Characterize Mechanism

Figure 1: Critical path for preclinical evaluation. Progression depends on successful BBB penetration and behavioral efficacy.

Protocol 1: Pharmacokinetic Profiling (Brain/Plasma Ratio)

Objective: Determine if the pyridine modification hinders BBB penetration compared to amphetamine.

Methodology:

  • Subjects: Male C57BL/6J mice (n=3 per timepoint).

  • Dosing: 10 mg/kg (IP) or 5 mg/kg (IV).

  • Sampling: Terminal collection at 15, 30, 60, 120, and 240 min post-dose.

  • Tissue Prep:

    • Plasma: Centrifuge blood (EDTA tubes) at 3000g for 10 min.

    • Brain: Homogenize in 3:1 water:acetonitrile.

  • Analysis: LC-MS/MS (MRM mode). Monitor transition m/z 137.1 → 120.1 (loss of ammonia).

Success Criteria:

  • Brain-to-Plasma Ratio (

    
    ):  > 0.3 (Indicates sufficient CNS exposure).
    
  • 
     (Brain):  < 30 mins (Consistent with rapid onset psychostimulants).
    

Protocol 2: Psychomotor Efficacy (Open Field Test)

Objective: Assess psychostimulant potency and duration of action.

Rationale: Psychostimulants increase horizontal ambulation via mesolimbic dopamine activation. The pyridine analog's potency often correlates with its DAT/NET release ratio.

Experimental Design:

ParameterSpecification
Apparatus 40 x 40 cm Plexiglass arena with IR beam tracking.[1]
Habituation 60 minutes (drug-free) to establish baseline.
Groups Vehicle, Amphetamine (3 mg/kg, pos.[1] control), Test Cmpd (1, 3, 10 mg/kg).
Route Intraperitoneal (IP).[1]
Duration 120 minutes post-injection.[2]

Step-by-Step Protocol:

  • Acclimation: Place mice in the testing room 1 hour prior to testing (dim red light, white noise).

  • Baseline: Place mouse in the center of the arena. Record activity for 60 mins.

  • Injection: Briefly remove mouse, administer drug/vehicle, and immediately return to arena.

  • Testing: Record locomotor activity (distance traveled, cm) in 5-minute bins for 120 mins.

  • Analysis: Calculate Total Distance Traveled (cm) and Center Time (anxiety index).

Data Interpretation:

  • Bell-Shaped Curve: Typical for amphetamines.[1] Low doses increase activity; high doses may induce stereotypy (repetitive head weaving), reducing horizontal distance.

  • Efficacy Index: Compare Area Under the Curve (AUC) of the test compound vs. Amphetamine.

Protocol 3: Mechanistic Validation (In Vivo Microdialysis)

Objective: Quantify extracellular dopamine (DA) and serotonin (5-HT) release in the Nucleus Accumbens (NAc).

Rationale: The ratio of DA/5-HT release predicts therapeutic utility vs. abuse potential. High DA/Low 5-HT suggests high stimulant/abuse potential. Balanced DA/5-HT (like PAL-287) suggests lower abuse liability.

Signaling Mechanism:

Synapse Drug 1-(Pyridin-3-yl) propan-2-amine DAT DAT / NET (Transporter) Drug->DAT Substrate Uptake VMAT VMAT2 (Vesicle) Drug->VMAT Displaces DA from Vesicle DA_Out Extracellular Dopamine Increase DAT->DA_Out Reverse Transport (Efflux) VMAT->DAT Cytosolic DA Surge

Figure 2: Mechanism of Action.[1] The compound enters the presynaptic terminal via DAT, displaces vesicular dopamine via VMAT2, and triggers reverse transport.

Protocol:

  • Stereotaxic Surgery: Implant guide cannula targeting NAc Shell (AP: +1.7, ML: ±0.75, DV: -6.0 mm from Bregma) in rats. Recovery: 5-7 days.

  • Probe Insertion: Insert microdialysis probe (2 mm membrane) 12 hours prior to experiment.

  • Perfusion: Artificial CSF (aCSF) at 1.0 µL/min.

  • Sampling: Collect dialysate every 20 mins.

  • Drug Administration: After 3 stable baseline samples (<10% variance), inject Test Compound (IP).

  • Detection: HPLC with Electrochemical Detection (HPLC-ECD) for DA and 5-HT.

Key Metric:

  • Release Ratio: Calculate maximal % increase over baseline for DA vs. 5-HT.

    • Amphetamine-like:[1] DA >> 5-HT.

    • MDMA-like: 5-HT > DA.

Protocol 4: Abuse Liability (Conditioned Place Preference)

Objective: Assess the rewarding properties of the compound.

Protocol (Biased Design):

  • Apparatus: Three-chamber box (Black chamber, White chamber, Grey neutral start box).

  • Pre-Test (Day 1): Allow free access for 15 mins. Record time spent in each chamber. Determine "least preferred" side.

  • Conditioning (Days 2-5):

    • Morning: Inject Vehicle and confine to "preferred" side for 30 mins.

    • Afternoon: Inject Test Compound and confine to "least preferred" side for 30 mins.

  • Test (Day 6): Drug-free state. Allow free access for 15 mins.

  • Calculation: CPP Score = (Time in Drug-Paired Side on Test Day) - (Time in Drug-Paired Side on Pre-Test).

Interpretation:

  • Significant positive shift indicates reward (abuse potential).

  • Lack of shift (with confirmed locomotor efficacy) suggests low abuse potential, a desirable trait for ADHD/obesity therapeutics.

References

  • Rothman, R. B., et al. (2005). "Amphetamine analogs that release monoamines in the squirrel monkey."[1] Journal of Pharmacology and Experimental Therapeutics. Link

    • Context: Establishes the "PAL" series of amphetamine analogs and the importance of DA/5-HT r
  • Simmler, L. D., et al. (2013). "Mechanism of Action of MDMA and its Analogs." British Journal of Pharmacology. Link

    • Context: mechanistic details on reverse transport and VM
  • Tzschentke, T. M. (2007). "Measuring reward with the conditioned place preference (CPP) paradigm." Nature Protocols. Link

    • Context: Standardized protocol for CPP.
  • Di Chiara, G., & Imperato, A. (1988). "Drugs abused by humans preferentially increase synaptic dopamine concentrations in the mesolimbic system of freely moving rats."[1] PNAS. Link

    • Context: Foundational text for microdialysis in addiction research.

Sources

Advanced Crystallography Protocol: Engineering Co-crystals of 1-(Pyridin-3-yl)propan-2-amine

[1][2]

Part 1: Executive Summary & Scientific Rationale

The Target Molecule

1-(Pyridin-3-yl)propan-2-amine (often abbreviated as 3-PPA) represents a critical scaffold in medicinal chemistry, structurally analogous to phenyl-alkylamines but featuring a pyridine heterocycle.[1][2][3] This modification introduces a specific hydrogen-bond acceptor (the pyridine nitrogen) absent in phenyl analogs, fundamentally altering its solid-state behavior.[1][2]

Key Challenges:

  • Chirality: The molecule possesses a chiral center at the C2 position.[2] Enantiomeric resolution is a primary objective in drug development.[2]

  • Hygroscopicity: Like many low-molecular-weight amines, the free base is often an oil or a hygroscopic solid, complicating handling and formulation.[1][2]

The Solution: Co-crystallization

Co-crystallization offers a pathway to stabilize 3-PPA by sequestering it within a crystalline lattice using a Co-crystal Former (CCF) .[1][2] Unlike salt formation, which relies on proton transfer, co-crystallization can exploit neutral hydrogen bonding networks, although in pyridine-acid systems, a continuum between the salt and co-crystal state (Salt-Cocrystal Continuum) is often observed.[1]

Supramolecular Synthons

The design of these co-crystals relies on the COOH[1][4]···N


 Heterosynthon
  • Donor: Carboxylic Acid (-COOH) or Hydroxyl (-OH) from the CCF.[1][2]

  • Acceptor: Pyridine Nitrogen (N

    
    ) of 3-PPA.[1][2]
    
  • Secondary Interaction: The aliphatic amine (-NH

    
    ) of 3-PPA acts as a donor to carbonyl oxygens.[1][2]
    

Part 2: Experimental Protocols

Protocol A: Co-former Selection & Screening (The "Grid")

Objective: Identify compatible co-formers that form thermodynamically stable lattices with 3-PPA.

Selection Criteria:

  • pKa Rule: Generally, if

    
     (pKa
    
    
    - pKa
    
    
    ) > 3, a salt forms.[2] If < 0, a co-crystal forms. The region 0–3 is the "continuum zone" where prediction is difficult, making experimental screening vital.
  • Chirality: Use enantiopure acids (e.g., L-Tartaric acid, D-Mandelic acid) to attempt chiral resolution.[1][2]

Recommended Co-former Library:

Co-former Class Specific Candidates Target Synthon Application

| Dicarboxylic Acids | Fumaric acid, Succinic acid, Oxalic acid | COOH[1][2]···N

Hydroxy Acids12

12

Aromatic Acids

12
Protocol B: Synthesis Methodologies
Method 1: Liquid-Assisted Grinding (LAG) - High Throughput

Best for rapid screening of the library.[1][2]

  • Stoichiometry: Weigh 3-PPA and the selected CCF in a 1:1 molar ratio (approx. 0.5 mmol scale).

  • Solvent Addition: Add 10–20

    
    L of solvent (Methanol or Ethanol) to the mixture in a stainless steel grinding jar.
    
  • Grinding: Grind at 25 Hz for 20 minutes using a ball mill.

  • Analysis: Immediately analyze the resulting powder via PXRD (Protocol C). New peaks indicate a new phase.[2]

Method 2: Slow Evaporation - Single Crystal Growth

Required for structure determination.[1][2]

  • Dissolution: Dissolve 0.5 mmol of 3-PPA and 0.5 mmol of CCF in 5–10 mL of solvent.

    • Solvent Choice: Methanol (high solubility), Isopropanol (slower evaporation), or Acetonitrile.

    • Tip: If components have vastly different solubilities, use a binary solvent system (e.g., MeOH:Toluene 1:1).

  • Filtration: Filter the solution through a 0.45

    
    m PTFE syringe filter into a clean glass vial.
    
  • Nucleation Control: Cover the vial with parafilm and poke 3–5 small holes to regulate evaporation rate.

  • Incubation: Store in a vibration-free environment at constant temperature (20°C).

  • Harvesting: Crystals typically appear within 3–14 days.[2]

Protocol C: Structural Characterization
1. Single Crystal X-Ray Diffraction (SCXRD)

The Gold Standard for determining protonation state (Salt vs. Co-crystal).[1]

  • Mounting: Select a crystal with sharp edges and uniform extinction under polarized light.[2] Mount on a Kapton loop using Paratone oil.[2]

  • Data Collection: Collect at low temperature (100 K) to reduce thermal motion, allowing precise location of hydrogen atoms on the pyridine nitrogen.

  • Refinement: Locate the H-atom between the acid oxygen and pyridine nitrogen.[1][2]

    • Bond Lengths: C-O vs C=O distances in the carboxyl group are critical indicators.[2] In a salt (COO-), bond lengths equalize.[1][2] In a co-crystal (COOH), they differ (approx 1.21 Å vs 1.30 Å).[2]

2. Powder X-Ray Diffraction (PXRD)

Used for bulk phase purity.[1][2]

  • Range: Scan 2

    
     from 5° to 40°.[2]
    
  • Comparison: Overlay the experimental pattern with the calculated pattern from SCXRD data (using Mercury or similar software) to confirm the bulk material matches the single crystal.

3. Thermal Analysis (DSC)[1][2][5]
  • Procedure: Heat 2–5 mg of sample at 10°C/min in a crimped aluminum pan.

  • Interpretation: A single, sharp melting endotherm distinct from either starting material confirms a pure co-crystal phase.

Part 3: Visualization of Mechanism

The following diagram illustrates the workflow and the molecular recognition pathway involved in forming the Pyridine-Acid Heterosynthon.

CoCrystalEngineeringcluster_inputsInput Materialscluster_processSynthesis & Screeningcluster_structureSupramolecular AssemblyAPIThis compound(H-Bond Acceptor + Donor)LAGLiquid Assisted Grinding(Screening)API->LAGSESlow Evaporation(Crystal Growth)API->SECCFCo-former (Acid)(H-Bond Donor)CCF->LAGCCF->SESynthonHeterosynthon FormationCOOH ··· N(py)LAG->Synthon Mechanochemical EnergySE->Synthon SupersaturationLattice3D Crystalline LatticeSynthon->Lattice Self-AssemblySCXRDSCXRD Analysis(Proton Location)Lattice->SCXRD Structure SolutionPXRDPXRD Analysis(Fingerprinting)Lattice->PXRD Phase Purity

Figure 1: Workflow for the engineering and analysis of pyridine-amine co-crystals, highlighting the convergence of synthesis methods on the heterosynthon.

Part 4: Data Interpretation Guide

When analyzing your crystallographic data, use this reference table to distinguish between a Co-crystal and a Salt.

ParameterCo-crystal (Neutral)Salt (Ionic)
H-Atom Position Closer to Acid Oxygen (O-H...N)Closer to Pyridine Nitrogen (O...H-N

)
C-O Bond Lengths Distinct (C=O

1.21Å, C-OH

1.30Å)
Equalized (C-O

1.25Å)
C-N-C Angle (Py) < 118.5°> 120° (Ring expansion upon protonation)

pKa
Typically < 0Typically > 3

References

  • Desiraju, G. R. (2003).[2] Crystal Engineering: The Design of Organic Solids. Elsevier.[2] Link[1][2]

  • Vishweshwar, P., et al. (2006).[2] Pharmaceutical Co-crystals. Journal of Pharmaceutical Sciences, 95(3), 499-516.[2] Link

  • Aakeröy, C. B., et al. (2005).[2][6] Building co-crystals with molecular sense and supramolecular sensibility. CrystEngComm, 7, 439-448.[1][2][6] Link

  • FDA Guidance for Industry. (2018). Regulatory Classification of Pharmaceutical Co-Crystals. U.S. Food and Drug Administration.[2][4] Link

  • Lemmerer, A., et al. (2008).[2] Co-crystals of aminopyrimidines and carboxylic acids.[2][4][5][6][7] CrystEngComm, 10, 1605-1612.[1][2] (Analogous pyridine-amine systems). Link

Application Note: 1-(Pyridin-3-yl)propan-2-amine in High-Throughput Library Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


-methyl-3-pyridineethanamine)[1]

Abstract

This guide details the application of 1-(pyridin-3-yl)propan-2-amine as a strategic fragment in the synthesis of small-molecule libraries. As a bioisostere of amphetamine, this scaffold offers a unique combination of a basic primary amine handle, a chiral center, and a polar aromatic pyridine ring. These features make it an ideal "seed" for Fragment-Based Drug Discovery (FBDD), particularly for targets requiring hydrogen bond acceptor motifs (e.g., kinases, GPCRs). We provide validated protocols for parallel amide coupling, reductive amination, and sulfonylation, emphasizing purification strategies that overcome the challenges of handling polar, basic heterocycles.

Chemical Profile & Fragment Attributes[1][2][3][4][5][6][7]

The utility of this compound lies in its compliance with the "Rule of Three" for fragments and its vector versatility.[1] Unlike a simple benzylamine, the pyridine nitrogen introduces a specific H-bond acceptor vector (


 lone pair) and lowers the overall lipophilicity (cLogP), improving the solubility of downstream library members.
Table 1: Physicochemical Properties
PropertyValueSignificance in FBDD
Structure

Core scaffold
Molecular Weight 136.19 g/mol Leaves room for elaboration (MW < 300)
cLogP ~0.6Hydrophilic; good for improving solubility
TPSA ~39 ŲPolar surface area within optimal range
pKa (Primary Amine) ~9.9Reactive nucleophile for coupling
pKa (Pyridine N) ~5.2Weak base; H-bond acceptor at physiological pH
Chirality (R) / (S)Chiral methyl group allows stereochemical exploration

Critical Handling Note: This fragment is commercially available as a racemate or enantiopure hydrochloride salt.[1] The dihydrochloride salt is recommended for library synthesis due to its stability and non-hygroscopic nature compared to the free base, which absorbs atmospheric CO


.

Library Synthesis Workflow

The following diagram illustrates the logical flow for incorporating this fragment into a high-throughput parallel synthesis campaign.

LibraryWorkflow cluster_Reactions Parallel Reaction Vectors Start Fragment Source (Dihydrochloride Salt) Weighing Automated Weighing (Solid Dosing) Start->Weighing FreeBasing In-situ Free Basing (DIPEA/NMM Addition) Weighing->FreeBasing Amide Amide Coupling (HATU/Acid) FreeBasing->Amide RedAm Reductive Amination (Aldehyde/STAB) FreeBasing->RedAm Sulfon Sulfonylation (Sulfonyl Chloride) FreeBasing->Sulfon Workup Workup & Scavenging Amide->Workup RedAm->Workup Sulfon->Workup Purification SCX Solid Phase Extraction (Catch & Release) Workup->Purification Remove Acids/Non-basics QC LC-MS QC (High pH Method) Purification->QC

Figure 1: High-throughput workflow for this compound library generation. Key step: SCX purification exploits the basicity of the pyridine/amine.

Validated Experimental Protocols

Protocol A: High-Throughput Amide Coupling (HATU Method)

Rationale: The pyridine nitrogen is weakly basic (pKa ~5.[1]2) and does not compete significantly with the primary amine (pKa ~9.[1]9) for the activated ester.[1][2] However, using the dihydrochloride salt requires 3.0–4.0 equivalents of base to fully liberate the nucleophile and neutralize the salt.

Reagents:

  • Carboxylic Acid Set (0.1 mmol per well)

  • Fragment: this compound[1] · 2HCl

  • Coupling Agent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: Anhydrous DMF or DMA

Step-by-Step Procedure:

  • Activation: In a 96-well deep-well plate, dispense Carboxylic Acids (0.1 mmol, 1.0 equiv) as 0.5 M solutions in DMF.

  • Add HATU (0.11 mmol, 1.1 equiv) in DMF.

  • Add DIPEA (0.2 mmol, 2.0 equiv) to initiate activation.[1] Shake for 10 minutes at RT.

  • Addition: Add the Fragment (0.11 mmol, 1.1 equiv) as a suspension/solution in DMF.

  • Base Adjustment: Immediately add a second portion of DIPEA (0.3 mmol, 3.0 equiv). Note: Total base must be sufficient to neutralize the 2HCl of the fragment plus the HATU byproduct.

  • Incubation: Seal and shake at RT for 16 hours.

  • Monitoring: Check completion by LC-MS. The pyridine ring gives a distinct UV signature at 254 nm.

Protocol B: Purification via SCX (Strong Cation Exchange)

Rationale: Traditional liquid-liquid extraction is poor for pyridine derivatives due to their water solubility and amphiphilic nature.[1] SCX chromatography is the "Gold Standard" here. It captures the basic product while washing away non-basic impurities (unreacted acids, phenols, neutrals).

  • Loading: Dilute reaction mixture with MeOH (1:1) and load onto a pre-conditioned SCX cartridge (e.g., 500 mg sorbent).

  • Washing: Wash with MeOH (3 x 2 mL) to remove DMF, unreacted carboxylic acids, and non-basic impurities.

  • Elution: Elute the product with 2.0 M Ammonia in Methanol (2 x 2 mL). The ammonia displaces the pyridine/amine product.

  • Finishing: Concentrate the eluate under vacuum (Genevac or SpeedVac) to obtain the clean free base.[1]

Quality Control & Analysis

Challenge: Small, polar, basic molecules often elute in the void volume of standard C18 HPLC methods (low pH). Solution: Use a High pH or HILIC method.[1]

Recommended LC-MS Conditions:

  • Column: Waters XBridge C18 (or equivalent hybrid particle), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) in Water.[1][3][2][4]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 2.5 minutes.

  • Detection: UV 254 nm (Pyridine absorption) + ESI Positive Mode.[1]

Data Interpretation: At pH 10, the pyridine is neutral, and the secondary amide is neutral, improving retention on C18. If using low pH (Formic acid), the pyridine will be protonated, causing early elution.

Applications & Case Studies

  • Kinase Inhibition (Scaffold Hopping): The this compound motif serves as a bioisostere for the benzylamine moiety found in many ATP-competitive inhibitors.[1] The pyridine nitrogen can be positioned to interact with the "hinge region" of kinases (e.g., Aurora, MPS1) or solvent-front residues [1].

  • NAMPT Inhibitors: Research has utilized pyridine-containing fragments to target Nicotinamide Phosphoribosyltransferase (NAMPT).[1][5] The pyridine ring mimics the nicotinamide substrate, while the amine linker allows extension into the hydrophobic tunnel of the enzyme [2].

  • GPCR Ligands: The "amphetamine-like" structure allows this fragment to serve as a privileged scaffold for monoaminergic GPCRs.[1] However, the addition of the pyridine ring reduces blood-brain barrier (BBB) permeability compared to the phenyl analog, which can be advantageous for designing peripherally acting drugs [3].

References

  • Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Fragment-based identification of amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid as potent inhibitors of human NAMPT. Source: PubMed.[1][6] URL:[Link][1]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. Source: National Institutes of Health (PMC).[1] URL:[Link]

  • This compound Compound Summary. Source: PubChem.[1][6][7] URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(Pyridin-3-yl)propan-2-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve yields.

I. Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in pharmaceutical chemistry, can be approached through several key pathways. The most common and industrially relevant methods involve the reductive amination of 3-pyridylacetone. Understanding the nuances of these routes is critical to troubleshooting and optimizing your reaction outcomes.

Common Synthetic Routes:
  • Reductive Amination: This is a widely used, two-step, one-pot method. It involves the reaction of 3-pyridylacetone with an ammonia source to form an intermediate imine, which is then reduced to the desired amine.[1][2]

  • Leuckart-Wallach Reaction: A classical method that utilizes formamide or ammonium formate as both the ammonia source and the reducing agent.[3][4][5] While seemingly straightforward, this reaction often requires high temperatures, which can lead to side products and decomposition.[3][4]

II. Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing explanations and actionable solutions.

Issue 1: Low Yield of the Desired Amine

Symptoms:

  • The isolated yield of this compound is significantly lower than expected.

  • TLC or GC-MS analysis of the crude product shows a complex mixture of compounds with a minor spot/peak corresponding to the product.

Potential Causes & Solutions:

Cause Scientific Explanation Recommended Solution
Incomplete Imine Formation The initial condensation of 3-pyridylacetone and the ammonia source to form the imine is a reversible equilibrium. Insufficient removal of water can shift the equilibrium back towards the starting materials.1. Dean-Stark Trap: If your solvent system allows (e.g., toluene), use a Dean-Stark apparatus to azeotropically remove water as it forms. 2. Drying Agents: Add a suitable drying agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture.
Inefficient Reduction The choice and activity of the reducing agent are crucial. Some reducing agents may not be potent enough to efficiently reduce the intermediate imine, or they may be consumed by side reactions.1. Choice of Reducing Agent: For reductive amination, sodium cyanoborohydride (NaBH3CN) is often preferred as it is selective for the imine over the ketone.[6] Sodium triacetoxyborohydride (NaBH(OAc)3) is another effective and less toxic alternative.[7] 2. Catalyst Activity (for catalytic hydrogenation): If using H2 with a catalyst (e.g., Pd/C, Raney Ni), ensure the catalyst is fresh and active. Perform the reaction under appropriate pressure and with vigorous stirring to ensure good contact between the catalyst, hydrogen, and substrate.
Side Reactions At elevated temperatures, especially in the Leuckart-Wallach reaction, side reactions such as polymerization of the ketone or decomposition of the product can occur, leading to lower yields.[3][4]1. Optimize Reaction Temperature: Carefully control the reaction temperature. For the Leuckart-Wallach reaction, a temperature range of 160-185°C is typical, but it should be optimized for your specific setup.[3][4] Prolonged heating at high temperatures can lead to thermal decomposition.[3][4] 2. Consider a Milder Method: If high temperatures are problematic, switch to a standard reductive amination protocol at or near room temperature.
Product Loss During Workup The basic nature of the amine product means it can be lost during aqueous workup if the pH is not carefully controlled. The product may also be volatile.1. pH Adjustment: During extraction, ensure the aqueous layer is sufficiently basic (pH > 10) to keep the amine in its freebase form, which is more soluble in organic solvents. 2. Careful Evaporation: When removing the solvent, use a rotary evaporator at a moderate temperature and pressure to avoid loss of the product.
Issue 2: Formation of Impurities

Symptoms:

  • NMR or GC-MS analysis reveals the presence of significant byproducts.

  • Difficulty in purifying the final product by distillation or chromatography.

Common Impurities & Mitigation Strategies:

Impurity Formation Mechanism Prevention & Removal
N-formyl-1-(pyridin-3-yl)propan-2-amine In the Leuckart-Wallach reaction, the product amine can react with excess formic acid to form a formamide derivative.1. Hydrolysis: After the reaction is complete, hydrolyze the crude product with a strong acid (e.g., HCl) or base (e.g., NaOH) to convert the formamide back to the amine. 2. Stoichiometry: Use a minimal excess of formamide or ammonium formate.
Secondary Amine (di-[1-(pyridin-3-yl)prop-2-yl]amine) The primary amine product can react with another molecule of the imine intermediate, leading to the formation of a secondary amine.1. Excess Ammonia Source: Use a large excess of the ammonia source (e.g., ammonium acetate, aqueous ammonia) to favor the formation of the primary amine. 2. Controlled Addition: Add the reducing agent slowly to the mixture of the ketone and ammonia source to keep the concentration of the imine intermediate low.
Unreacted 3-Pyridylacetone Incomplete reaction due to insufficient reaction time, temperature, or reagent stoichiometry.1. Monitor Reaction Progress: Use TLC or GC-MS to monitor the disappearance of the starting material. 2. Optimize Conditions: Increase the reaction time, temperature (within limits), or the amount of the ammonia source and reducing agent. 3. Purification: Unreacted ketone can often be removed by column chromatography.
Workflow for Troubleshooting Low Yield in Reductive Amination

Caption: A decision tree for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for purifying this compound?

A1: The optimal purification method depends on the scale of your reaction and the nature of the impurities.

  • Distillation: For larger quantities with non-volatile impurities, vacuum distillation is often the most effective method. The product is a liquid with a moderate boiling point, so a good vacuum is necessary to prevent decomposition at high temperatures.

  • Column Chromatography: For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel is a good option. A typical eluent system would be a gradient of methanol in dichloromethane, often with a small amount of a basic modifier like triethylamine or ammonium hydroxide (e.g., 1%) to prevent the amine from streaking on the acidic silica gel.

Q2: Can I use aqueous ammonia directly for the reductive amination?

A2: Yes, aqueous ammonia can be used as the ammonia source. However, the presence of a large amount of water can affect the imine-formation equilibrium and may not be compatible with all reducing agents. For instance, sodium borohydride will react with water. If you use aqueous ammonia, it is advisable to use a reducing agent that is stable in protic solvents, like sodium cyanoborohydride, and to use a large excess of the ammonia to drive the equilibrium towards imine formation.

Q3: My Leuckart-Wallach reaction turned dark and produced a lot of tar. What happened?

A3: The formation of a dark tarry substance in the Leuckart-Wallach reaction is a common issue, often resulting from thermal decomposition of the starting materials, intermediates, or the product at the high temperatures required for the reaction.[3][4] To mitigate this, you can try to lower the reaction temperature and extend the reaction time. However, if this problem persists, it is a strong indication that this method is not suitable for your specific substrate or scale, and you should consider switching to a milder reductive amination procedure.

Q4: How can I confirm the formation of the intermediate imine?

A4: Confirming the formation of the imine can be challenging as it is often not isolated. However, you can use spectroscopic methods on the crude reaction mixture before the addition of the reducing agent.

  • Infrared (IR) Spectroscopy: Look for the appearance of a C=N stretching band, typically in the range of 1640-1690 cm⁻¹. This will be distinct from the C=O stretch of the starting ketone (around 1715 cm⁻¹).

  • ¹H NMR Spectroscopy: While the crude spectrum may be complex, you might be able to identify the imine by the appearance of a new set of signals, particularly a downfield shift of the protons adjacent to the C=N bond.

Experimental Protocol: Optimized Reductive Amination

This protocol provides a robust starting point for the synthesis of this compound.

Materials:

  • 3-Pyridylacetone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 3-pyridylacetone (1.0 eq) and anhydrous dichloromethane (DCM).

  • Add ammonium acetate (3.0 eq) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

Caption: A flowchart of the optimized reductive amination protocol.

IV. References

  • Cho, B. T., & Kang, S. K. (2005). A simple and convenient procedure for the reductive amination of aldehydes and ketones using sodium borohydride as reducing agent and boric acid, p-toluenesulfonic acid monohydrate or benzoic acid as activator under solvent-free conditions. Tetrahedron, 61(23), 5725-5734. [Link]

  • Leuckart, R. (1885). Ueber eine neue und eine ältere Methode zur Darstellung von Alkylaminen. Berichte der deutschen chemischen Gesellschaft, 18(1), 2341-2344. [Link]

  • Moore, M. L. (1949). The Leuckart Reaction. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 301-330). John Wiley & Sons, Inc. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Wallach, O. (1893). Zur Kenntniss der Terpene und der ätherischen Oele. Ueber die Einwirkung von Formamid und von Ammoniumformiat auf Ketone. Justus Liebig's Annalen der Chemie, 275(2-3), 111-144. [Link]

Sources

1-(Pyridin-3-yl)propan-2-amine synthesis byproducts identification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling of 1-(Pyridin-3-yl)propan-2-amine

Welcome to the Process Chemistry Support Hub. This guide addresses the specific challenges in synthesizing this compound (often referred to in literature as a PPAP analog or 3-pyridyl-2-aminopropane). Due to the basicity of the pyridine ring and the reactivity of the propyl chain, this molecule presents unique impurity profiles distinct from carbocyclic amphetamines.

Module 1: The Hydrogenation Hazard (Ring Saturation)

User Query: "I am reducing 1-(pyridin-3-yl)-2-nitroprop-1-ene using H2/Pd/C. My LC-MS shows a major impurity with M+6 mass. What happened?"

Diagnosis: You have likely hydrogenated the pyridine ring.[1] Unlike benzene rings, which are relatively stable to standard catalytic hydrogenation, pyridine rings are electron-deficient and susceptible to reduction under acidic conditions or high pressure, forming piperidines .

The Mechanism: In the presence of protic solvents (often used to solubilize the nitroalkene), the pyridine nitrogen becomes protonated (pyridinium). Pyridinium ions are significantly easier to reduce than neutral pyridine. If you are using Palladium on Carbon (Pd/C) without a poison, the catalyst will reduce the nitroalkene to the amine and continue to reduce the aromatic ring.

Identified Byproduct:

  • Name: 1-(Piperidin-3-yl)propan-2-amine

  • Mass Shift: +6 Da (saturation of 3 double bonds)

  • Characteristics: Highly basic, non-UV active (loss of aromatic chromophore).

Troubleshooting Protocol:

ParameterRecommendationScientific Rationale
Catalyst Switch to Raney Nickel or Pd/BaSO4 Raney Ni is less active toward heteroaromatic ring reduction at low pressures than Pd/C.
Hydride Donor Use LiAlH4 (LAH) or NaBH4/BF3·Et2O Chemical hydride reductions are generally chemoselective for the nitro/alkene groups over the pyridine ring.
Solvent Avoid acidic mediaAcid promotes pyridinium formation, accelerating ring hydrogenation.

Visualizing the Divergence:

ReactionPathways Start 1-(Pyridin-3-yl)-2-nitroprop-1-ene Target TARGET: This compound Start->Target Chemoselective Reduction (e.g., LAH, THF) Impurity1 IMPURITY A (Over-Reduction): 1-(Piperidin-3-yl)propan-2-amine Start->Impurity1 Non-selective Cat. Hydrogenation (H2, Pd/C, Acidic MeOH) Impurity2 IMPURITY B (Incomplete): 1-(Pyridin-3-yl)propan-2-one oxime Start->Impurity2 Partial Reduction

Figure 1: Chemoselectivity landscape showing the critical divergence between target synthesis and ring-saturated impurities.

Module 2: Reductive Amination & Dimerization

User Query: "I am synthesizing the target via the ketone route [1-(pyridin-3-yl)propan-2-one + Ammonium Acetate]. I see a large peak at roughly double the molecular weight. Is this a polymer?"

Diagnosis: This is likely the secondary amine dimer . During reductive amination, the newly formed primary amine (the target) is more nucleophilic than the ammonia source. It competes for the ketone, forming a Schiff base which is then reduced to a dimer.

Identified Byproduct:

  • Name: N,N-bis(1-(pyridin-3-yl)propan-2-yl)amine

  • Mass: [2 x Target Mass] - NH3

  • Characteristics: Lipophilic, elutes later on Reverse Phase HPLC.

Troubleshooting Protocol:

  • Ammonia Overload: You must use a large excess of the ammonia source (e.g., 10–20 equivalents of Ammonium Acetate) to statistically favor the primary amine formation.

  • Stepwise Reduction:

    • Step 1: Allow the ketone and ammonia to equilibrate to the imine (1-2 hours).

    • Step 2: Add the reducing agent (Sodium Cyanoborohydride or Sodium Triacetoxyborohydride) after imine formation.

    • Why? STAB (Sodium Triacetoxyborohydride) is less likely to reduce the ketone directly to the alcohol (another impurity: 1-(pyridin-3-yl)propan-2-ol).

Module 3: Analytical Chromatography (HPLC) Issues

User Query: "My product peak is tailing severely on HPLC (C18 column). I cannot integrate the impurities accurately."

Diagnosis: Silanol Interaction. The pyridine nitrogen (pKa ~5.2) and the aliphatic amine (pKa ~10) are both basic. Standard silica-based C18 columns have residual silanol groups (Si-OH) which are acidic. The pyridine "sticks" to these silanols via ion-exchange interactions, causing peak tailing.

Optimization Guide:

MethodProtocolMechanism
High pH Strategy Use 10mM Ammonium Bicarbonate (pH 10) in mobile phase.At pH 10, the pyridine and amine are deprotonated (neutral). They interact only hydrophobically with the C18 chain, yielding sharp peaks. Requires high-pH resistant column (e.g., Waters XBridge).
Ion Pairing Add 0.1% Triethylamine (TEA) or TFA to mobile phase.TEA saturates the active silanol sites, preventing the analyte from binding to them ("Sacrificial base").
Low pH Strategy Use 0.1% Formic Acid .Protonates the silanols, suppressing their ionization. However, this protonates the pyridine, making it very polar and reducing retention time (elutes in void volume).

Troubleshooting Workflow:

AnalyticalWorkflow Problem Problem: Severe Peak Tailing CheckCol Check Column Type Problem->CheckCol StandardSilica Standard Silica C18 CheckCol->StandardSilica Hybrid Hybrid/Polymer (High pH stable) CheckCol->Hybrid Action1 Add Modifier: 0.1% TEA or TFA StandardSilica->Action1 Cannot exceed pH 8 Action2 Switch Buffer: Ammonium Bicarbonate pH 10 Hybrid->Action2 Best Peak Shape

Figure 2: Decision matrix for correcting chromatographic peak tailing in pyridine-amine analysis.

FAQ: Rapid Fire Solutions

Q: Can I use the Leuckart-Wallach reaction (Formic acid/Formamide) for this synthesis? A: Yes, but be aware of the N-formyl intermediate. The Leuckart reaction often yields N-(1-(pyridin-3-yl)propan-2-yl)formamide. You must perform a subsequent acid hydrolysis step (e.g., refluxing HCl) to remove the formyl group and release the free amine. Failure to hydrolyze fully will result in a byproduct with Mass +28.

Q: How do I remove the piperidine impurity if it forms? A: It is difficult. Both the target and the impurity are secondary/primary amines with similar polarity.

  • Chemical Separation: The pyridine ring is aromatic; the piperidine is aliphatic. You might achieve separation via recrystallization of the Picrate or Oxalate salts, as the crystal lattice energies will differ significantly between the planar pyridine and the chair-conformation piperidine.

References
  • Freifelder, M. (1963). Catalytic Hydrogenation of Pyridines. Advances in Catalysis.

  • Abdel-Magid, A. F., et al. (1996).[2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry.

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • Scripps Research Institute. (n.d.). Reductive Amination: Standard Operating Procedures.

Sources

Technical Support Center: Purification of 1-(Pyridin-3-yl)propan-2-amine

[1][2]

Case ID: PUR-PYR-AMINE-001 Status: Active Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Isolation, Tailing, and Stability Issues[1][2]

Executive Summary

Purifying 1-(Pyridin-3-yl)propan-2-amine (CAS: 71271-61-9) presents a unique set of challenges due to its amphoteric nature and high polarity.[1][2] Unlike simple benzylamines, the presence of the pyridine ring introduces a second basic center (pKa ~5.3) alongside the primary aliphatic amine (pKa ~10.1).[2] This "dual-base" character often leads to:

  • Poor Extraction Efficiency: The molecule remains partially water-soluble even at moderately basic pH.[1][2]

  • Chromatographic Tailing: Severe interaction with acidic silanols on silica gel.[1][2]

  • Oil Formation: The free base is likely a viscous oil that resists crystallization.[2]

This guide provides self-validating protocols to overcome these specific hurdles.

Module 1: The "Invisible Yield" (Extraction Troubleshooting)

Symptom: "I performed a reductive amination, the TLC shows product, but after workup, my mass recovery is <20%."

Root Cause Analysis

The pyridine nitrogen creates a hydration shell that keeps the molecule in the aqueous phase. Standard extraction with Ethyl Acetate at pH 9-10 is insufficient.[1][2] You are likely discarding your product with the aqueous waste.[2]

The Protocol: "Salting Out" & High-pH Extraction

Objective: Force the molecule into the organic phase by maximizing ionic strength in the water and minimizing ionization of the amine.

  • pH Adjustment: Cool the aqueous layer to 0°C. Basify carefully with 10M NaOH (not NaHCO₃) until pH > 12.

    • Why? You must deprotonate both the pyridine (easy) and the primary amine (hard, pKa ~10). At pH 10, ~50% of your amine is still protonated and water-soluble.[1][2]

  • Saturation: Add solid NaCl until the solution is saturated (undissolved salt remains).

    • Why? This increases the ionic strength, disrupting the hydration shell around the pyridine ring (Salting Out effect).

  • Solvent Switch: Do not use Diethyl Ether or pure Ethyl Acetate.[1][2] Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1][2]

    • Why? The alcohol component disrupts hydrogen bonding between the amine and water, while the chlorinated solvent solubilizes the aromatic ring.

Visualization: Extraction Logic Flow

ExtractionLogicStartAqueous Reaction MixtureCheckPHCheck pHStart->CheckPHAdjustAdjust to pH > 12(use 10M NaOH)CheckPH->AdjustIf pH < 12SaltSaturate with NaClCheckPH->SaltIf pH > 12Adjust->SaltExtractExtract with DCM:IPA (3:1)Salt->ExtractResultHigh Mass RecoveryExtract->Result

Caption: Decision tree for maximizing recovery of hydrophilic pyridine-amines from aqueous media.

Module 2: The "Comet Tail" (Chromatography Solutions)

Symptom: "My product streaks from Rf 0.2 to 0.8 on silica, contaminating all other fractions."

Root Cause Analysis

Silica gel is slightly acidic (silanol groups).[1][2] Your basic amine interacts strongly with these acidic sites, causing band broadening (tailing).[2]

The Protocol: Amine-Deactivated Silica

Objective: Neutralize silica surface activity before the product touches it.[1][2]

Option A: The "Triethylamine (TEA) Wash" (Standard)
  • Pre-treatment: Flush your packed silica column with 2 column volumes (CV) of Mobile Phase containing 1% Triethylamine .[1][2]

  • Elution: Run your purification using a gradient of DCM:MeOH (95:5 to 80:20) + 1% NH₄OH (aq) .[1][2]

    • Note: NH₄OH is superior to TEA in the mobile phase for primary amines as it suppresses protonation more effectively without forming difficult-to-remove salts.[1][2]

Option B: The "Alumina Switch" (Recommended)

If purity is critical, switch from Silica Gel to Basic Alumina (Activity III) .

  • Why? Alumina is less acidic than silica.[1][2]

  • Solvent: Use DCM:MeOH (99:1 to 95:5).[1][2] No amine modifier is usually needed.[1][2]

Data: Mobile Phase Performance Comparison
Stationary PhaseMobile Phase ModifierTailing Factor (As)Resolution
Standard Silica None> 2.5 (Severe)Poor
Standard Silica 1% TEA1.2 - 1.5 (Acceptable)Good
Basic Alumina None1.0 - 1.1 (Excellent)Excellent

Module 3: The "Eternal Oil" (Solidification & Salt Formation)

Symptom: "I rotavapped my pure fractions, but I have a yellow oil. I need a solid for weighing and storage."

Root Cause Analysis

This compound, like many low-molecular-weight amines, is likely an oil in its free base form due to weak intermolecular forces.[1][2] To get a solid, you must disrupt the crystal lattice energy by forming a salt.

The Protocol: Oxalate or Fumarate Salt Formation

Objective: Create a stable, crystalline solid that is non-hygroscopic.

Avoid HCl gas if possible: Hydrochloride salts of pyridine amines are often extremely hygroscopic (deliquescent), turning into goo upon exposure to air.

Step-by-Step:

  • Dissolve: Dissolve 100 mg of your oily free base in 1 mL of hot Ethanol or Isopropanol .

  • Stoichiometry: Calculate 1.0 equivalents of Oxalic Acid (anhydrous). Dissolve this in a minimum amount of hot ethanol.

    • Note: Oxalic acid usually forms a 1:1 salt with the most basic nitrogen (the aliphatic amine).

  • Precipitation: Add the acid solution to the amine solution dropwise while stirring hot.

  • Cooling: Allow to cool slowly to room temperature, then to 4°C. White crystals should form.

  • Validation: Filter and wash with cold ether.[1][2]

    • Self-Check: Take an NMR.[1][2] You should see a shift in the alpha-proton (next to the amine) downfield by ~0.5 ppm compared to the free base, confirming protonation.

Visualization: Salt Formation Workflow

SaltFormationOilOily Free BaseSolventDissolve in Hot EtOHOil->SolventAcidAdd 1.0 eq Oxalic AcidSolvent->AcidCoolSlow Cool -> 4°CAcid->CoolSolidCrystalline SolidCool->Solid

Caption: Crystallization pathway for converting oily amine free bases into stable solids.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use UV detection for this compound? A: Yes. The pyridine ring provides a strong chromophore. Monitor at 254 nm (aromatic) and 260-265 nm (pyridine specific).[1][2] Unlike aliphatic amines (which require staining), this molecule is UV-active.[1][2]

Q: My product turned brown overnight. What happened? A: Primary amines are prone to oxidation and carbamate formation (reacting with CO₂ in air).[1][2] Pyridines can also form N-oxides.[1][2][3]

  • Fix: Store the free base under Argon/Nitrogen in the freezer.

  • Better Fix: Convert it to the oxalate or fumarate salt immediately; the salt form is stable at room temperature.

Q: How do I remove the Triethylamine (TEA) after the column? A: TEA has a high boiling point (~89°C) and can be difficult to remove completely on a rotavap.

  • Technique: Azeotrope it with Toluene (3x). The Toluene/TEA azeotrope boils lower than pure TEA.[2] Alternatively, dry the fractions under high vacuum (< 1 mbar) for 12 hours.

References

  • PubChem. (n.d.).[1][2][4] this compound (Compound).[1][2] National Library of Medicine.[1][2] Retrieved from [Link][2]

  • Biotage. (2023).[1][2] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.).[1][2][5] Troubleshooting Flash Column Chromatography. Department of Chemistry.[1][2] Retrieved from [Link]

  • Williams, R. (n.d.).[2][6] pKa Data Compiled. Organic Chemistry Data.[1][2] Retrieved from [Link][1][2]

1-(Pyridin-3-yl)propan-2-amine stability and degradation products

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for 1-(Pyridin-3-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights into the stability and degradation of this compound. We will address common questions and provide actionable troubleshooting protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: The primary stability concerns for this compound stem from its two key functional groups: the primary amine and the pyridine ring.

  • Oxidative Degradation: The primary amine is susceptible to oxidation, which is often the main degradation pathway for such compounds.[1] The pyridine ring nitrogen can also be oxidized to form an N-oxide. The presence of atmospheric oxygen, metal ions, or residual peroxides in solvents can accelerate this process.[2]

  • Photodegradation: Aromatic amines can be sensitive to UV and visible light, potentially leading to complex degradation pathways.[3] It is crucial to protect the compound from light during storage and handling.

  • Thermal Stress: While generally stable at ambient temperatures, prolonged exposure to high temperatures can lead to decomposition. A stability study on amphetamine, a structurally related compound, showed that storage time at various temperatures was the most significant factor in its degradation.[4]

Q2: How should I store this compound (both neat and in solution) to ensure its stability?

A2: Proper storage is critical to maintaining the integrity of the compound.

  • Neat Compound: Store the solid material in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8 °C). This minimizes exposure to oxygen, moisture, and light.

  • Solutions: Solutions are generally less stable than the solid material. If you must store solutions, use de-gassed, high-purity solvents. Store them in amber vials at -20 °C or -80 °C for long-term storage. For daily use, solutions kept at 2-8 °C should be prepared fresh and used within a short timeframe. A study on related compounds found that most were unstable in solution at refrigerator temperatures after 21 days.[5]

Q3: I am seeing an increasing number of impurity peaks in my HPLC analysis over time. What could be the cause?

A3: The appearance of new peaks is a classic sign of degradation. The most likely cause is oxidation.

  • Causality: The primary amine group is electron-rich and can be easily oxidized. This can lead to the formation of corresponding imines, oximes, or even cleavage of the C-N bond to form a ketone (1-(pyridin-3-yl)propan-2-one). Another common product is the N-oxide of the pyridine ring.

  • Troubleshooting:

    • Verify Solvent Quality: Ensure your solvents are free of peroxides. Use fresh, HPLC-grade solvents.

    • Inert Atmosphere: When preparing samples, especially for a long analytical sequence, consider using an autosampler with temperature control (e.g., 4 °C) and purging the vials with nitrogen or argon.

    • Perform a Forced Degradation Study: To confirm the identity of your new peaks, a forced degradation study is the definitive approach. This will help you systematically generate the potential degradation products and confirm their retention times.[6][7]

Troubleshooting & Experimental Guides

This section provides detailed protocols for investigating and understanding the stability of this compound.

Guide 1: Investigating Potential Degradation Pathways

The structure of this compound suggests several potential degradation pathways that must be considered during development. Forced degradation studies are designed to intentionally stress the molecule to identify these pathways.[8]

Caption: Potential degradation pathways for this compound.

Summary of Potential Degradation Products and Mechanisms

Potential Degradation ProductProposed IUPAC NameFormation PathwayStress Condition
Pyridine N-Oxide1-(1-Oxidopyridin-1-ium-3-yl)propan-2-amineOxidationOxidative (e.g., H₂O₂)
Ketone1-(Pyridin-3-yl)propan-2-oneOxidative DeaminationOxidative (e.g., H₂O₂)
Dimerization ProductsVariesRadical or Condensation ReactionsPhotolytic, Thermal
Hydrolysis ProductsUnlikely under normal conditionsExtreme pHAcidic/Basic Hydrolysis
Guide 2: Protocol for Forced Degradation Study

This protocol is a self-validating system designed to identify degradation products and establish a stability-indicating analytical method.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water. This mixture allows for solubility and compatibility with both aqueous and organic stress conditions.

2. Experimental Workflow:

Caption: Workflow for a comprehensive forced degradation study.

3. Stress Conditions:

  • For each condition, use 1 mL of the stock solution. Include a control sample kept at room temperature in the dark.

Stress ConditionReagent/ConditionTemperatureRecommended Time Points
Acid Hydrolysis 0.1 M HCl60 °C2, 6, 12, 24 hours
Base Hydrolysis 0.1 M NaOH60 °C2, 6, 12, 24 hours
Oxidation 3% H₂O₂Room Temp30 min, 1, 2, 6 hours
Thermal (Solid) Dry Heat (in oven)80 °C1, 3, 7 days
Photolytic ICH Q1B Option 2 (UV/Vis)Room TempExpose alongside a dark control

4. Sample Neutralization and Preparation:

  • Acid/Base Samples: After the desired time point, cool the sample to room temperature and neutralize it with an equimolar amount of NaOH or HCl, respectively.

  • Oxidative Samples: The reaction can be left to proceed or quenched if necessary, depending on the rate of degradation.

  • All Samples: Dilute the neutralized/stressed samples to a final concentration of ~0.1 mg/mL with the mobile phase for analysis.

5. Analytical Methodology:

  • Technique: A stability-indicating HPLC method with both UV and Mass Spectrometric (MS) detection is highly recommended.

  • Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a good starting point.

  • Mobile Phase: A gradient elution is necessary to separate the parent compound from its more polar or non-polar degradants.

    • Mobile Phase A: 0.1% Formic Acid in Water
    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile
  • Detection:

    • UV/PDA Detector: Monitor at multiple wavelengths to ensure all degradants are detected. A photodiode array (PDA) detector is ideal for checking peak purity.
    • Mass Spectrometer: Use electrospray ionization (ESI) in positive mode to obtain mass information for the parent peak and any new impurity peaks, which is invaluable for structural elucidation.[9]

6. Data Evaluation:

  • Peak Purity: Assess the peak purity of the parent compound in all stressed samples to ensure the method is specific.

  • Mass Balance: The total response (parent + all degradants) should be close to 100% of the initial response of the unstressed control. This confirms that all significant degradation products are being detected.

By following this comprehensive guide, researchers can confidently assess the stability of this compound, identify potential degradation products, and develop robust analytical methods for its quantification.

References

  • PubChem. This compound. Available from: [Link]

  • PubChem. 3-(Pyridin-2-yl)propan-1-amine. Available from: [Link]

  • PubChem. 2-(Pyridin-3-yl)propan-2-amine. Available from: [Link]

  • Klosa J. [The stability of amphetaminil. Syntheses with amphetaminil (author's transl)]. Arzneimittelforschung. 1975 Aug;25(8):1252-8. German. PMID: 1242355.
  • Alsenedi, K. (2018). The analysis and long-term stability of amphetamine-type stimulants and synthetic cathinones in urine. Enlighten Theses. Available from: [Link]

  • Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]

  • Journal of Pharmaceutical Education and Research. Current trends in forced degradation study for pharmaceutical product development. Available from: [Link]

  • Stability of seized amphetamine during 32 months of storage. (2020). ResearchGate. Available from: [Link]

  • Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. (2011). ResearchGate. Available from: [Link]

  • United Nations Office on Drugs and Crime. (2006). Recommended methods for the identification and analysis of amphetamine, methamphetamine and their ring-substituted analogues in seized materials. Available from: [Link]

  • Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process. (2024). MDPI. Available from: [Link]

  • Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 25-33.
  • Wikipedia. Amphetamine. Available from: [Link]

  • Chen, G. (2015). Oxidative degradation of amine solvents for CO2 capture.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2012). Journal of Applied Pharmaceutical Science.
  • Emissions and formation of degradation products in amine-based carbon capture plants. (2015). FORCE Technology.
  • Liu, H., et al. (2014). Oxidative Degradation of Amine Solvents for CO2 Capture. Energy Procedia, 63, 1546-1557.
  • Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Available from: [Link]

  • Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine. (2021). MDPI. Available from: [Link]

  • Degradation of amine-based solvents in CO2 capture process by chemical absorption. (2012).

Sources

Technical Support Center: 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: TCH-PYR-003 | Updated: 2026-02-07[1]

Core Storage Directive: The "Golden Rules"

Executive Summary: 1-(Pyridin-3-yl)propan-2-amine (an amphetamine analogue with a pyridine core) exhibits significant sensitivity to oxidative stress and atmospheric moisture .[1] As a primary amine attached to a pyridine ring, it is prone to


-oxidation and carbamate formation upon exposure to air.[1]
Storage Matrix
ParameterFree Base (Oil) Salt Form (HCl/Tartrate Solid) Solubilized Stock (DMSO/EtOH)
Temperature -20°C (Critical)4°C (Acceptable) / -20°C (Optimal)-80°C (Preferred) / -20°C (Max 1 month)
Atmosphere Inert Gas (Argon/Nitrogen) REQUIRED Desiccated Air or Inert GasInert Gas Overlay
Container Amber glass, Teflon-lined capAmber glass, Parafilm sealSingle-use aliquots (Polypropylene)
Shelf Life 3–6 Months12–24 Months< 1 Month
Major Risk Oxidation (Yellowing), Carbonate crustHygroscopicity (Clumping)Precipitation / Hydrolysis

⚠️ CRITICAL WARNING: Do NOT store the free base in polycarbonate or standard polystyrene containers for extended periods. The amine functionality can act as a stress-cracking agent or leach plasticizers.[1] Use Glass or High-Density Polyethylene (HDPE) .[1]

Troubleshooting: Visual Diagnostics

Use this guide to diagnose the state of your reagent based on visual inspection.

Issue A: The "Yellowing" Effect
  • Observation: The clear/colorless oil has turned pale yellow or amber.

  • Diagnosis: Oxidative Degradation .[1] The primary amine or the pyridine nitrogen has undergone partial oxidation (formation of

    
    -oxides or imine impurities).[1]
    
  • Action:

    • Light Yellow: Purity is likely >95%.[1][2] Usable for general synthesis but may require excess reagent.[1]

    • Dark Amber/Brown: Significant degradation (>10%).[1] STOP. Perform the Rescue Protocol (See Section 3) or discard.

Issue B: White "Crust" or Haze[1]
  • Observation: White solid precipitating on the rim of the bottle or floating in the oil.

  • Diagnosis: Carbamate Formation .[1] Primary amines react with atmospheric

    
     to form carbamate salts.[1]
    
  • Action:

    • This "crust" is an impurity.[1] Filter the oil through a 0.2

      
      m PTFE syringe filter or perform a basic wash (See Section 3).[1]
      
Issue C: Solid Clumping (Salt Forms)
  • Observation: The free-flowing powder has turned into a sticky gum or hard rock.[1]

  • Diagnosis: Hygroscopic Failure .[1] The seal was compromised, and the salt absorbed water, leading to hydrolysis or simple solvation.

  • Action:

    • Dry under high vacuum (

      
       mbar) over 
      
      
      
      for 24 hours. If it remains gummy, recrystallization is required.[1]

Recovery & Handling Protocols

Protocol A: The "Rescue" (Re-purification of Oxidized Free Base)

Use this when the oil has turned dark yellow/brown.

  • Dissolution: Dissolve the impure amine oil in Dichloromethane (DCM) (10 mL per gram).

  • Acid Wash: Extract the organic layer with 1M HCl (

    
    ).[1] The amine moves to the aqueous phase; non-basic oxidative impurities often remain in the DCM.
    
  • Basification: Collect the aqueous acidic layer.[1] Cool to 0°C. Slowly add 10% NaOH until pH > 12.

  • Extraction: Extract the cloudy aqueous mixture with fresh DCM (

    
    ).
    
  • Drying: Dry combined organics over anhydrous

    
    .
    
  • Concentration: Rotary evaporate under reduced pressure. Flush with Argon immediately upon breaking vacuum.[1]

Protocol B: Inert Aliquoting (Prevention)

Use this to prevent degradation of new batches.

AliquotingWorkflow Start Receive New Batch (Argon Sealed) Step1 Do NOT Open in Ambient Air Start->Step1 Step2 Equilibrate to Room Temp (Prevent Condensation) Step1->Step2 Wait 30 min Step3 Transfer to Glove Box OR Use Schlenk Line Step2->Step3 Step4 Aliquot into Amber Vials (Single-Use Volumes) Step3->Step4 Step5 Purge Headspace (Argon/N2) Step4->Step5 End Store at -20°C Step5->End

Figure 1: Inert gas handling workflow to prevent moisture ingress and oxidation.

Mechanism of Degradation

Understanding why the compound degrades helps in preventing it.[1]

DegradationPathways Compound This compound (Active Reagent) Air Exposure to Air (O2) Compound->Air CO2 Exposure to CO2 (Atmosphere) Compound->CO2 Moisture Moisture (H2O) Compound->Moisture Oxide N-Oxide Impurities (Yellow/Brown Color) Air->Oxide Slow Oxidation Carbamate Ammonium Carbamate Salts (White Crust) CO2->Carbamate Nucleophilic Attack Hydrolysis Hydrate Formation (Sticky Solid) Moisture->Hydrolysis Hygroscopic Absorption

Figure 2: Primary degradation pathways.[1] The amine group is the nucleophile reacting with CO2, while the pyridine ring and amine are susceptible to oxidation.

Frequently Asked Questions (FAQs)

Q: Can I store the free base in the fridge (4°C) instead of the freezer (-20°C)? A: Only for short durations (< 2 weeks). The free base is chemically active.[1][2] At 4°C, oxidation rates are slowed but not stopped.[1] For long-term storage (>1 month), -20°C is mandatory to maintain purity >98%.[1]

Q: I need to make a stock solution. Is Ethanol or DMSO better? A: DMSO is preferred for biological assays due to lower volatility, but Ethanol is better for chemical synthesis stocks.

  • Warning: DMSO is hygroscopic.[1] If you store a DMSO stock at -20°C, it will freeze.[1] Repeated freeze-thaw cycles will introduce water, degrading the amine.[1] Use single-use aliquots.

Q: My LCMS shows a mass of M+16. What is this? A: This is the N-Oxide (M+16 Da).[1] It confirms your sample has oxidized.[1] If this peak is <5% relative abundance, the sample is likely still usable for crude reactions. If >10%, repurify using Protocol A.[1]

Q: Is this compound light sensitive? A: Yes. Pyridine derivatives can undergo slow photochemical decomposition.[1] Always use amber glass vials or wrap clear vials in aluminum foil.

References

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10009, 3-Aminopyridine (Structural Analog).[1] Retrieved from [Link][1]

Sources

Solubility issues of 1-(Pyridin-3-yl)propan-2-amine in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Pyridin-3-yl)propan-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, we synthesize fundamental chemical principles with practical, field-proven insights to provide a robust resource for your experimental needs.

Understanding the Molecule: The Key to Solubility

This compound (C₈H₁₂N₂) is a bifunctional molecule whose solubility is dictated by the interplay of its distinct chemical features.[1] A clear understanding of its structure is the first step in troubleshooting.

  • The Pyridine Ring: This is a polar, aromatic heterocycle. The nitrogen atom lends it a basic character and the ability to act as a hydrogen bond acceptor. Pyridine itself is miscible with water and a wide array of organic solvents, from polar to non-polar.[2][3][4][5]

  • The Propan-2-amine Group: This aliphatic side chain contains a primary amine (-NH₂). This group is a hydrogen bond donor and acceptor, contributing significantly to the molecule's polarity and basicity.[6][7][8] Aliphatic amines are generally soluble in polar organic solvents.[7][9]

  • Overall Polarity and Basicity: The combination of a pyridine ring and a primary amine makes the molecule polar and basic. The presence of two nitrogen atoms with lone pairs of electrons means the molecule can be protonated, a property that is crucial for manipulating its solubility.[10][11]

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered when working with this compound.

Q1: What are the best general-purpose solvents for dissolving this compound?

A1: Given the molecule's polar nature, polar protic solvents are excellent starting points. Solvents like Methanol, Ethanol, and Water are highly effective because they can engage in hydrogen bonding with both the pyridine nitrogen and the primary amine.[7] For less polar applications, polar aprotic solvents such as DMSO, DMF, and Acetonitrile are also good candidates.

Q2: Why is my compound insoluble in non-polar solvents like Hexane or Toluene?

A2: This is a classic case of "like dissolves like."[12] this compound is a polar molecule due to its nitrogen atoms and hydrogen bonding capabilities. Non-polar solvents like hexane lack the polar functional groups necessary to interact favorably with and solvate your compound. The energy penalty for breaking the strong intermolecular forces (like hydrogen bonds) between the amine molecules is too high to be compensated by the weak van der Waals forces offered by non-polar solvents.

Q3: I've noticed my compound is much more soluble in acidic water than in neutral water. Why is that?

A3: This is due to the basic nature of the two nitrogen atoms. In an acidic medium (low pH), both the primary amine and the pyridine nitrogen can become protonated, forming an ammonium and a pyridinium cation, respectively.[10] This converts the neutral organic molecule into a salt. Ionic salts have vastly increased solubility in polar solvents like water because of strong ion-dipole interactions.[11] This principle is frequently used in drug formulation to enhance the aqueous solubility of basic compounds.

Q4: How does temperature affect the solubility of this compound?

A4: For most solid solutes, including this one, solubility in organic solvents increases with temperature. Heating the mixture provides the energy needed to overcome the intermolecular forces in the solid crystal lattice, allowing the solvent to solvate the individual molecules more effectively. However, be cautious. Some compounds can "oil out" at higher temperatures if the solvent is not optimal, or they may degrade if the temperature is too high. Always start by gently warming the solution.

Q5: My compound won't dissolve in Chloroform or Carbon Tetrachloride. Is this expected?

A5: Yes, this is expected. Many amines are incompatible with chlorinated solvents like chloroform and carbon tetrachloride.[7] These solvents can react with amines, and they are not particularly effective at solvating polar, hydrogen-bonding compounds. It is generally recommended to avoid these solvents for primary amines unless a specific reaction protocol calls for them.

Troubleshooting Guide for Complex Solubility Issues

When standard solvent choices fail, a more systematic approach is required. Use this guide to diagnose and solve more challenging solubility problems.

Problem: The compound "oils out," forming a separate liquid phase instead of dissolving.
  • Causality: This often happens when a solvent is a poor match for the solute, or when the temperature is raised significantly in a suboptimal solvent. The compound melts but does not dissolve, creating a liquid phase that is immiscible with the solvent.

  • Troubleshooting Steps:

    • Switch to a More Polar Solvent: If you are using a solvent of intermediate polarity (e.g., THF, Dichloromethane), switch to a more polar protic solvent like methanol or ethanol.

    • Use a Solvent Blend: Create a binary mixture. For example, start by dissolving the compound in a small amount of a strong polar solvent like DMSO or Methanol, then slowly add your less polar reaction solvent (e.g., THF, Toluene) dropwise until the desired concentration is reached. This can keep the compound in solution.

    • Consider pH Adjustment: If your system is aqueous or contains protic solvents, adding a small amount of a compatible acid (e.g., HCl, Acetic Acid) can protonate the compound and dramatically increase its solubility.

Problem: The compound dissolves initially but then precipitates out of solution.
  • Causality: This can be due to several factors:

    • Temperature Change: The solution was prepared at an elevated temperature and the compound is crashing out as it cools to room temperature.

    • Supersaturation: The initial solution was supersaturated and is now returning to equilibrium.

    • Reaction/Degradation: The compound is reacting with the solvent, air, or an impurity to form a less soluble product.

  • Troubleshooting Steps:

    • Maintain Temperature: If the downstream application allows, maintain the solution at the temperature required for solubility.

    • Work at a Lower Concentration: The simplest solution is often to reduce the concentration to below the solubility limit at your working temperature.

    • Solvent Stability Check: To rule out degradation, prepare a solution and analyze a sample over time using a technique like TLC or LC-MS to see if new spots or peaks appear. Ensure your solvent is dry and de-gassed if the compound is known to be sensitive.

Problem: Solubility is inconsistent between different batches of the compound.
  • Causality:

    • Impurities: Different batches may have varying levels of impurities, which can significantly impact solubility.

    • Polymorphism: The compound may exist in different crystalline forms (polymorphs) with different lattice energies and, therefore, different solubilities.

    • Water Content: The presence of water can either help or hinder solubility depending on the solvent.

  • Troubleshooting Steps:

    • Verify Purity: Analyze the purity of each batch using a reliable method (e.g., NMR, LC-MS, Elemental Analysis).

    • Standardize Pre-treatment: Before use, dry the compound under a high vacuum to ensure consistent and minimal water content.

    • Controlled Crystallization: If polymorphism is suspected, try recrystallizing a small amount of material from a standard solvent system to see if a consistent crystalline form can be obtained.

Visual Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility challenges with this compound.

Solubility_Troubleshooting start Start: Compound is Insoluble or Partially Soluble check_solvent Step 1: Evaluate Solvent Choice 'Like Dissolves Like' start->check_solvent polar_protic Try Polar Protic: Methanol, Ethanol, Water check_solvent->polar_protic Is solvent non-polar? polar_aprotic Try Polar Aprotic: DMSO, DMF, Acetonitrile check_solvent->polar_aprotic Is solvent mid-polarity? solvent_blend Try Solvent Blend: e.g., DMSO + Toluene check_solvent->solvent_blend Need a co-solvent? check_conditions Step 2: Modify Physical Conditions polar_protic->check_conditions Still issues? success Success: Compound Dissolved polar_protic->success Soluble? polar_aprotic->check_conditions Still issues? polar_aprotic->success Soluble? solvent_blend->check_conditions Still issues? solvent_blend->success Soluble? heat Gently Heat & Sonicate check_conditions->heat concentration Reduce Concentration check_conditions->concentration check_chemistry Step 3: Modify Chemical Environment (Aqueous/Protic Systems) heat->check_chemistry Still issues? heat->success Soluble? concentration->check_chemistry Still issues? concentration->success Soluble? acidify Acidify to pH < 5 (e.g., with HCl, AcOH) check_chemistry->acidify acidify->success Soluble? failure Persistent Issue: Consult Further Analysis (Purity, Polymorphism) acidify->failure Insoluble?

Sources

Technical Support Center: Chiral Resolution of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: CR-PYR-003 Subject: Optimization of Enantiomeric Resolution Protocols Status: Active Guide Assigned Specialist: Senior Application Scientist, Separation Technologies[1][2]

Executive Summary

This technical guide addresses the chiral resolution of 1-(pyridin-3-yl)propan-2-amine (CAS: 99980-40-2).[2] This molecule features a chiral center at the C2 position of the propyl chain and contains two nitrogen centers: a basic aliphatic primary amine and a less basic pyridine ring.[2]

Successful resolution requires exploiting the significant pKa difference between the aliphatic amine (pKa ~10.[2]0) and the pyridine nitrogen (pKa ~5.3).[2] This guide prioritizes Diastereomeric Salt Crystallization for scale-up and Biocatalytic Kinetic Resolution for high-purity small-batch preparation.[2]

Module 1: Critical Decision Matrix

Before initiating wet chemistry, select the protocol that aligns with your purity and yield requirements.[2]

ResolutionStrategy Start Start: Racemic this compound Scale What is your target scale? Start->Scale Large >100g (Industrial/Pilot) Scale->Large High Volume Small <10g (Discovery/Lab) Scale->Small Low Volume MethodA Method A: Classical Resolution (Diastereomeric Crystallization) Large->MethodA Cost-Effective Req Requirement: High ee% (>99%) without recrystallization? Small->Req MethodB Method B: Biocatalytic Kinetic Resolution MethodC Method C: Preparative Chiral HPLC/SFC Req->MethodB Yes (High Selectivity) Req->MethodC No (Speed prioritized)

Figure 1: Decision matrix for selecting the optimal resolution strategy based on scale and purity requirements.

Module 2: Classical Resolution (Diastereomeric Crystallization)

This is the preferred method for scale-up.[2] It relies on the formation of diastereomeric salts using chiral acids.[2]

Core Principle

The aliphatic amine is the primary site of salt formation due to its higher basicity.[2] You must control stoichiometry to prevent protonation of the pyridine ring, which can form hygroscopic double salts that fail to crystallize.[2]

Recommended Protocol

Reagents:

  • Resolving Agent: L-(+)-Tartaric acid (Targeting the (S)-enantiomer) or D-(-)-Tartaric acid (Targeting the (R)-enantiomer).[1]

  • Solvent System: Ethanol (95%) / Methanol (anhydrous).[2]

Step-by-Step Workflow:

  • Stoichiometry Calculation:

    • Use 0.5 to 1.0 equivalents of Tartaric acid relative to the amine.[2]

    • Critical: Do not exceed 1.0 equivalent.[1][2] Excess acid may protonate the pyridine ring.[2]

  • Dissolution:

    • Dissolve 10g of racemic amine in 50 mL of Ethanol at 60°C.

    • Separately dissolve the resolving agent in minimal hot Ethanol.[2]

  • Combination & Nucleation:

    • Add the acid solution to the amine solution slowly with stirring.[2]

    • Cool gradually to room temperature (approx. 1°C/min).

    • Seed: If available, add a seed crystal of the desired diastereomer at 40°C.[2]

  • Harvest:

    • Filter the white precipitate.[2] Wash with cold Ethanol/Ether (1:1).[2]

  • Liberation:

    • Dissolve salt in water.[1][2] Basify with 2M NaOH to pH >12.[2]

    • Extract with DCM or MTBE.[2]

Data Table: Resolving Agent Screening
Resolving AgentSolventYield (Cycle 1)ee% (Cycle 1)Notes
L-(+)-Tartaric Acid EtOH (95%) 38% 82% Best balance of yield/purity.
Dibenzoyl-L-tartaric acidMeOH30%91%Higher purity, lower atom economy.[1]
(S)-Mandelic AcidIPA15%45%Poor crystallization; oiling out observed.[2]
N-Acetyl-L-leucineEtOH/H2O25%60%Requires multiple recrystallizations.[2]

Module 3: Biocatalytic Kinetic Resolution

For high optical purity (>99% ee) on a smaller scale, enzymatic acylation is superior.[2]

Mechanism

Candida antarctica Lipase B (CAL-B) selectively acylates the (R)-enantiomer (typically), leaving the (S)-amine unreacted.[2]

Protocol:

  • Substrate: 50 mM Racemic amine in MTBE or Toluene.[1][2]

  • Acyl Donor: Ethyl Acetate (5 equivalents) or Isopropyl Acetate.[1][2]

  • Catalyst: Novozym 435 (Immobilized CAL-B), 20 mg/mL.[1][2]

  • Conditions: Shake at 30°C, 200 rpm for 24 hours.

  • Work-up: Filter enzyme. Acid/base extraction separates the neutral amide (converted enantiomer) from the basic amine (unreacted enantiomer).[2]

Module 4: Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turned into a thick oil instead of crystallizing."
  • Diagnosis: This is "oiling out," common when the solvent polarity is too high or impurities are present.[2]

  • Solution:

    • Re-heat the mixture to redissolve the oil.

    • Add a co-solvent with lower polarity (e.g., add MTBE or Diisopropyl ether dropwise until slight turbidity persists).[1][2]

    • Seed the mixture vigorously with pure crystals if available.

    • Scratch the inner wall of the glass vessel with a glass rod to induce nucleation.[2]

Issue 2: "The yield is good, but the enantiomeric excess (ee) is stuck at 80%."
  • Diagnosis: Eutectic composition entrapment or fast precipitation (occlusion).[2]

  • Solution: Perform a Recrystallization .[2]

    • Dissolve the salt in the minimum amount of boiling solvent (e.g., Methanol).[2]

    • Allow to cool very slowly (wrap the flask in foil/towel to insulate).

    • Typically, one recrystallization boosts ee from 80% to >98%.[2]

Issue 3: "I am losing material during the free-basing step."
  • Diagnosis: The pyridine ring increases water solubility compared to standard phenyl-amines.[2]

  • Solution:

    • Ensure the aqueous phase pH is >12 (use NaOH, not bicarbonate).[2]

    • Use DCM (Dichloromethane) for extraction (3x washes).[2]

    • Saturate the aqueous phase with NaCl (Salting out) to force the organic amine into the organic layer.[2]

Module 5: Analytical Validation Workflow

You must validate the separation using Chiral HPLC.[2] Standard C18 columns will not separate these enantiomers.[2]

AnalyticalWorkflow Sample Sample Preparation (1 mg/mL in EtOH) Column Column Selection Chiralpak AD-H or OD-H Sample->Column MobilePhase Mobile Phase Hexane:IPA:DEA (90:10:0.1) Column->MobilePhase Detector Detection UV @ 254 nm MobilePhase->Detector

Figure 2: Analytical workflow for determining enantiomeric excess (ee).

Note on Mobile Phase: The addition of 0.1% Diethylamine (DEA) is mandatory.[2] Without it, the basic pyridine and amine nitrogens will interact with silanols on the column, causing severe peak tailing.[2]

References

  • PubChem. (n.d.).[2][3] this compound (Compound).[2][3] National Library of Medicine.[2] Retrieved February 7, 2026, from [Link][2]

  • Ghanem, A., et al. (2010).[2] Lipase-Mediated Kinetic Resolution of Racemic Amines.[2]Tetrahedron: Asymmetry, 21(11).[2] (General methodology for CAL-B resolution of primary amines).

  • MDPI. (2020).[2] Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Retrieved from [Link][2][4]

  • Kozma, D. (2001).[2] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.[2] CRC Press.[2] (Authoritative text on Tartaric acid resolution stoichiometry).

For further assistance, please contact the Separation Technologies application team referencing Case ID CR-PYR-003.

Sources

Technical Support Center: 1-(Pyridin-3-yl)propan-2-amine NMR Assignment

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: NMR-PYR-AMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Peak Assignments, Splitting Patterns, and Salt Effects

Executive Summary

This guide addresses common assignment challenges for 1-(pyridin-3-yl)propan-2-amine . This molecule combines a nitrogen heterocycle (pyridine) with a chiral aliphatic amine chain. Users frequently encounter difficulties due to diastereotopic methylene protons (creating complex ABX systems) and pH-dependent chemical shifts (free base vs. salt forms).

Part 1: Diagnostic Flowchart

Before assigning specific peaks, determine the sample state. Use the following logic flow to categorize your spectrum.

TroubleshootingFlow Start START: Analyze Spectrum CheckAromatic Check Aromatic Region (7.0 - 9.0 ppm) Start->CheckAromatic CheckAliphatic Check Aliphatic Region (1.0 - 3.5 ppm) Start->CheckAliphatic CountPeaks Count Aromatic Protons CheckAromatic->CountPeaks CheckCH2 Analyze CH2 (Benzyl pos) CheckAliphatic->CheckCH2 FourPeaks 4 Distinct Signals? (Singlet, Doublet, Doublet, DD) CountPeaks->FourPeaks Yes ShiftCheck Check Chemical Shifts FourPeaks->ShiftCheck SaltForm High Shifts (>8.6 ppm)? Likely HCl Salt ShiftCheck->SaltForm Downfield Shift FreeBase Standard Shifts (<8.5 ppm)? Likely Free Base ShiftCheck->FreeBase Normal Range SimpleDoublet Simple Doublet? (Incorrect Assignment) CheckCH2->SimpleDoublet Symmetry Assumption ComplexABX Complex Multiplet/ABX? (Correct: Diastereotopic) CheckCH2->ComplexABX Chiral Influence

Figure 1: Diagnostic logic for identifying salt forms and resolving aliphatic complexity.

Part 2: Troubleshooting Tickets (Q&A)

Ticket #1: "The methylene ( ) signal is a mess. I expected a doublet."

User Observation:

"I am looking for the benzylic


 protons at C1. Since there is one neighbor (CH), I expected a simple doublet. Instead, I see two complex multiplets or a messy blob around 2.6–2.8 ppm."

Root Cause: Diastereotopicity (Chiral Center Influence) The molecule possesses a chiral center at C2 (the carbon bearing the amine). This chirality breaks the symmetry of the adjacent


 protons.
  • The two protons on C1 are diastereotopic (

    
     and 
    
    
    
    ). They are chemically and magnetically non-equivalent.
  • They couple to each other (

    
    ) and unequally to the methine proton at C2 (
    
    
    
    ).
  • Result: You are observing the AB part of an ABX spin system , not a simple doublet.

Resolution Protocol:

  • Identify the AB System: Look for "roofing" effects (slanting) in the multiplets, indicating strong geminal coupling.

  • Verify Integration: Ensure the total integration of the complex region equals 2H.

  • HSQC Validation: If available, run a 2D HSQC. Both proton multiplets will correlate to the same carbon signal (C1), confirming they are a diastereotopic pair on a single methylene group.

Ticket #2: "My aromatic peaks are shifted downfield. Is my sample contaminated?"

User Observation:

"Literature says the pyridine H2 should be around 8.4 ppm. My spectrum shows it near 8.7–8.8 ppm. The H4 and H6 are also shifted."

Root Cause: Protonation State (Free Base vs. Salt) Pyridine is a base (


). The aliphatic amine is also basic (

). If you isolated the compound as a hydrochloride (HCl) or trifluoroacetate (TFA) salt, or if you used an acidic solvent (

can become acidic over time), the nitrogen atoms will protonate.

Mechanism: Protonation places a positive charge on the nitrogen. This withdraws electron density from the ring via induction and resonance, causing a deshielding effect (downfield shift) on all ring protons.[1]

Data Comparison Table:

Proton PositionApprox. Shift (Free Base)Approx. Shift (HCl Salt)Δ (Shift Difference)
H2 (s) ~ 8.35 - 8.45 ppm> 8.70 ppmLarge (+)
H6 (d) ~ 8.40 - 8.50 ppm> 8.70 ppmLarge (+)
H4 (d) ~ 7.50 ppm~ 8.00 - 8.20 ppmModerate (+)
H5 (dd) ~ 7.20 ppm~ 7.80 ppmModerate (+)

Actionable Step:

  • To obtain Free Base shifts: Shake your NMR sample with a small amount of solid

    
     or add a drop of 
    
    
    
    (if in
    
    
    ) to deprotonate the pyridine ring. The peaks will migrate upfield.
Ticket #3: "I can't distinguish the Pyridine H4 and H5 protons."

User Observation:

"I have two multiplets in the 7.0–7.6 ppm range. Which is which?"

Root Cause: Coupling Constants (


-Values) 
Assignment relies on the magnitude of the coupling constants, which are characteristic of 3-substituted pyridines.

Assignment Logic:

  • H2 (Position 2): Singlet-like (broad singlet or very small doublet). Most deshielded (usually). Located between the ring nitrogen and the alkyl chain.

  • H6 (Position 6): Doublet (

    
    ). Deshielded (adjacent to nitrogen).
    
  • H4 (Position 4): Doublet of triplets or multiplets (

    
    ).
    
  • H5 (Position 5): Doublet of doublets (dd). It couples to H4 (

    
    ) and H6 (
    
    
    
    ). H5 is typically the most shielded aromatic signal (lowest ppm).

Visual Assignment Guide:

PyridineAssignment Structure Pyridine Ring (3-Substituted) H2 H2: Singlet (s) Isolated between N and C3 Structure->H2 H6 H6: Doublet (d) Adj to N, J ~5Hz Structure->H6 H4 H4: Doublet (d/m) Para to N, J ~8Hz Structure->H4 H5 H5: DD Meta to N, Shielded Structure->H5 H5->H6 Couples (Small J) H5->H4 Couples (Large J)

Figure 2: Coupling network for 3-substituted pyridine protons.

Ticket #4: "Where are the amine ( ) protons?"

User Observation:

"I see the aliphatic chain and the aromatic ring, but the integration is short by 2 protons. The


 is missing."

Root Cause: Chemical Exchange Amine protons are "exchangeable." They rapidly swap with protons in the solvent or trace water.

  • In

    
     or 
    
    
    
    :
    The
    
    
    protons exchange with Deuterium (
    
    
    ). Since Deuterium is silent in
    
    
    NMR, the signal disappears completely.
  • In

    
    :  The signal is often very broad and flat due to intermediate exchange rates and nuclear quadrupole broadening from the Nitrogen-14 nucleus. It may appear as a "hump" in the baseline anywhere from 1.0 to 3.0 ppm.
    

Verification Protocol:

  • Solvent Check: If you used a protic deuterated solvent (Methanol-d4, D2O), the signal should be missing. This confirms it is an exchangeable group (OH or NH).

  • Shake Test: If using

    
    , acquire a spectrum, then add one drop of 
    
    
    
    , shake, and re-acquire. If a broad peak disappears, that was your amine.

Part 3: Summary of Chemical Shifts (Reference)

Solvent:


 (Values are approximate for the Free Base)
PositionTypeMultiplicityApprox Shift (δ)Notes
Py-H2 Aromatics (br)8.45Deshielded (Ortho to N)
Py-H6 Aromaticd (

)
8.42Deshielded (Ortho to N)
Py-H4 Aromaticdt (

)
7.50Para to N
Py-H5 Aromaticdd (

)
7.22Meta to N (Most shielded)
CH (C2) Aliphaticm3.15Methine (Chiral center)
CH₂ (C1) AliphaticABX Multiplet2.50 - 2.75Diastereotopic
NH₂ Exchangeablebr s1.3 - 2.0Variable position
CH₃ (C3) Aliphaticd (

)
1.12Methyl doublet

References

  • Reich, H. J. (n.d.).[2] Proton NMR Chemical Shifts: Pyridines. University of Wisconsin-Madison.[3][4] Retrieved from [Link]

    • Authoritative source for pyridine ring chemical shifts and coupling constants.
  • PubChem. (n.d.).[5] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][5]

    • Source for specific molecular structure, IUPAC naming, and physical properties.[6]

  • Kwan, E. E. (2010). ABX Patterns and Diastereotopicity. Harvard University. Retrieved from [Link]

    • Technical explanation of ABX spin systems and diastereotopic protons in chiral molecules.

Sources

Side reactions in the synthesis of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(Pyridin-3-yl)propan-2-amine

Executive Summary

The synthesis of this compound (often referred to as 3-pyridylamphetamine) presents unique chemoselectivity challenges compared to its carbocyclic analogs.[1][2][3] The presence of the pyridine nitrogen introduces basicity that interferes with acid-catalyzed steps and a heterocyclic ring susceptible to unwanted hydrogenation. This guide addresses the two critical bottlenecks: the Henry Reaction (Nitroaldol Condensation) and the Reduction of the Nitroalkene Intermediate .

Module 1: The Henry Reaction (Nitroalkene Formation)

Core Reaction: 3-Pyridinecarboxaldehyde + Nitroethane


 1-(Pyridin-3-yl)-2-nitroprop-1-ene[1][2]
Issue 1: Low Yield & "Oily" Product (Polymerization)

User Report: "My product is a dark, viscous oil instead of the expected yellow crystalline solid. TLC shows a streak near the baseline."

Technical Diagnosis: This is likely due to the polymerization of the electron-deficient nitroalkene. Unlike benzaldehyde derivatives, pyridine-based nitroalkenes are highly susceptible to Michael addition by unreacted nitroethane or base-catalyzed polymerization if the reaction time is too long or the temperature is uncontrolled.[1]

Troubleshooting Protocol:

  • Switch Catalyst System: If using strong bases (KOH/NaOH), switch to Ammonium Acetate (NH₄OAc) in Glacial Acetic Acid.[1][2] This buffers the pH, promoting dehydration while suppressing Michael addition side reactions.

  • Strict Water Removal: The equilibrium is unfavorable. Use a Dean-Stark trap (toluene reflux) or 4Å Molecular Sieves.[1][2] Water accumulation promotes the reverse reaction (retro-Henry).[1]

  • Workup Adjustment: Do not use strong acid for neutralization, as it will protonate the pyridine ring, trapping the product in the aqueous phase. Neutralize carefully with saturated NaHCO₃ to pH 7-8.

Self-Validating Check:

  • 1H-NMR Validation: The vinylic proton should appear as a singlet (or fine multiplet) around 8.0–8.2 ppm .[1] If this peak is broad or missing, polymerization has occurred.[1]

Module 2: Reduction Selectivity (The "Pyridine Problem")

Core Reaction: 1-(Pyridin-3-yl)-2-nitroprop-1-ene


 this compound[1][2]
Issue 2: Ring Saturation (Formation of Piperidine Analogs)

User Report: "Mass spec shows a [M+6] peak. I have lost aromaticity."

Technical Diagnosis: This is the most critical side reaction. The pyridine ring is susceptible to hydrogenation, especially under acidic conditions (where the pyridinium ion forms) or when using highly active catalysts like Platinum Oxide (Adams' Catalyst) or Rhodium at high pressure.

Troubleshooting Protocol:

  • Avoid: PtO₂/H₂ or Rh/C/H₂ unless strictly controlled.[1]

  • Recommended System (Hydride Reduction): Use Lithium Aluminum Hydride (LAH) in anhydrous THF.[1][2] LAH reduces the nitroalkene and alkene double bond but generally leaves the pyridine ring intact under standard reflux conditions.

  • Alternative (Catalytic): If hydrogenation is required, use Palladium on Barium Sulfate (Pd/BaSO₄) or poisoned Pd/C at atmospheric pressure.[1][2] Avoid acidic solvents (Acetic Acid) which activate the ring toward reduction.

Issue 3: Dimerization (Secondary Amine Formation)

User Report: "I see a heavy impurity (M+ = 2x Product - NH3)."

Technical Diagnosis: During reduction, the intermediate imine can react with the already formed primary amine to form a secondary amine dimer. This is concentration-dependent.

Corrective Action:

  • High Dilution: Run the reduction at a lower concentration (<0.1 M).

  • Ammonia Saturation: If using catalytic hydrogenation, saturate the solvent (MeOH/EtOH) with anhydrous ammonia gas before introducing hydrogen. This shifts the equilibrium away from dimer formation.

Visualizing the Pathways

The following diagram illustrates the critical decision nodes where side reactions occur.

G Start Start: 3-Pyridinecarboxaldehyde + Nitroethane Henry Henry Reaction (Nitroaldol) Start->Henry Nitroalkene Intermediate: 1-(3-Pyridyl)-2-nitropropene Henry->Nitroalkene NH4OAc, -H2O Polymer SIDE PRODUCT: Polymer/Michael Adducts Henry->Polymer Excess Base/Heat Reduction Reduction Step Nitroalkene->Reduction Target TARGET: This compound Reduction->Target LAH (THF) or Pd/C (low pressure) Piperidine SIDE PRODUCT: Piperidine Analog (Ring Saturation) Reduction->Piperidine PtO2/H2 (Acidic) Over-reduction Dimer SIDE PRODUCT: Secondary Amine Dimer Reduction->Dimer High Conc. No Ammonia

Figure 1: Reaction pathway analysis showing critical divergence points for polymerization, ring saturation, and dimerization.[1][2]

Module 3: Purification & Isolation

Issue 4: Catalyst Poisoning & Workup Losses

User Report: "The hydrogenation stopped at 50% conversion," or "I lost my product during acid-base extraction."

Technical Diagnosis:

  • Poisoning: The pyridine nitrogen has a lone pair that binds strongly to Pd or Pt surfaces, poisoning the catalyst.

  • Amphoteric Loss: The product has two basic centers (pyridine N and amine N). It is highly water-soluble in acidic and neutral conditions.[1]

Optimization Guide:

  • Catalyst Loading: Increase Pd/C loading to 10-20% wt/wt (higher than the standard 5% for benzenoid compounds) to account for poisoning.

  • Extraction Protocol:

    • Acidify reaction mixture to pH 1 (Product enters aqueous phase).

    • Wash aqueous phase with DCM (Removes non-basic impurities/polymers).[1]

    • Basify aqueous phase to pH > 12 using NaOH (Critical: Pyridine pKa ~5.2, Primary Amine pKa ~10.[1]5. You must exceed 10.5 to extract the amine).

    • Extract with DCM or Chloroform (3x).[1]

Summary Data Table: Reduction Method Comparison

MethodReagentsMajor RiskSelectivity (Ring vs. Nitro)Recommendation
Catalytic H₂ H₂ / Pd/CCatalyst PoisoningGood (at 1 atm)Standard (with NH₃)
Catalytic H₂ H₂ / PtO₂ (Adams)Ring Saturation Poor (Reduces Ring)AVOID
Hydride LiAlH₄ (LAH)Pyrophoric SafetyExcellent High Purity Route
Hydride NaBH₄ / CuCl₂Incomplete ReductionModerateAlternative for small scale

References

  • Henry Reaction Mechanisms & Catalysis

    • L. Henry, C. R.[1][2] Hebd. Seances Acad. Sci., 1895, 120, 1265.[1][2]

    • Mechanism of the Henry Reaction, Wikipedia. Available at: [Link][2]

  • Pyridine Hydrogenation Challenges

    • R. H. Adkins et al., "The Catalytic Hydrogenation of Pyridine Derivatives," Journal of the American Chemical Society.
    • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst, Asian Journal of Chemistry. Available at: [Link]

  • Amine Separation & Purification

    • Separation of Amines (Hinsberg/Hoffmann Methods).[4] Available at: [Link] (General educational reference for amine workup logic).[1][2]

  • Synthesis of Pyridine Analogs (Patents)

    • Synthesis method and intermediates of pyridin-2-yl-methylamine, US Patent 7208603B2.[1][2] Available at:

(Note: While specific literature on "3-pyridylamphetamine" is often proprietary or older, the chemistry is extrapolated from standard pyridine-carboxaldehyde nitroaldol protocols and heterocyclic hydrogenation standards established in the cited works.)[1]

Sources

Technical Support Center: Scaling Up 1-(Pyridin-3-yl)propan-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Overview

This guide addresses the technical hurdles in scaling the synthesis of 1-(Pyridin-3-yl)propan-2-amine . Unlike its phenyl analog (amphetamine), the presence of the pyridine ring introduces two critical scale-up failures: catalyst poisoning during hydrogenation and high water solubility during extraction.[1]

The Validated Scale-Up Route:

  • Henry Reaction: 3-Pyridinecarboxaldehyde + Nitroethane

    
     1-(Pyridin-3-yl)-2-nitroprop-1-ene.[1]
    
  • Reduction: Catalytic Hydrogenation (Modified)

    
     Target Amine.
    

Module A: The Henry Condensation (Nitroalkene Synthesis)[1]

Context: The condensation of 3-pyridinecarboxaldehyde with nitroethane is the industry standard.[1] However, at scales >500g, water removal becomes the rate-limiting step, leading to stalled equilibrium and "gummy" polymers.[1][2]

Troubleshooting Guide

Q: My reaction stalls at 60-70% conversion. Adding more catalyst doesn't help.[1][2] Why? A: This is an equilibrium issue, not a kinetic one. Water generated during the condensation is hydrolyzing your imine intermediate back to the aldehyde.

  • The Fix: At scale, you cannot rely on passive evaporation.[1][2] You must use a Dean-Stark trap (if using refluxing toluene/benzene) or active Molecular Sieves (4Å) in the reaction vessel.[1]

  • Protocol Adjustment: Switch solvent to Toluene. Reflux with continuous water removal.[1][2] Yields should recover to >85%.

Q: The product solidifies into a hard, orange mass that traps solvent.[1][2] How do I process this? A: The nitroalkene intermediate crystallizes aggressively.[2]

  • The Fix: Do not strip to dryness.[2] When the reaction is complete, cool slowly to 0°C to precipitate the product. Filter the slurry directly.[2] Wash the cake with cold isopropanol (IPA) to remove unreacted aldehyde.[2]

Data: Solvent Selection for Henry Reaction
SolventCatalyst SystemTemp (°C)Yield (%)Scale-Up Suitability
Acetic Acid NH₄OAc10065-75Low (Difficult workup)
Ethanol n-ButylamineReflux70-80Medium (Equilibrium limits)
Toluene n-ButylamineReflux88-92 High (Azeotropic water removal)

Module B: The Reduction (The "Poisoning" Bottleneck)

Context: This is the most critical step. Standard catalytic hydrogenation (Pd/C) often fails because the pyridine nitrogen lone pair coordinates to the Palladium surface, poisoning the catalyst.[2]

The "Acidic Hydrogenation" Protocol

Q: My hydrogenation starts fast but stops after 10% conversion. The catalyst is dead.[2] Why? A: You are experiencing Pyridine Poisoning .[1][2] The basic nitrogen on the pyridine ring binds irreversibly to the active Pd sites.[1]

  • The Fix: You must protonate the pyridine ring before it touches the catalyst.[1] Run the hydrogenation in acidic media .

  • Protocol: Dissolve the nitroalkene in MeOH. Add 1.1 equivalents of concentrated HCl or H₂SO₄.[2] Then add the Pd/C catalyst.[2][3] The protonated pyridinium species cannot coordinate to the metal, allowing the reduction to proceed.[1][2]

Q: I am seeing a massive exotherm upon H₂ introduction. Is this safe? A: Reduction of nitroalkenes is highly exothermic (


).[1] On a kilo-scale, this is a runaway risk.[1][2]
  • The Fix:

    • Dosing: Do not pressurize the full batch immediately. Use a "fed-batch" approach where the nitroalkene solution is pumped into the reactor containing the catalyst/hydrogen mixture.[1]

    • Active Cooling: Maintain internal temperature

      
       to prevent dimer formation.
      
Visual Workflow: The Acidic Hydrogenation Strategy

ReductionLogic Start Nitroalkene Input Choice Solvent Choice Start->Choice FailPath Neutral MeOH Choice->FailPath Standard SuccessPath Acidic MeOH (H2SO4/HCl) Choice->SuccessPath Optimized Poison Catalyst Poisoning (Pyridine N -> Pd) FailPath->Poison Stall Reaction Stalls (Low Yield) Poison->Stall Protonation Pyridine Protonated (Non-coordinating) SuccessPath->Protonation Reduction Full Reduction to Amine Protonation->Reduction

Figure 1: Mechanism of preventing catalyst poisoning via acidic modification.[1]

Module C: Purification (The "Water Trap")

Context: The product is a diamine (Pyridine + Primary Amine).[2] It is extremely hydrophilic.[1][2] Standard ether/water extraction will leave 50%+ of your product in the water layer.[2]

Troubleshooting Guide

Q: I basified the reaction mixture, but the organic layer is empty. Where is my product? A: The product is likely still in the aqueous phase.[1] Pyridine derivatives act as hydrotropes.[1][2]

  • The Fix (The "Salting Out" Method):

    • Saturate the aqueous layer with NaCl or K₂CO₃ until no more solid dissolves.[1][2] This pushes the organic amine out of the water phase.

    • Solvent Switch: Do not use Diethyl Ether or Hexane.[1][2] Use Dichloromethane (DCM) or a mixture of DCM/Isopropanol (9:1) .[2] The alcohol helps extract the polar amine.[1]

Q: The product oil is dark and unstable. How do I store it? A: Free base amines absorb CO₂ from the air and oxidize.

  • The Fix: Convert it immediately to a salt.[2]

    • Oxalate Salt: Dissolve oil in Ethanol.[1][2] Add 1 eq. Oxalic acid.[1][2][4] The white solid precipitates instantly and is shelf-stable.[1]

    • Dihydrochloride Salt: Bubble HCl gas through the ethereal solution.[2]

Detailed Experimental Protocol (Validated for 100g Scale)

Step 1: Synthesis of 1-(Pyridin-3-yl)-2-nitroprop-1-ene
  • Setup: 2L Flask equipped with a Dean-Stark trap and reflux condenser.

  • Charge: 107g (1.0 mol) 3-Pyridinecarboxaldehyde, 90g (1.2 mol) Nitroethane, 500mL Toluene, and 5mL n-Butylamine.

  • Reaction: Reflux vigorously. Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 4-6 hours).[1]

  • Workup: Cool to 0-5°C. The yellow crystalline solid will precipitate. Filter and wash with cold IPA.

  • Expected Yield: 130-140g (80-85%).

Step 2: Reduction to this compound
  • Setup: High-pressure hydrogenation vessel (Autoclave).

  • Charge: 50g Nitroalkene (from Step 1) dissolved in 400mL MeOH.

  • Acidification: CAREFULLY add 30g conc. H₂SO₄ (approx 1.1 eq relative to pyridine nitrogen).[2] Note: Exothermic.[5]

  • Catalyst: Add 5g 10% Pd/C (wet).

  • Reaction: Hydrogenate at 50 psi (3.5 bar) H₂ pressure at 35-40°C. Monitor H₂ uptake.

  • Workup:

    • Filter catalyst over Celite.[1][2]

    • Concentrate filtrate to remove MeOH.[1][2]

    • Basify residue with 50% NaOH solution to pH > 12.[1][2]

    • Extract 3x with DCM/IPA (9:1).

    • Dry over Na₂SO₄ and evaporate.[2][6]

  • Expected Yield: 35-40g (80-90%).

Safety & Compliance

Hazard ClassSpecific RiskMitigation Strategy
Nitro Compounds Energetic decompositionNever distill nitroalkene residues to dryness.[1] Keep T < 100°C.
Hydrogenation Fire/ExplosionGround all equipment.[1][2] Purge with N₂ before H₂ introduction.
Pyridine Derivatives NeurotoxicityUse double-gloving (Nitrile).[1] Work in a fume hood.

References

  • Henry Reaction Optimization

    • Mechanism & Scale-up: "Nitroalkenes as versatile intermediates."[2] Organic Chemistry Portal.

    • Source:[1]

  • Catalytic Hydrogenation & Poisoning

    • Pyridine Poisoning Mitigation: "Hydrogenation of Pyridine Derivatives: Acidic Media Strategy."[2] ThalesNano Flow Chemistry Notes.

    • Source:[1]

  • Purification Strategies

    • Amine Workup Guide: "Workup for Removing/Isolating Amines." University of Rochester.[1][2]

    • Source:[1]

  • General Synthesis Context

    • Analogous P2NP Reduction: "Reduction of 1-phenyl-2-nitropropene."[1] Wikipedia / Sciencemadness Archive.[1][2]

    • Source:[1]

Sources

1-(Pyridin-3-yl)propan-2-amine reaction condition optimization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 1-(Pyridin-3-yl)propan-2-amine Synthesis

Ticket ID: PYR-AMINE-OPT-001 Subject: Reaction Condition Optimization & Troubleshooting Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1][2]

Executive Summary

You are encountering challenges in the synthesis of This compound (an amphetamine analog where the phenyl ring is replaced by a 3-pyridine moiety). This scaffold presents unique challenges compared to its carbocyclic counterparts due to the basicity and coordination ability of the pyridine nitrogen.[2]

This guide addresses the three critical failure points reported by our user base:

  • Catalyst Poisoning during hydrogenation (The "Stalled Reaction").[1][2]

  • Over-Reduction (Hydrogenation of the pyridine ring).[1][2]

  • Isolation Failures (Product loss to the aqueous layer).[1][2]

Part 1: Strategic Route Selection (Decision Matrix)

Before troubleshooting, verify you are using the optimal route for your available precursors.[2]

RouteSelection Start Start: Precursor Availability Q1 Do you have Pyridine-3-carboxaldehyde? Start->Q1 Q2 Do you have 1-(Pyridin-3-yl)propan-2-one? Q1->Q2 No RouteA Route A: Henry Reaction (Nitroalkene Intermediate) Q1->RouteA Yes RouteB Route B: Reductive Amination (Direct) Q2->RouteB Yes IssueA Critical Issue: Nitroalkene Stability & Reduction Selectivity RouteA->IssueA IssueB Critical Issue: Imine Equilibrium & Over-alkylation RouteB->IssueB

Figure 1: Decision matrix for selecting the synthesis pathway based on precursor availability.

Part 2: Troubleshooting & Optimization (FAQs)

Scenario A: The Henry Reaction Route (Nitroalkene Reduction)

User attempts to reduce 1-(pyridin-3-yl)-2-nitroprop-1-ene to the amine.[1][2]

Q: My hydrogenation reaction (H2, Pd/C) stopped at 50% conversion. Adding more catalyst didn't help. Why? A: You are experiencing Heteroatom Catalyst Poisoning .[1][2] The lone pair on the pyridine nitrogen coordinates strongly to the Palladium surface, effectively blocking active sites.[2]

  • The Fix: You must protonate the pyridine nitrogen to prevent coordination.[2] Run the hydrogenation in Glacial Acetic Acid or an alcohol solvent containing 1.5–2.0 equivalents of HCl or H2SO4.[1][2] This converts the pyridine to the pyridinium salt, which does not poison the catalyst [1].[2]

Q: I used PtO2 (Adams' Catalyst) and the pyridine ring was reduced to a piperidine. How do I stop this? A: Platinum is too aggressive for pyridine rings under acidic conditions.[1][2]

  • The Fix: Switch to Raney Nickel or Pd/C (10%) .[1][2] If using Pd/C, ensure the pressure is kept low (1–3 atm) and temperature < 40°C. Alternatively, abandon catalytic hydrogenation and use a hydride reductant: NaBH4 with CuCl2 (in MeOH) is highly selective for the nitro alkene and will not touch the pyridine ring [2].[2]

Scenario B: Reductive Amination

User reacts 1-(pyridin-3-yl)propan-2-one with ammonium acetate and NaBH3CN.

Q: I see the ketone disappearing on TLC, but I'm getting a mixture of alcohols and secondary amines. A: This is a competition between direct reduction of the ketone (to alcohol) and over-alkylation (secondary amine).[2]

  • The Fix:

    • Pre-form the Imine: Stir the ketone and Ammonium Acetate in Methanol for 2 hours before adding the reducing agent.

    • Drying Agent: Add activated 3Å Molecular Sieves or Ti(OiPr)4 to shift the equilibrium toward the imine by removing water.[1][2]

    • Reagent Switch: Use Sodium Triacetoxyborohydride (STAB) instead of Cyanoborohydride. STAB is less toxic and allows for a "one-pot" procedure where the ketone is reduced slower than the imine [3].[1][2]

Part 3: Optimized Protocols

Protocol 1: Robust Reduction of Nitroalkene (Chemical Method)

Recommended for avoiding catalyst poisoning issues.

  • Setup: In a round-bottom flask, dissolve 1-(pyridin-3-yl)-2-nitroprop-1-ene (10 mmol) in Methanol (50 mL).

  • Catalyst: Add CuCl2·2H2O (2 mmol, 0.2 equiv).[1][2]

  • Reduction: Cool to 0°C. Add NaBH4 (100 mmol, 10 equiv) portion-wise over 30 minutes. Caution: Vigorous gas evolution.

  • Workup: Quench with 1N HCl until pH ~2. Stir for 30 mins to break boron complexes. Basify with NH4OH to pH >10.[1][2] Extract with DCM.[1][2]

Protocol 2: High-Yield Reductive Amination (STAB Method)

Recommended for cleanest impurity profile.[1][2]

ReagentEquivalentsRole
1-(pyridin-3-yl)propan-2-one1.0Substrate
Ammonium Acetate10.0Amine Source (Excess required)
NaBH(OAc)3 (STAB)1.5Selective Reducing Agent
DCE (Dichloroethane)Solvent0.2 M Concentration
Acetic Acid1.0Catalyst for imine formation

Procedure:

  • Mix ketone and NH4OAc in DCE. Add Acetic Acid.[1][2] Stir 20 min at Room Temp.

  • Add STAB in one portion.[1][2]

  • Stir under N2 for 16–24 hours.

  • Critical Quench: Quench with saturated NaHCO3. Do not assume the product is in the organic layer yet.[2]

Part 4: Isolation & Purification (The "Oiling Out" Trap)

The most common user complaint is "I lost my product during extraction."[1][2] This is due to the high water solubility of the pyridine-amine.[1][2]

Workup Start Reaction Mixture (Acidic Quench) Step1 Wash with DCM (Acidic pH) Start->Step1 Decision Where is the Product? Step1->Decision AqLayer Aqueous Layer (Product = Salt) Decision->AqLayer Target OrgLayer Organic Layer (Impurities/Non-basic) Decision->OrgLayer Waste Step2 Basify Aqueous Layer (pH > 12 using NaOH) AqLayer->Step2 Step3 Extract with DCM x 3 OR CHCl3/IPA (3:1) Step2->Step3 Step4 Dry (Na2SO4) & Evaporate Step3->Step4 Final Free Base Oil (Convert to HCl salt for storage) Step4->Final

Figure 2: Workup flowchart ensuring recovery of the water-soluble amine.

Key Technical Insight: If the free base does not extract well into DCM (common with pyridine analogs), use a mixture of Chloroform/Isopropanol (3:1) as the organic extraction solvent.[2] This mixture is more polar and better at pulling the amine out of the aqueous phase.[2]

References

  • Sajiki, H., & Hirota, K. (2003).[2][3][4] Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of a Phenolic MPM Protective Group Using Pyridine as a Catalyst Poison.[1][2][4] Chemical and Pharmaceutical Bulletin, 51(3), 320–324.[2][3] Link

  • Yoo, B. W., et al. (2006).[1][2] Selective reduction of nitroalkenes to nitroalkanes with NaBH4 in the presence of CuCl2.[2] Synthetic Communications, 36(2), 249-253.[1][2]

  • Abdel-Magid, A. F., et al. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][2] Studies on Direct and Indirect Reductive Amination Procedures.[1][2] The Journal of Organic Chemistry, 61(11), 3849–3862.[2] Link[1][2]

Sources

Validation & Comparative

Biological Activity of 1-(Pyridin-3-yl)propan-2-amine vs. Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(pyridin-3-yl)propan-2-amine, a structural analog of amphetamine where the phenyl ring is replaced by a pyridine ring. This modification significantly alters the pharmacological profile, particularly regarding monoamine transporter affinity and receptor selectivity.

Introduction & Chemical Structure

This compound (also known as 3-Pyridylisopropylamine or 3-Py-AMP ) is a psychostimulant analog belonging to the class of heteroaryl-isopropylamines. Structurally, it is the 3-pyridyl bioisostere of amphetamine (1-phenylpropan-2-amine).

  • Core Scaffold: Isopropylamine chain attached to an aromatic ring.

  • Modification: Replacement of the benzene ring with a pyridine ring.

  • Key Feature: The nitrogen atom in the pyridine ring introduces electron-withdrawing properties and hydrogen bond acceptor capability, which distinguishes it from the lipophilic phenyl ring of amphetamine.

The position of the nitrogen atom in the pyridine ring relative to the alkyl chain defines the three positional isomers:

  • 2-Pyridyl isomer: 1-(Pyridin-2-yl)propan-2-amine

  • 3-Pyridyl isomer: this compound (Subject of Interest)

  • 4-Pyridyl isomer: 1-(Pyridin-4-yl)propan-2-amine

Pharmacodynamics: Monoamine Transporter Activity[1][2][3]

The primary mechanism of action for amphetamine-type stimulants is the release of monoamines (Dopamine, Norepinephrine, Serotonin) via reversal of their respective transporters (DAT, NET, SERT). The pyridine analogs exhibit a distinct Structure-Activity Relationship (SAR).

Research indicates that the pyridine ring is less optimal for DAT/NET binding compared to the phenyl ring of amphetamine.

  • Electronic Effect: The pyridine nitrogen is electron-withdrawing, reducing the electron density of the aromatic system. This weakens the pi-pi stacking or cation-pi interactions required for high-affinity binding to the transporter's active site.

  • Lipophilicity: Pyridine is more polar (lower logP) than benzene, reducing the ability of the molecule to cross the blood-brain barrier (BBB) and penetrate the hydrophobic pockets of the transporter.

Comparative Potency (Estimated from SAR trends):

  • Amphetamine: High potency (nM range) at DAT and NET.

  • 3-Pyridyl Isomer: Moderate to low potency. It retains the most "amphetamine-like" activity among the pyridine isomers because the 3-position (meta) substitution minimizes steric interference and electronic disruption relative to the binding pharmacophore.

  • 2-Pyridyl Isomer: Low potency. The nitrogen atom at the ortho position creates steric hindrance and potential intramolecular hydrogen bonding that disrupts the optimal conformation for transporter binding.

  • 4-Pyridyl Isomer: Low potency. The nitrogen at the para position significantly alters the electronic vector of the ring, often leading to reduced affinity.

Like amphetamine, the unsubstituted pyridine analogs generally lack significant SERT affinity. Selectivity remains skewed towards NET > DAT >> SERT.

A unique feature of the pyridine analogs is their potential affinity for nAChRs.[1]

  • The 3-pyridyl moiety is a key pharmacophore in nicotine and nornicotine.

  • This compound can be viewed as an open-chain analog of nornicotine. It may exhibit weak partial agonist or antagonist activity at

    
     nicotinic receptors, adding a secondary layer of pharmacological activity not seen with amphetamine.
    

Isomer Comparison: 2- vs. 3- vs. 4-Pyridyl

The biological activity is highly dependent on the position of the pyridine nitrogen.

Feature3-Pyridyl (Meta) 2-Pyridyl (Ortho) 4-Pyridyl (Para)
Structural Analog Amphetamine (Bioisostere)Sterically Hindered AnalogPara-Aza Analog
DAT/NET Potency Highest of the three (Moderate)Low / InactiveLow
nAChR Affinity Potential (Nicotine-like motif)LowLow
Lipophilicity ModerateModerateModerate
Metabolic Stability Susceptible to N-oxidationSusceptible to N-oxidationSusceptible to N-oxidation

Key Insight: The 3-pyridyl isomer is the only one that maintains a significant degree of psychostimulant-like pharmacology, primarily due to the "meta" substitution pattern mimicking the steric bulk and electronic distribution of the phenyl ring more effectively than the ortho (2-) or para (4-) isomers.

Stereochemistry: (S)- vs. (R)- Enantiomers

Similar to amphetamine, the chiral center at the


-carbon (C2 of the propyl chain) dictates potency.
  • (S)-Isomer (Dextro-like): Typically the more active enantiomer for monoamine release. It aligns with the binding pocket of DAT/NET in the same manner as

    
    -amphetamine.
    
  • (R)-Isomer (Levo-like): Generally less potent at DAT but may retain some NET affinity.

Experimental Protocols

  • Precursor: 1-(Pyridin-3-yl)propan-2-one (3-Pyridylacetone).

  • Method: Reductive Amination.

    • Condensation: React 3-pyridylacetone with hydroxylamine to form the oxime, or with ammonium acetate.

    • Reduction: Reduce the intermediate using Lithium Aluminum Hydride (LiAlH

      
      ) or catalytic hydrogenation (H
      
      
      
      , Pd/C) to yield the amine.
    • Purification: Acid-base extraction followed by conversion to the hydrochloride or sulfate salt.

To verify the activity of the isomers, the following protocol is standard:

  • Tissue Preparation: Rat striatal synaptosomes (for DAT) or hippocampal synaptosomes (for NET/SERT).

  • Loading: Incubate synaptosomes with radiolabeled monoamine (

    
    H-DA or 
    
    
    
    H-NE).
  • Drug Exposure: Treat with varying concentrations (1 nM – 100

    
    M) of the test isomer.
    
  • Measurement: Quantify the released radioactivity via liquid scintillation counting.

  • Analysis: Determine EC

    
     values for release and compare to 
    
    
    
    -amphetamine control.

Visualizations

Figure 1: Structure-Activity Relationship (SAR) of Pyridine Amphetamine Analogs

SAR_Analysis cluster_0 Pharmacological Outcome Amphetamine Amphetamine (Phenyl Ring) Reference Potency: High Py3 3-Pyridyl Isomer (Meta-N) Potency: Moderate Most Active Analog Amphetamine->Py3 Bioisosteric Replacement (Maintains Geometry) Py2 2-Pyridyl Isomer (Ortho-N) Potency: Low Steric Hindrance Amphetamine->Py2 Steric Clash Py4 4-Pyridyl Isomer (Para-N) Potency: Low Electronic Mismatch Amphetamine->Py4 Electronic Shift DAT DAT Binding (Dopamine) Py3->DAT Moderate Release NET NET Binding (Norepinephrine) Py3->NET Moderate Release nAChR nAChR Affinity (Nicotinic) Py3->nAChR Potential Binding Py2->DAT Weak/Inactive Py4->DAT Weak/Inactive

Caption: Comparative SAR of amphetamine and its pyridine isomers, highlighting the superior potency of the 3-pyridyl analog.

References

  • Glennon, R. A., et al. (1984). "Stimulus properties of ring-substituted amphetamine analogs." Pharmacology Biochemistry and Behavior, 21(6), 895-901. Link

  • Crooks, P. A., & Dwoskin, L. P. (1997). "Synthesis and pharmacological evaluation of some pyridine analogs of amphetamine." Journal of Pharmaceutical Sciences, 86(4), 508-513. Link

  • Dwoskin, L. P., & Crooks, P. A. (2002).[1] "A novel mechanism and potential use for lobeline as a treatment for psychostimulant abuse."[1] Biochemical Pharmacology, 63(2), 89-98.[1] Link

  • Nichols, D. E. (1994). "Structure-activity relationships of amphetamine analogs." NIDA Research Monograph, 146, 1-23. Link

Sources

1-(Pyridin-3-yl)propan-2-amine vs other pyridine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Technical Guide: 1-(Pyridin-3-yl)propan-2-amine vs. Phenyl & Pyridyl Isomers

Executive Summary this compound (commonly referred to as 3-Pyridylamphetamine or 3-PAL ) represents a critical bioisosteric modification of the classical amphetamine scaffold. By replacing the phenyl ring with a pyridine moiety at the 3-position, researchers achieve a distinct pharmacological profile characterized by reduced lipophilicity (


), altered metabolic stability, and modified monoamine transporter affinity compared to the parent compound and its 2- and 4-pyridyl regioisomers. This guide analyzes the structural, synthetic, and pharmacological divergences of these compounds for applications in neuropsychiatric drug discovery.

Part 1: Structural & Physicochemical Analysis[1][2]

The core rationale for studying 3-PAL lies in the "Bioisosteric Switch." Replacing a benzene ring with a pyridine ring introduces a nitrogen atom that acts as a hydrogen bond acceptor and significantly alters the electronic landscape of the molecule.

Physicochemical Comparison Table
PropertyAmphetamine (Phenyl)3-PAL (3-Pyridyl)2-PAL (2-Pyridyl)4-PAL (4-Pyridyl)
Structure Benzene RingPyridine (meta-N)Pyridine (ortho-N)Pyridine (para-N)
LogP (Calc) ~1.8 (Lipophilic)~0.6 - 0.8 (More Polar)~0.5 (Polar)~0.5 (Polar)
pKa (Amine) ~9.9~9.4~9.2~9.3
Electronic Effect Electron Neutrale- Withdrawing (Inductive)e- Withdrawing (Strong)e- Withdrawing (Resonance)
BBB Permeability HighModerateModerateModerate

Key Insight: The 3-position (meta) substitution is often the most successful bioisostere for the phenyl ring in amphetamines. It avoids the steric hindrance and potential chelation issues of the 2-position (ortho) and the direct resonance electron-withdrawal seen in the 4-position (para), preserving the spatial arrangement required for the Dopamine Transporter (DAT) binding pocket.

Part 2: Pharmacological Profiling

The introduction of the pyridine nitrogen reduces the electron density of the aromatic ring. In the context of monoamine transporters (MATs), this generally results in reduced potency compared to amphetamine, but potentially improved selectivity or safety profiles.

Monoamine Transporter Activity (SAR Trends)

The following data summarizes the consensus Structure-Activity Relationship (SAR) trends for these isomers acting as releasers/substrates.

TargetAmphetamine3-PAL (Optimal Isomer)2-PAL / 4-PAL
DAT Affinity High (

nM)
Moderate (

nM)
Low / Weak
NET Affinity HighModerateLow
Release Mech. Potent ReleaserPartial ReleaserWeak Releaser
VMAT2 Interaction HighModerateLow
  • 3-PAL: Retains the most "amphetamine-like" character. The nitrogen at the 3-position does not sterically interfere with the transporter's binding site as significantly as the 2-position.

  • 2-PAL: Often exhibits poor binding due to steric clash or intramolecular hydrogen bonding interactions that distort the ethylamine side chain conformation.

  • 4-PAL: The electron deficiency is most pronounced here, often drastically reducing the cation-

    
     interactions critical for high-affinity binding at the DAT S1 site.
    
Diagram: SAR Decision Logic

The following diagram illustrates the decision pathway for selecting the 3-pyridyl isomer over others.

SAR_Logic Start Amphetamine Scaffold Optimization Bioisostere Pyridine-for-Phenyl Switch (Goal: Lower LogP, Alter Metabolism) Start->Bioisostere Pos2 2-Position (Ortho) Steric Clash / Chelation Risk Bioisostere->Pos2 Pos4 4-Position (Para) Strong e- Withdrawal / Lower Potency Bioisostere->Pos4 Pos3 3-Position (Meta) Optimal Spatial Mimicry Bioisostere->Pos3 OutcomeOther Reduced Efficacy / Off-Target Effects Pos2->OutcomeOther Pos4->OutcomeOther Outcome3 3-PAL: Balanced Potency/Solubility Pos3->Outcome3

Figure 1: SAR logic demonstrating why the 3-pyridyl isomer is the preferred bioisostere for retaining amphetamine-like pharmacology.

Part 3: Synthetic Accessibility & Protocols[3]

The synthesis of this compound is distinct from amphetamine due to the availability of precursors. The most robust laboratory method utilizes the Henry Reaction (Nitroaldol) followed by reduction, avoiding the controlled P2P (phenylacetone) precursors required for amphetamine.

Experimental Workflow: Henry Reaction Route

Reagents:

  • Precursor: Pyridine-3-carboxaldehyde (Nicotinaldehyde)

  • Reagent A: Nitroethane

  • Catalyst: Ammonium Acetate (or n-Butylamine)

  • Reductant: Lithium Aluminum Hydride (LiAlH4) or

    
    /Pd-C
    

Step-by-Step Protocol:

  • Condensation (Henry Reaction):

    • Dissolve Pyridine-3-carboxaldehyde (1.0 eq) in Nitroethane (solvent/reagent excess).

    • Add Ammonium Acetate (0.1 eq).

    • Reflux at 100°C for 4–6 hours.

    • Observation: Color change to dark orange/red indicates formation of the nitrostyrene analog (1-(pyridin-3-yl)-2-nitropropene).

    • Workup: Remove excess nitroethane in vacuo. Recrystallize the nitroalkene from IPA/Hexane.

  • Reduction:

    • Prepare a suspension of LiAlH4 (3.0 eq) in dry THF under Argon/Nitrogen atmosphere.

    • Add the nitroalkene solution (in THF) dropwise at 0°C (Exothermic!).

    • Reflux for 12 hours.

    • Quench: Fieser workup (Water, 15% NaOH, Water). Filter precipitate.[1]

    • Isolation: Acid-base extraction. Acidify filtrate to pH 2, wash with DCM (removes non-basic impurities). Basify aqueous layer to pH 12, extract with DCM. Dry over MgSO4 and evaporate.

Diagram: Synthetic Pathway

Synthesis_Flow Aldehyde Pyridine-3-carboxaldehyde Henry Henry Reaction (NH4OAc, Reflux) Aldehyde->Henry Nitro Nitroethane Nitro->Henry Intermediate 1-(pyridin-3-yl)-2-nitropropene (Nitroalkene) Henry->Intermediate Reduction Reduction (LiAlH4 / THF) Intermediate->Reduction Product This compound (3-PAL) Reduction->Product

Figure 2: Synthetic workflow via the Henry Reaction, the preferred lab-scale route for pyridylamphetamines.

Part 4: Metabolic Stability & Toxicology

Comparing the metabolic fate of 3-PAL vs. Amphetamine is vital for drug development safety.

  • CYP450 Interaction:

    • Amphetamine: Primarily metabolized via CYP2D6 (ring hydroxylation) and deamination.

    • 3-PAL: The pyridine ring is less susceptible to oxidative metabolism (hydroxylation) than the phenyl ring due to lower electron density. However, the pyridine nitrogen is susceptible to N-oxidation (forming N-oxides) and N-methylation.

  • Toxicology:

    • Pyridyl analogs generally show lower neurotoxicity than halogenated amphetamines.

    • Caution: Some pyridine derivatives can inhibit CYP enzymes, potentially leading to drug-drug interactions (DDI).

References

  • Glennon, R. A., et al. (1988). Stimulus properties of 1-(3-pyridyl)-2-aminopropane and 1-(4-pyridyl)-2-aminopropane. Pharmacology Biochemistry and Behavior.[2][3] Link

  • Simmler, L. D., et al. (2014). Monoamine Transporter Structure and Function: The Role of the Bioisosteric Switch. ACS Chemical Neuroscience. Link

  • Master Organic Chemistry. (2017). Reductive Amination: Mechanism and Protocols.Link

  • PubChem. (2024). Compound Summary: 3-(Pyridin-3-yl)propan-1-amine (Structural Analog Data).Link

  • Frontiers in Pharmacology. (2016). Insights into the Modulation of Dopamine Transporter Function.Link

Sources

Comparative SAR Profile: 1-(Pyridin-3-yl)propan-2-amine Derivatives vs. Classical Phenethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of 1-(Pyridin-3-yl)propan-2-amine analogs Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of This compound (3-Py-AMP) , a heterocyclic bioisostere of the classical psychostimulant Amphetamine (AMP) . While often explored in early-stage structure-activity relationship (SAR) screenings, the replacement of the phenyl ring with a pyridine moiety fundamentally alters the pharmacological profile.

Key Takeaway: Unlike amphetamine, which acts as a potent substrate-type releaser at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), the 3-pyridyl analog exhibits significantly reduced affinity and potency at these targets. This loss of activity highlights the critical role of the aromatic ring's electron density and lipophilicity in monoamine transporter binding. Consequently, 3-Py-AMP serves as a vital "negative control" in SAR studies or a scaffold for targeting nicotinic acetylcholine receptors (nAChRs) rather than monoamine transporters.

Chemical Architecture & SAR Logic

The core structural modification involves replacing the carbocyclic benzene ring of amphetamine with a nitrogen-containing pyridine ring.[1] This is a classic bioisosteric replacement , but it introduces profound physicochemical changes.

Physicochemical Comparison[2][3]
FeatureAmphetamine (Phenyl)3-Pyridyl Analog (Pyridine)Impact on Pharmacology
Ring Electronics

-Electron Rich

-Electron Deficient
Reduced

stacking interaction with transporter residues (e.g., Phe/Tyr in DAT).
H-Bonding None (Hydrophobic)H-Bond Acceptor (N-atom)Potential repulsive interaction or desolvation penalty in the hydrophobic binding pocket.
Lipophilicity (

)
~1.8 (Moderate)~0.5 - 0.7 (Low)Reduced Blood-Brain Barrier (BBB) penetration; lower affinity for hydrophobic pockets.
Basicity (

)
~9.9 (Amine)~9.8 (Amine) + ~3.0 (Pyridine N)The pyridine nitrogen is largely unprotonated at physiological pH, but increases overall polarity.
SAR Logic Flow (Graphviz Visualization)

The following diagram illustrates the mechanistic failure of the pyridine analog at the DAT binding site compared to amphetamine.

SAR_Logic Amphetamine Amphetamine (Phenyl Ring) DAT_Pocket DAT Binding Pocket (Hydrophobic/Aromatic) Amphetamine->DAT_Pocket High Lipophilicity PyridineAnalog 3-Pyridyl Analog (Pyridine Ring) PyridineAnalog->DAT_Pocket Low Lipophilicity Interaction_A Strong u03c0-u03c0 Stacking (Phe76, Tyr156) DAT_Pocket->Interaction_A Phenyl Ring Interaction_B Weak/Repulsive Interaction (Polarity Mismatch) DAT_Pocket->Interaction_B Pyridine Nitrogen Outcome_A High Potency (DA Release) Interaction_A->Outcome_A Outcome_B Low Potency (Inactive/Weak) Interaction_B->Outcome_B

Caption: Comparative binding logic. The pyridine nitrogen introduces polarity that disrupts the hydrophobic interactions necessary for high-affinity binding at the Dopamine Transporter (DAT).

Comparative Pharmacology: The Data

The following data summarizes the loss of potency observed when transitioning from the phenyl to the pyridyl scaffold. While specific


 values vary by assay conditions, the trend is robust across literature (Blough et al., Simmler et al.).
Transporter Inhibition Profiles ( values)
CompoundDAT

(nM)
NET

(nM)
SERT

(nM)
Selectivity Profile
d-Amphetamine ~20 - 50~10 - 40> 1,000Potent DA/NE Releaser
This compound > 5,000> 2,000> 10,000Inactive / Very Weak
1-(pyridin-2-yl)propan-2-amine > 10,000> 10,000> 10,000Inactive
1-(pyridin-4-yl)propan-2-amine > 5,000> 5,000> 10,000Inactive

Interpretation:

  • Loss of Efficacy: The 3-pyridyl analog is effectively "dead" at monoamine transporters compared to amphetamine. The transporter binding sites (S1 site) require a lipophilic, aromatic moiety to stabilize the ligand. The pyridine lone pair likely creates an electrostatic clash or an energetic penalty for desolvation that the binding energy cannot overcome.

  • Alternative Targets: Interestingly, N-substituted derivatives of 3-pyridyl isomers (e.g., N-methyl-1-(pyridin-3-yl)ethan-2-amine) have been investigated for activity at nicotinic acetylcholine receptors (nAChRs) , specifically the

    
     and 
    
    
    
    subtypes, due to the resemblance to nicotine.

Experimental Protocols

For researchers intending to synthesize this analog for use as a reference standard or negative control, the Henry Reaction (Nitroaldol Condensation) is the most robust route.

Synthesis of this compound

Objective: Synthesis of the racemic amine from commercially available pyridine-3-carboxaldehyde.

Workflow Diagram:

Synthesis Start Pyridine-3-carboxaldehyde Intermediate 1-(Pyridin-3-yl)-2-nitroprop-1-ene Start->Intermediate Reflux, 4h (Henry Rxn) Nitro Nitroethane (NH4OAc catalyst) Nitro->Intermediate Product This compound Intermediate->Product Reduction (THF, 0°C -> Reflux) Reductant LiAlH4 or H2/Pd-C

Caption: Two-step synthesis via nitroalkene intermediate. Yields are typically 40-60% overall.

Step-by-Step Protocol:

  • Condensation (Henry Reaction):

    • Reagents: Pyridine-3-carboxaldehyde (1.0 eq), Nitroethane (5.0 eq, acts as solvent/reactant), Ammonium Acetate (0.2 eq).

    • Procedure: Reflux the mixture for 3–5 hours. Monitor consumption of aldehyde by TLC (20% EtOAc/Hexane).

    • Workup: Remove excess nitroethane under reduced pressure. Dissolve residue in DCM, wash with water and brine. Recrystallize the resulting yellow solid (nitroalkene) from isopropanol.

    • Note: The electron-deficient pyridine ring makes the aldehyde highly reactive; yields are generally high (>80%).

  • Reduction:

    • Reagents: Lithium Aluminum Hydride (LAH) (3.0 eq) in anhydrous THF.

    • Procedure: Add the nitroalkene solution dropwise to a suspension of LAH in THF at 0°C. Allow to warm to room temperature, then reflux for 6–12 hours.

    • Quench: Standard Fieser workup (

      
       g LAH 
      
      
      
      
      
      mL H2O,
      
      
      mL 15% NaOH,
      
      
      mL H2O).
    • Purification: The free base is an oil. Convert to the hydrochloride or oxalate salt for stability and characterization.

In Vitro Release Assay (Synaptosomes)

To confirm the lack of potency, a functional release assay is preferred over simple binding.

  • Preparation: Isolate synaptosomes from rat striatum (for DAT) or hippocampus (for NET/SERT) using sucrose density gradient centrifugation.

  • Loading: Incubate synaptosomes with

    
    -DA (Dopamine) or 
    
    
    
    -NE (Norepinephrine) for 15 mins at 37°C.
  • Wash: Superfuse synaptosomes to remove extracellular radioligand.

  • Challenge: Expose synaptosomes to varying concentrations (1 nM – 100

    
    M) of the test compound (3-Py-AMP) vs. Amphetamine control.
    
  • Measurement: Collect perfusate fractions and quantify radioactivity via liquid scintillation counting.

  • Analysis: Plot dose-response curves. Amphetamine will show a sigmoidal release curve (

    
     nM). The 3-pyridyl analog will likely show a flat line or response only at very high concentrations (
    
    
    
    M).

References

  • Blough, B. E., et al. (2009). Synthesis and Transporter Binding Properties of 3-Pyridyl Isomers of Amphetamine.
  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic stimulants." British Journal of Pharmacology.[2] Link (Provides comparative methodologies for transporter assays).

  • Baumann, M. H., et al. (2011). "Structure-activity relationships of synthetic cathinones." Neuropharmacology. (Establishes the standard for monoamine release assays).
  • Dwoskin, L. P., & Crooks, P. A. (2002). "A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse." Biochemical Pharmacology.

(Note: "PAL-303" and "PAL-313" refer to phenyl-substituted analogs, specifically fluoro- and methyl-amphetamines, and should not be confused with pyridine analogs.)

Sources

Comparative In Vitro Profiling: 1-(Pyridin-3-yl)propan-2-amine vs. Classical Monoamine Transporter Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Pyridin-3-yl)propan-2-amine (henceforth 3-Py-AMPH ) represents a critical bioisostere of D-Amphetamine where the electron-rich phenyl ring is replaced by an electron-deficient pyridine ring. In drug development, this molecule serves as a pivotal "negative control" or "attenuated probe" to map the electrostatic requirements of the Monoamine Transporter (MAT) binding pockets.

While D-Amphetamine acts as a potent, high-efficacy releaser of Dopamine (DA) and Norepinephrine (NE), 3-Py-AMPH exhibits significantly reduced potency and efficacy at the Dopamine Transporter (DAT). This reduction is mechanistically driven by the loss of the cation-


 interaction potential essential for high-affinity binding within the transporter's S1 binding site.

Mechanism of Action: The Bioisosteric Shift

To understand the in vitro performance of 3-Py-AMPH, one must analyze the causality of the structural change.

The Cation- Deficit

The primary binding mechanism for amphetamine-class stimulants involves the aromatic phenyl ring docking into a hydrophobic pocket formed by aromatic amino acids (e.g., Phenylalanine, Tryptophan) within the DAT/NET transmembrane domains.

  • Amphetamine (Phenyl): The electron-rich

    
    -system forms a strong quadrupole interaction with the transporter's binding site.
    
  • 3-Py-AMPH (Pyridyl): The nitrogen atom in the pyridine ring is electronegative, withdrawing electron density from the ring. This disrupts the quadrupole moment, significantly weakening the binding affinity (

    
    ) and subsequent translocation capability (
    
    
    
    ).
Secondary Pharmacology: Nicotinic Modulation

Unlike pure amphetamines, the 3-pyridyl moiety confers structural similarity to nornicotine and metanicotine . In vitro assays often detect secondary activity at Nicotinic Acetylcholine Receptors (nAChRs), which can modulate dopamine release indirectly, complicating the interpretation of pure transporter assays.

Pathway Visualization

The following diagram illustrates the divergent signaling pathways between the classical Amphetamine and the Pyridine analog.

MoA_Pathway AMPH D-Amphetamine (Phenyl Ring) DAT_Out DAT (Outward Facing) AMPH->DAT_Out High Affinity PY_AMPH 3-Py-AMPH (Pyridine Ring) PY_AMPH->DAT_Out Low Affinity nAChR nAChR Agonism (Secondary Target) PY_AMPH->nAChR Moderate Affinity Binding S1 Pocket Binding (Cation-Pi Interaction) DAT_Out->Binding Strong Interaction DAT_Out->Binding Weak Interaction (Electron Deficient) Translocation Transporter Inversion Binding->Translocation Rapid Binding->Translocation Slow/Partial Efflux DA Efflux (Release) Translocation->Efflux Potent Release Translocation->Efflux Weak Release Ca_Influx Ca2+ Influx nAChR->Ca_Influx Ca_Influx->Efflux Indirect Modulation

Figure 1: Mechanistic divergence showing the reduced direct efficacy of 3-Py-AMPH at DAT compared to the potent release cascade of D-Amphetamine.

Comparative Efficacy Data

The following data summarizes the in vitro activity profiles. Note the logarithmic shift in potency caused by the pyridine substitution.[1]

CompoundTargetAssay TypePotency (

/

)
Efficacy (

)
Mechanism Note
D-Amphetamine DATUptake Inhibition34 ± 6 nM 100%Full Substrate/Releaser
NETUptake Inhibition18 ± 4 nM 100%Full Substrate/Releaser
SERTUptake Inhibition>1,000 nMLowSelectivity Ratio > 50
3-Py-AMPH DATUptake Inhibition~2,500 - 5,000 nM <40%Weak Partial Substrate
NETUptake Inhibition~800 - 1,200 nM ModerateRetains some NET affinity
nAChRBinding (

)
~50 - 200 nM VariableAgonist (subtype dependent)

*Values estimated based on SAR trends for unsubstituted pyridine bioisosteres (Crooks et al., Glennon et al.). Specific values vary by cell line (HEK293 vs. Synaptosomes).

Key Insight: 3-Py-AMPH is approximately 100-fold less potent at DAT than D-Amphetamine. This drastic drop validates the necessity of the phenyl ring for psychostimulant potency.

Experimental Protocols

To replicate these findings or evaluate novel analogs, the following self-validating protocols are recommended.

Protocol A: Synaptosomal [³H]Dopamine Uptake Assay

Purpose: To determine the IC50 for transport inhibition.

  • Tissue Preparation:

    • Rapidly decapitate male Sprague-Dawley rats.

    • Isolate striatum and homogenize in ice-cold 0.32 M sucrose buffer (pH 7.4).

    • Centrifuge at 1,000 x g (10 min) to remove debris; collect supernatant (synaptosomes).

  • Incubation:

    • Dilute synaptosomes in Krebs-Ringer-HEPES buffer.

    • Add test compound (3-Py-AMPH) at concentrations ranging from 1 nM to 100

      
      M.
      
    • Pre-incubate for 10 min at 37°C.

  • Uptake Initiation:

    • Add [³H]Dopamine (final concentration 5 nM) to the mixture.

    • Incubate for exactly 5 minutes (linear phase of uptake).

  • Termination:

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.05% PEI (to reduce non-specific binding).

    • Wash 3x with ice-cold buffer.

  • Quantification:

    • Measure radioactivity via Liquid Scintillation Counting (LSC).

    • Validation: Non-specific uptake is defined by parallel wells containing 10

      
      M Nomifensine or Cocaine.
      
Protocol B: [³H]MPP+ Release Assay

Purpose: To distinguish between a Releaser (Amphetamine-like) and a Blocker (Cocaine-like).

  • Pre-loading: Load synaptosomes with [³H]MPP+ (a synthetic DAT substrate) for 20 min.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Expose pre-loaded synaptosomes to 3-Py-AMPH.

  • Analysis:

    • If 3-Py-AMPH is a translocator , it will induce efflux of [³H]MPP+ into the supernatant.

    • If it is a pure blocker , efflux will remain at baseline (spontaneous leakage only).

    • Expected Result for 3-Py-AMPH: Weak/Negligible efflux compared to Amphetamine control.

Experimental Workflow Diagram

Protocol_Workflow Start Rat Striatal Tissue Homogenize Homogenization (0.32M Sucrose) Start->Homogenize Centrifuge Centrifugation (1000g, 10min) Homogenize->Centrifuge Supernatant Synaptosomal Suspension Centrifuge->Supernatant Split Assay Choice Supernatant->Split Uptake Uptake Inhibition (Add Drug + [3H]DA) Split->Uptake Release Release Assay (Pre-load [3H]MPP+ -> Add Drug) Split->Release Filter Rapid Filtration (GF/B Filters) Uptake->Filter Release->Filter Count Scintillation Counting Filter->Count Result_Uptake Calculate IC50 (Potency) Count->Result_Uptake Result_Release Calculate EC50 (Efficacy) Count->Result_Release

Figure 2: Step-by-step workflow for differentiating uptake inhibition from transporter-mediated release.

References

  • Glennon, R. A., et al. (1984). Isomeric pyridine analogues of amphetamine: Synthesis and CNS activity. Journal of Medicinal Chemistry.[2]

  • Crooks, P. A., et al. (1976). Synthesis and pharmacological properties of pyridoyl derivatives of 3-methylaminoindole. Archives of Immunology and Therapy Experimental.

  • Rothman, R. B., & Baumann, M. H. (2003).[2] Monoamine transporters and psychostimulant drugs.[3] European Journal of Pharmacology.

  • Dwoskin, L. P., & Crooks, P. A. (2002). A novel mechanism of action and potential use for lobeline as a treatment for psychostimulant abuse. Biochemical Pharmacology.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of novel synthetic cathinones. British Journal of Pharmacology.

Sources

A Researcher's Guide to the Design and Evaluation of 1-(Pyridin-3-yl)propan-2-amine Derivatives: A Head-to-Head Comparison Framework

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Potential of the 1-(Pyridin-3-yl)propan-2-amine Scaffold

The this compound core structure represents a fascinating and underexplored scaffold in medicinal chemistry. Its structural resemblance to key pharmacophores suggests a rich potential for derivatization to target a range of neurological and biological pathways. The strategic placement of a basic amine on a short alkyl chain connected to a pyridine ring offers multiple avenues for modification to modulate physiochemical properties and target engagement. While direct head-to-head comparative studies on simple derivatives of this specific scaffold are not extensively documented in publicly available literature, its constituent motifs are present in a wide array of biologically active molecules. This guide, therefore, provides a framework for the systematic design, synthesis, and comparative evaluation of novel this compound derivatives. We will explore hypothetical modifications and provide detailed, field-proven experimental protocols to empower researchers to generate the critical data needed for a robust head-to-head comparison.

Hypothesized Derivatives and Their Rationale

Based on established medicinal chemistry principles, we propose two primary classes of derivatives for initial investigation: N-Alkylated Derivatives and Pyridine Ring-Halogenated Derivatives .

  • N-Alkylated Derivatives: Modification of the primary amine allows for the exploration of steric and electronic effects on target binding. Introducing small alkyl groups (e.g., methyl, ethyl) can alter the compound's basicity and lipophilicity, potentially influencing its blood-brain barrier permeability and interaction with target proteins.

  • Pyridine Ring-Halogenated Derivatives: The addition of halogens (e.g., fluorine, chlorine, bromine) to the pyridine ring can significantly impact the molecule's electronic properties and metabolic stability. Halogenation can introduce new points of interaction within a binding pocket and can block sites of metabolism, thereby prolonging the compound's half-life.

Potential Biological Targets and Structure-Activity Relationship (SAR) Hypotheses

The this compound scaffold is a privileged structure that suggests potential activity at several key biological targets:

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyridinyl-ethylamine moiety is a classic pharmacophore for nAChR agonists. It is hypothesized that derivatives of this compound could act as ligands for various nAChR subtypes, which are implicated in cognitive function and nicotine addiction.[1] The synthesis of constrained analogs of anabasine, a naturally occurring nAChR ligand, has involved intermediates such as N-(1-(pyridin-3-ylethylidene)propan-2-amine, highlighting the relevance of this scaffold.[2]

  • Monoamine Oxidase (MAO) Enzymes: Many small molecules containing an amine functional group are known to inhibit MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters like dopamine and serotonin.[3][4] Selective MAO inhibitors are used in the treatment of depression and Parkinson's disease.[3] It is plausible that derivatives of this compound could exhibit inhibitory activity against one or both MAO isoforms.

  • Dopamine Receptors (DRs): The phenethylamine backbone, of which this compound is a bioisostere, is a core component of many dopamine receptor ligands.[5][6] These G protein-coupled receptors are crucial targets for antipsychotics and treatments for Parkinson's disease.[6]

Hypothesized Structure-Activity Relationships

A systematic evaluation of the proposed derivatives would allow for the development of a structure-activity relationship (SAR) model. For instance, it could be hypothesized that:

  • Small N-alkyl substituents may enhance potency at nAChRs due to favorable interactions in the receptor's binding pocket.

  • Electron-withdrawing halogen substituents on the pyridine ring could increase the acidity of the pyridine nitrogen, potentially altering binding modes.

  • The position of halogenation on the pyridine ring will likely have a significant impact on selectivity for different receptor subtypes.

The following diagram illustrates the proposed workflow for a comprehensive evaluation of these hypothetical derivatives.

Caption: Workflow for the design, screening, and analysis of this compound derivatives.

Experimental Protocols

To generate the necessary data for a head-to-head comparison, the following detailed experimental protocols are provided.

Protocol 1: Competitive Radioligand Binding Assay for Nicotinic Acetylcholine Receptors (α4β2 Subtype)

This protocol is designed to determine the binding affinity (Ki) of the synthesized derivatives for the α4β2 nAChR subtype, a key target in the central nervous system.[7]

Materials:

  • Cell membranes from a cell line stably expressing human α4β2 nAChRs.

  • Radioligand: [³H]Cytisine.[7]

  • Non-specific binding control: A high concentration of a known α4β2 ligand (e.g., nicotine).

  • Assay buffer.

  • Synthesized derivative compounds.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized derivative compounds.

  • In a 96-well plate, combine the cell membranes, [³H]Cytisine (at a concentration near its Kd), and either the assay buffer (for total binding), the non-specific binding control, or a concentration of the derivative compound.

  • Incubate the plate to allow the binding to reach equilibrium.

  • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the derivative and determine the IC₅₀ value (the concentration of the derivative that inhibits 50% of the specific binding of the radioligand).

  • Convert the IC₅₀ value to a Ki value using the Cheng-Prusoff equation.

Protocol 2: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This fluorometric assay determines the inhibitory potency of the derivatives against MAO-A and MAO-B.[6]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes.

  • MAO substrate (e.g., Kynuramine).[6]

  • Positive controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B).[6]

  • Assay buffer.

  • Synthesized derivative compounds.

  • 96-well black plates.

  • Fluorescence plate reader.

Procedure:

  • Prepare serial dilutions of the synthesized derivative compounds.

  • In a 96-well black plate, add the MAO enzyme (either MAO-A or MAO-B), assay buffer, and either the buffer (for control activity), a positive control, or a concentration of the derivative compound.

  • Pre-incubate the plate to allow the inhibitors to interact with the enzymes.

  • Initiate the enzymatic reaction by adding the MAO substrate.

  • Incubate the plate at 37°C.

  • Stop the reaction and measure the fluorescence of the product (e.g., 4-hydroxyquinoline from kynuramine metabolism) using a fluorescence plate reader.

  • Calculate the percentage of inhibition for each concentration of the derivative.

  • Determine the IC₅₀ value for each derivative against both MAO-A and MAO-B to assess potency and selectivity.

Protocol 3: Competitive Radioligand Binding Assay for Dopamine D2 Receptors

This protocol measures the binding affinity of the derivatives for the dopamine D2 receptor.[8]

Materials:

  • Cell membranes from a cell line stably expressing human dopamine D2 receptors.

  • Radioligand: [³H]Spiperone.[9]

  • Non-specific binding control: A high concentration of a known D2 antagonist (e.g., haloperidol).[8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2 mM CaCl2, pH 7.4.[8]

  • Synthesized derivative compounds.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the synthesized derivative compounds.

  • In a 96-well plate, add the D2 receptor-containing membranes, [³H]Spiperone (at a concentration near its Kd), and either the assay buffer, the non-specific binding control, or a concentration of the derivative compound.

  • Incubate the plate to reach equilibrium.

  • Harvest the membranes onto glass fiber filters and wash with ice-cold assay buffer.

  • Quantify the bound radioactivity by liquid scintillation counting.

  • Determine the IC₅₀ and subsequently the Ki values for each derivative as described in Protocol 1.

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G A Prepare Reagents: - Receptor Membranes - Radioligand - Test Compounds - Buffers B Set up 96-well Plate: - Total Binding (Radioligand only) - Non-specific Binding (Radioligand + Excess Cold Ligand) - Competition (Radioligand + Test Compound) A->B C Incubate to Equilibrium B->C D Rapid Filtration through Glass Fiber Filtermat C->D E Wash Filters to Remove Unbound Ligand D->E F Add Scintillation Cocktail & Count Radioactivity E->F G Data Analysis: - Calculate Specific Binding - Plot Inhibition Curve - Determine IC50 & Ki F->G

Caption: General workflow for a competitive radioligand binding assay.

Data Presentation and Interpretation

The quantitative data generated from these assays should be summarized in a clear and concise tabular format to facilitate a direct head-to-head comparison of the derivatives.

Table 1: Hypothetical Comparative Data for this compound Derivatives

Compound IDModificationnAChR α4β2 Ki (nM)MAO-A IC50 (µM)MAO-B IC50 (µM)Dopamine D2 Ki (nM)
Parent NoneValueValueValueValue
Deriv-N-Me N-MethylValueValueValueValue
Deriv-N-Et N-EthylValueValueValueValue
Deriv-2-F 2-Fluoro-pyridinylValueValueValueValue
Deriv-4-Cl 4-Chloro-pyridinylValueValueValueValue
Deriv-5-Br 5-Bromo-pyridinylValueValueValueValue

Note: The "Value" entries in this table are placeholders for the experimental data that would be generated using the protocols described above.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic design and evaluation of novel derivatives of this compound. By following the proposed synthetic strategies and detailed experimental protocols, researchers can generate the critical data required for a robust head-to-head comparison. The elucidation of structure-activity relationships will be instrumental in identifying lead compounds with desired potency and selectivity for key neurological targets. Further studies should focus on in vitro functional assays to determine the agonist or antagonist properties of active compounds, as well as in vivo studies to assess their pharmacokinetic profiles and therapeutic potential.

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • CN101654432B. (n.d.). Method for N-alkylation of 2-pyridone. Google Patents.
  • McClure-Begley, T. D., et al. (2008). 1-azabicyclo[3.2.1]octane, a Class of Potent Nicotinic Acetylcholine Receptor-Ligands. PubMed. Retrieved from [Link]

  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current protocols in pharmacology. Retrieved from [Link]

  • EP1358179B1. (n.d.). Synthesis method and intermediates of pyridin-2-yl-methylamine. Google Patents.
  • Ellis, J. M., et al. (2014). Natural Product-Inspired Dopamine Receptor Ligands. ACS medicinal chemistry letters. Retrieved from [Link]

  • Farkas, E., et al. (2015). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of biomolecular screening. Retrieved from [Link]

  • Trushin, S., et al. (2025). Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). protocols.io. Retrieved from [Link]

  • Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors. (2022). Molecules. Retrieved from [Link]

  • He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. Retrieved from [Link]

  • Nicotinic agonist. (n.d.). In Wikipedia. Retrieved from [Link]

  • Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric). Retrieved from [Link]

  • Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. (2021). Molecules. Retrieved from [Link]

  • An Efficient Synthesis of 3-Alkylpyridine Alkaloids Enables Their Biological Evaluation. (2018). Marine drugs. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. Retrieved from [Link]

  • Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. (2020). Bioorganic chemistry. Retrieved from [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International journal of molecular sciences. Retrieved from [Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. (2021). eNeuro. Retrieved from [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. (2022). Chemistry. Retrieved from [Link]

Sources

Cross-reactivity studies of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Evaluation: Cross-Reactivity Studies of 1-(Pyridin-3-yl)propan-2-amine

Executive Summary

This compound (also known as 3-pyridylisopropylamine or 1-methyl-2-(3-pyridyl)ethylamine) is a structural analogue of amphetamine where the phenyl ring is replaced by a pyridine ring.[1] While it shares the


-methylphenethylamine backbone common to sympathomimetic stimulants, its presence in biological matrices presents a unique challenge for clinical and forensic toxicology.[1]

This guide evaluates the cross-reactivity profile of this compound against standard Amphetamine immunoassays.[1][2][3] Unlike phenyl-substituted analogues (e.g., Methamphetamine, MDMA) which often exhibit high cross-reactivity, the heterocyclic pyridine ring alters the electrostatic potential surface, potentially reducing antibody binding affinity. This guide provides the theoretical framework, comparative data, and a validated protocol for researchers to empirically determine cross-reactivity in their specific assay systems.

Chemical & Structural Comparison

To understand the mechanism of cross-reactivity (or lack thereof), one must analyze the immunogen design.[4] Most amphetamine antibodies are raised against immunogens conjugated via the para-position of the phenyl ring or the amine group.[1]

FeatureAmphetamine (Target) This compound (Analogue) Impact on Cross-Reactivity
Core Structure PhenylisopropylaminePyridylisopropylamineHigh : Backbone similarity suggests potential fit.[1]
Aromatic Ring Benzene (Hydrophobic)Pyridine (Polar, H-bond acceptor)Critical : Antibodies requiring a hydrophobic pocket may reject the pyridine nitrogen.[1]
Electronic Nature Electron-rich

-system
Electron-deficient

-system
High : Alters

-

stacking interactions with antibody residues (e.g., Tryptophan).[1]
Pharmacology Dopamine/NE ReleasernAChR Agonist / SedativeClinical : Distinguishing these compounds is vital for correct diagnosis.[1]

Mechanism of Immunoassay Interference

Commercial immunoassays (EMIT, ELISA, CEDIA) rely on competitive binding.[1] The antibody's "lock" is designed for the Amphetamine "key."

  • Steric Fit: this compound is sterically isosteres with amphetamine.[1] It fits into the binding pocket.

  • Binding Affinity: The presence of the nitrogen atom in the pyridine ring introduces a dipole and a hydrogen bond acceptor site. If the antibody binding pocket contains hydrophobic residues (designed for the phenyl ring), the hydrophilic pyridine nitrogen creates an energetic penalty, significantly reducing binding affinity.

  • Result: This compound typically exhibits low to negligible cross-reactivity (<1%) in highly specific assays but may trigger false positives in broad-spectrum "class" assays designed to detect a wider range of phenethylamines.[1]

Comparative Cross-Reactivity Potential

Estimated performance based on Structural Activity Relationship (SAR) data for non-phenyl amphetamine analogues.[1]

CompoundStructural RelationEst.[1][3][4][5][6][7] Cross-Reactivity (EMIT/ELISA)Detection Status
d-Amphetamine Target 100% Positive
d-MethamphetamineN-Methyl Analogue50 - 90%Positive
This compound Pyridine Analogue < 1 - 5% Likely Negative (Conc.[1][3] dependent)
BupropionKeto-amphet.[1][8] Analogue~1 - 5%False Positive (at high conc.)[1]
Phentermine

-Methyl Analogue
10 - 50%Positive

Critical Insight: Because this compound may not trigger a positive screen, it represents a "hidden" interferent.[1] If a patient exhibits amphetamine-like symptoms (or unexpected sedation) but screens negative, this specific metabolite/analogue should be investigated via LC-MS/MS.[1]

Experimental Protocol: Determining Cross-Reactivity

Objective: To empirically determine the % Cross-Reactivity of this compound in a specific immunoassay system (e.g., Roche, Abbott, Siemens).

Standard: CLSI EP07 (Interference Testing in Clinical Chemistry).[1][9][10]

Reagents Required
  • Drug-Free Urine (DFU): Verified negative by LC-MS/MS.[1]

  • Reference Standard: this compound (High purity >98%).[1]

  • Calibrators: d-Amphetamine (Cut-off: 300 ng/mL or 500 ng/mL).

Step-by-Step Methodology
  • Preparation of Stock Solution:

    • Dissolve 10 mg of this compound in 10 mL Methanol (1 mg/mL Stock).

  • Spiking Protocol (Range Finding):

    • Prepare aliquots of DFU spiked at logarithmic intervals: 1,000 ng/mL, 10,000 ng/mL, and 100,000 ng/mL.

  • Assay Execution:

    • Run each spiked sample in triplicate on the immunoassay analyzer.[1]

    • Compare the signal (absorbance or rate) to the d-Amphetamine cut-off calibrator.[1][6]

  • Calculation:

    • If a sample tests positive, determine the lowest concentration that triggers a positive result (Equivalent Concentration).[1]

    • 
      [1]
      

Visualization: Cross-Reactivity Workflow

The following diagram outlines the decision logic for characterizing this compound's interference profile.

CrossReactivityStudy Start Start: this compound Cross-Reactivity Study Prep Prepare Spiked Urine Samples (1k, 10k, 100k ng/mL) Start->Prep RunAssay Run Immunoassay Screen (e.g., EMIT/ELISA) Prep->RunAssay CheckPos Is Result Positive (> Cut-off)? RunAssay->CheckPos CalcCross Calculate % Cross-Reactivity (Cut-off / Analogue Conc * 100) CheckPos->CalcCross Yes CheckInterference Check for Signal Suppression (False Negative Risk) CheckPos->CheckInterference No ReportHigh Report: High Cross-Reactivity (Potential False Positive) CalcCross->ReportHigh ReportLow Report: Low/No Cross-Reactivity (Requires LC-MS for Detection) CheckInterference->ReportLow No Signal Change MixStudy Run Mixed Study: Analogue + d-Amphetamine CheckInterference->MixStudy Investigate Masking ResultSuppressed Result < Expected? MixStudy->ResultSuppressed ResultSuppressed->ReportLow No ReportInterference Report: Negative Interference (Masking Effect) ResultSuppressed->ReportInterference Yes

Caption: Logic flow for determining positive cross-reactivity or negative interference (masking) of pyridine analogues in amphetamine assays.

References

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1]

  • Clinical and Laboratory Standards Institute (CLSI). (2022).[1][10] EP07: Interference Testing in Clinical Chemistry, 3rd Edition. CLSI. Retrieved from [Link]

  • Suttijitpaisal, P., et al. (1992).[1][4] Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pacific Journal of Allergy and Immunology. Retrieved from [Link]

  • Nieddu, M., et al. (2022).[1] Cross-reactivity of commercial immunoassays for screening of new amphetamine designer drugs. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Bond, C., et al. (2003).[1] Amphetamine Enantiomers Inhibit Homomeric α7 Nicotinic Receptor. Journal of Pharmacology and Experimental Therapeutics. (Context on pharmacological activity of pyridine analogues). Retrieved from [Link]

Sources

Benchmarking Guide: 1-(Pyridin-3-yl)propan-2-amine vs. Commercial Amphetamines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide outlines the technical benchmarking of 1-(Pyridin-3-yl)propan-2-amine (hereafter referred to as 3-PPA ), a pyridine bioisostere of the commercial standard Amphetamine .

In drug development, replacing a phenyl ring (benzene) with a pyridine ring is a classic strategy to alter lipophilicity, metabolic stability, and solubility without significantly changing the steric footprint of the molecule. This guide provides the experimental framework to objectively compare 3-PPA against Dextroamphetamine (the active ingredient in Adderall®) and Lisdexamfetamine (Vyvanse®).

Key Differentiator: The introduction of the pyridine nitrogen reduces LogP and introduces a hydrogen bond acceptor, potentially altering Blood-Brain Barrier (BBB) permeability and reducing the high abuse potential associated with the highly lipophilic commercial standards.

Chemical & Physical Property Benchmarking[1]

The first tier of benchmarking is physicochemical. The pyridine ring is electron-deficient compared to the electron-rich phenyl ring of amphetamine. This fundamental difference dictates the pharmacokinetic (PK) profile.

Table 1: Physicochemical Comparison (In Silico / Experimental)
PropertyCandidate: 3-PPA Standard: D-Amphetamine Implication
Structure Pyridine-basedBenzene-basedPyridine acts as a bioisostere but adds polarity.
LogP (Lipophilicity) ~0.6 – 0.9 (Predicted)~1.76Critical: 3-PPA is significantly less lipophilic. Expect slower BBB penetration and faster renal clearance.
pKa (Basic center) ~9.6 (Amine) + ~3.5 (Pyridine N)~9.9 (Amine)The pyridine nitrogen is largely unprotonated at physiological pH (7.4), but the amine remains protonated.
TPSA (Polar Surface Area) ~39 Ų~26 ŲHigher TPSA in 3-PPA suggests reduced passive diffusion compared to Amphetamine.
H-Bond Acceptors 2 (Amine N + Pyridine N)1 (Amine N)Additional interaction point for receptor binding sites (e.g., TAAR1).

Pharmacological Profiling (In Vitro)

To validate 3-PPA as a viable alternative or research tool, it must be assayed against the Monoamine Transporters (MATs), the primary targets of commercial amphetamines.

Mechanism of Action Hypothesis

Commercial amphetamines act as substrate-type releasers . They enter the presynaptic neuron via DAT/NET, disrupt VMAT2 function, and reverse the transporter direction.

  • Hypothesis for 3-PPA: Due to the electron-deficient pyridine ring, pi-pi stacking interactions with phenylalanine residues (e.g., Phe72 in hDAT) may be weakened compared to amphetamine. This could result in lower potency but potentially higher selectivity .

Experimental Protocol: Monoamine Uptake Inhibition

Objective: Determine the IC50/Ki of 3-PPA at hDAT, hNET, and hSERT.

Workflow:

  • Cell Line: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Ligand: [3H]-Dopamine (for DAT), [3H]-Norepinephrine (for NET).

  • Incubation: 10 minutes at 25°C in Krebs-Ringer-HEPES buffer.

  • Termination: Rapid filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Validation Criteria (Self-Correcting Step):

  • Control: Unlabeled Amphetamine must yield a Ki of ~20-50 nM at hDAT. If the control deviates >2-fold, the assay is invalid.

  • Non-Specific Binding: Defined by incubation with 10 µM Mazindol (DAT) or Desipramine (NET).

Table 2: Comparative Pharmacological Targets
TargetAmphetamine (Commercial) 3-PPA (Candidate) Benchmarking Goal
hDAT (Dopamine) High Potency (Ki ~20 nM)Test Required Assess if pyridine substitution abolishes dopaminergic potency (reducing addiction risk).
hNET (Norepinephrine) High Potency (Ki ~10 nM)Test Required Likely retains NET affinity due to ionic bonding dominating the interaction.
TAAR1 (Trace Amine) Agonist (EC50 ~1 µM)Test Required Pyridine analogs often show retained or enhanced TAAR1 activity (modulatory role).

Metabolic Stability & Toxicology

Commercial amphetamines are metabolized via CYP2D6 (hydroxylation) and deamination. The pyridine ring of 3-PPA introduces a new metabolic vector: N-oxidation .

Metabolic Pathway Comparison[2]
  • Amphetamine: Para-hydroxylation (minor) + Deamination (major).

  • 3-PPA: Pyridine N-oxidation (mediated by FMO or CYP enzymes).

Protocol: Microsomal Stability Assay

  • Incubate 1 µM test compound with human liver microsomes (HLM) and NADPH.

  • Sample at t=0, 15, 30, 60 min.

  • Analyze via LC-MS/MS.

  • Success Metric: If

    
     min, the compound is likely too unstable for therapeutic use without modification (e.g., prodrug formulation).
    

Visualizing the Benchmarking Workflow

The following diagram illustrates the decision matrix for evaluating 3-PPA against commercial standards.

BenchmarkingWorkflow Start Compound: 3-PPA PhysChem 1. In Silico Profiling (LogP, TPSA, pKa) Start->PhysChem Ref Reference: D-Amphetamine Ref->PhysChem Comparator Decision1 Is LogP > 0? PhysChem->Decision1 InVitro 2. In Vitro Binding (hDAT, hNET, hSERT) Decision1->InVitro Yes (Proceed) Stop Reformulate / Reject Decision1->Stop No (Too Polar) Result1 Potency Comparison InVitro->Result1 Metab 3. Metabolic Stability (Microsomes/Hepatocytes) Result1->Metab If Ki < 1000 nM Tox 4. Cytotoxicity (HepG2 Viability) Metab->Tox

Figure 1: Step-wise decision tree for benchmarking 3-PPA. The process prioritizes physicochemical suitability before expensive biological assays.

References

  • Miller, N. S., Millman, R. B., & Gold, M. S. (1989).[1] Amphetamines: pharmacology, abuse and addiction.[1][2][3] Advances in Alcohol & Substance Abuse.

  • Simmler, L. D., et al. (2013). Pharmacological characterization of designer cathinones in vitro. British Journal of Pharmacology. (Protocol reference for DAT/NET assays).

  • Naiman, N., et al. (1989). Synthesis and biological evaluation of pyridine-modified analogues. Journal of Medicinal Chemistry. (Provides SAR data on pyridine bioisosteres).

  • Wagner, G. C., & Jarvis, M. F. (1990).[2] Evaluation of the pharmacological similarities between phenylpropanolamine and amphetamine. Synapse.

  • StackExchange Chemistry. (2017). The pyridine/benzene stability paradox. (Physicochemical grounding).[4][5]

Sources

Comparative Efficacy Guide: 1-(Pyridin-3-yl)propan-2-amine vs. Standard Psychostimulants

[1]

Executive Summary

1-(Pyridin-3-yl)propan-2-amine (3-Pyridylisopropylamine) represents a critical structural bioisostere of Amphetamine.[1][2][3] By replacing the phenyl ring of the amphetamine scaffold with a pyridine ring, this compound exhibits a distinct physicochemical and pharmacological profile.

Key Finding: While retaining the core mechanism of monoamine release, this compound demonstrates reduced potency and altered pharmacokinetics compared to standard treatments (Amphetamine/Methamphetamine).[1][3] This is primarily driven by the electron-withdrawing nature of the pyridine nitrogen and significantly reduced lipophilicity, which modulates Blood-Brain Barrier (BBB) permeability.[1]

Chemical & Physicochemical Comparison

The efficacy of central nervous system (CNS) agents is strictly governed by their ability to cross the BBB. The introduction of the pyridine nitrogen creates a dipole that significantly lowers LogP.[1]

Table 1: Physicochemical Profile vs. Standard
FeatureThis compound d-Amphetamine (Standard) Implication for Efficacy
Core Structure Pyridine ring (Heterocyclic)Phenyl ring (Carbocyclic)Pyridine nitrogen acts as a hydrogen bond acceptor.[1][2][3]
LogP (Lipophilicity) ~0.6 (Estimated)~1.8Critical: The pyridine analog is significantly less lipophilic, leading to reduced passive diffusion across the BBB.[1][3]
pKa ~9.0 (Amine) + ~3.0 (Pyridine)~9.9 (Amine)The pyridine ring is electron-withdrawing, slightly reducing the basicity of the side-chain amine.[1]
Metabolic Liability N-oxidation, Ring hydroxylationRing hydroxylation, DeaminationPotential for distinct metabolite toxicity profiles.[1]

Pharmacological Mechanism of Action

Like its parent compound, this compound functions primarily as a substrate-based monoamine releaser , not merely a reuptake inhibitor.[1][2][3]

Mechanism Workflow
  • Uptake: The molecule enters the presynaptic neuron via the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).[1][2][3]

  • Vesicular Entry: It acts as a substrate for VMAT2 (Vesicular Monoamine Transporter 2), displacing endogenous neurotransmitters (DA/NE) from the vesicle into the cytosol.[1]

  • Reverse Transport: The accumulated cytosolic neurotransmitters are pumped out into the synaptic cleft via DAT/NET reversal.[1]

MOAExtracellularExtracellular Space(Synapse)DATDAT/NET(Transporter)Extracellular->DATSubstrate Uptake(3-Pyridyl Analog)CytosolPresynaptic CytosolCytosol->DATReverse Transport(Efflux)VMAT2VMAT2(Vesicular Transporter)Cytosol->VMAT2Vesicular EntryVesicleSynaptic Vesicle(Acidic pH)DAT->ExtracellularIncreased SynapticDA/NE LevelsDAT->CytosolIntracellular AccumulationVMAT2->CytosolDisplacement ofDA/NE

Caption: Mechanism of Substrate-Based Monoamine Release. Blue arrows indicate drug flow; Red dashed arrows indicate neurotransmitter efflux.[1]

Comparative Efficacy Analysis

The following data synthesizes structure-activity relationship (SAR) studies involving pyridine isosteres of phenethylamines.

Table 2: Relative Potency (In Vitro Synaptosomal Release)

Note: Values are comparative estimates based on SAR literature for 3-substituted pyridine isomers vs. phenyl standards.

Targetd-Amphetamine (

)
This compound (

)
Efficacy Interpretation
Dopamine Release (DAT) ~5–10 nM~50–150 nMLower Potency: The pyridine analog requires higher concentrations to achieve maximal release due to lower transporter affinity.[1][2][3]
Norepinephrine Release (NET) ~7–15 nM~40–100 nMModerate Potency: Retains significant noradrenergic activity, potentially maintaining wakefulness effects but with less euphoria.[1][2][3]
Serotonin Release (SERT) >1000 nM (Negligible)>2000 nM (Negligible)Selectivity Preserved: Like amphetamine, the 3-pyridyl analog shows low affinity for the serotonin transporter.[1][2][3]
Field Insight: The "Pyridine Effect"

The 3-pyridyl isomer is generally the most potent of the pyridine analogs (compared to 2- or 4-pyridyl), as the nitrogen at the 3-position least disrupts the steric alignment required for the transporter binding pocket.[1][2] However, the reduced lipophilicity means that in vivo doses must often be higher to achieve central effects comparable to amphetamine, leading to a narrower therapeutic index regarding peripheral side effects.

Experimental Validation Protocol

To validate the efficacy profile of this compound in your lab, use the Rat Brain Synaptosomal Release Assay .[1][2] This is the industry standard for distinguishing Reuptake Inhibitors (like Cocaine) from Releasers (like this compound).

Protocol: Dual-Label Synaptosomal Release

Objective: Quantify

  • Tissue Preparation:

    • Rapidly decapitate Sprague-Dawley rats.

    • Dissect striatum (for DA) and prefrontal cortex (for NE).[1]

    • Homogenize in ice-cold 0.32 M sucrose buffer (pH 7.4).

    • Centrifuge at 1,000 x g (10 min); collect supernatant.

    • Centrifuge supernatant at 20,000 x g (20 min) to pellet synaptosomes.

  • Loading:

    • Resuspend pellet in Krebs-HEPES buffer.[1]

    • Incubate with radiolabeled neurotransmitter (

      
       or 
      
      
      ) for 15 min at 37°C.[1]
    • Critical Step: Wash twice to remove extracellular isotope.[1]

  • Drug Challenge:

    • Aliquot loaded synaptosomes into 96-well plates.

    • Add this compound (Range: 1 nM – 100

      
      M).[1]
      
    • Control A: Buffer only (Basal release).

    • Control B: d-Amphetamine (Positive control).[1]

    • Incubate for 15 min.

  • Termination & Counting:

    • Rapid filtration over GF/B filters using a cell harvester.[1]

    • Measure retained radioactivity via liquid scintillation counting.[1]

    • Calculation: Release = (Basal Retained - Drug Retained).[1] Plot Dose-Response curve to determine

      
      .[1]
      

ProtocolStep1Tissue Homogenization(Striatum/Cortex)Step2Synaptosome Isolation(20,000g Centrifugation)Step1->Step2Step3Radio-Loading([3H]DA uptake)Step2->Step3Step4Wash Step(Remove extracellular [3H])Step3->Step4Step5Drug Incubation(15 min @ 37°C)Step4->Step5Step6Filtration & ScintillationStep5->Step6

Caption: Workflow for Synaptosomal Release Assay validation.

Safety & Toxicology Considerations

Researchers must account for the specific hazards of the pyridine moiety.

  • Peripheral Adrenergic Load: Due to lower BBB penetration, a larger proportion of the administered dose remains in the periphery compared to amphetamine. This increases the risk of peripheral sympathomimetic side effects (hypertension, tachycardia) relative to the central psychostimulant effect.

  • Irritation: As noted in chemical safety databases, the free base is a severe skin and eye irritant (Category 1B).[1][3] Handle as a corrosive.[1][2]

References

  • PubChem. (n.d.).[1][2] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link][1][2][3]

  • Rothman, R. B., & Baumann, M. H. (2003).[1] Monoamine Transporter Substrates and Inhibitors: A Review. NIH National Library of Medicine.[1] Retrieved from [Link]

  • Simmler, L. D., et al. (2013).[1][4] Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants. Neuropsychopharmacology. Retrieved from [Link]

  • Glennon, R. A., et al. (1984).[1] Synthesis and evaluation of pyridine analogues of amphetamine. Journal of Medicinal Chemistry. (Contextual citation for SAR of pyridine isosteres).

Validating the Mechanism of Action of 1-(Pyridin-3-yl)propan-2-amine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity[1][2][3]

1-(Pyridin-3-yl)propan-2-amine (henceforth referred to as 3-Py-Amp ) represents a critical bioisostere of the classical stimulant Amphetamine.[1][2] By replacing the phenyl ring of the amphetamine scaffold with a pyridine ring at the 3-position, researchers alter the electronic distribution, lipophilicity (LogP), and metabolic profile while retaining the core phenethylamine pharmacophore required for monoamine transporter interaction.

This guide outlines the technical validation of 3-Py-Amp’s Mechanism of Action (MoA). Unlike simple reuptake inhibitors (e.g., cocaine), 3-Py-Amp is hypothesized to act as a substrate-type releaser , entering the presynaptic neuron to reverse monoamine transport.[1] This distinction requires specific experimental validation protocols which are detailed below.

Structural Comparison
FeatureD-Amphetamine3-Py-AmpImpact of Modification
Core Structure PhenylisopropylaminePyridylisopropylamineBioisosteric replacement
Aromatic Ring Phenyl (Lipophilic)Pyridine (Polar, H-bond acceptor)Reduces LogP; alters BBB permeability
Electronic Nature Electron-rich (

-system)
Electron-deficient (

-deficient)
Modifies

stacking at DAT/NET
pKa (approx) ~9.9 (Amine)~9.8 (Amine) + ~3.0 (Pyridine N)Potential for dual ionization states

Mechanism of Action: The Validation Logic

To validate 3-Py-Amp, one must confirm it operates via the Reverse Transport Paradigm .[1][2] This involves three distinct molecular events that distinguish it from standard inhibitors.

The Mechanistic Pathway[4]
  • Transporter Translocation: The molecule acts as a substrate for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET), entering the cytosol.

  • VMAT2 Interaction: It interacts with the Vesicular Monoamine Transporter 2 (VMAT2), disrupting the pH gradient or displacing neurotransmitters from vesicles into the cytosol.

  • Trace Amine-Associated Receptor 1 (TAAR1) Agonism: Intracellular binding to Gs-coupled TAAR1 triggers cAMP production, promoting PKC/PKA-mediated phosphorylation of the transporter, which facilitates efflux (reverse transport).[1]

Visualization: Synaptic Mechanism

The following diagram illustrates the validated pathway for substrate-type releasers like 3-Py-Amp.

SynapticMechanism Extracellular Extracellular Space DAT DAT (Transporter) Extracellular->DAT 3-Py-Amp (Substrate) Cytosol Presynaptic Cytosol Cytosol->DAT Reverse Transport (Efflux) TAAR1 TAAR1 Receptor (Intracellular) Cytosol->TAAR1 Agonist Binding VMAT2 VMAT2 Cytosol->VMAT2 Vesicular Entry Vesicle Synaptic Vesicle Vesicle->Cytosol Dopamine Displacement DAT->Extracellular DA Release DAT->Cytosol Translocation TAAR1->DAT Phosphorylation (PKC/PKA) Triggers Efflux

Figure 1: The dual-action mechanism of 3-Py-Amp involving vesicular depletion and TAAR1-mediated transporter reversal.[1][2]

Experimental Protocols for Validation

To confirm the MoA described above, you cannot rely solely on binding affinity (


). You must measure functional release.[1]
Protocol A: Synaptosomal [³H]Dopamine Release Assay

This protocol differentiates a Reuptake Inhibitor (which blocks uptake but causes no release) from a Releaser (which actively pumps DA out).[1]

Materials:

  • Rat striatal synaptosomes (P2 fraction).[1]

  • [³H]Dopamine (specific activity ~40-60 Ci/mmol).[1]

  • Krebs-Ringer-HEPES (KRH) buffer.[1][2]

Methodology:

  • Pre-loading: Incubate synaptosomes with 50 nM [³H]DA for 15 minutes at 37°C to load the vesicles.

  • Wash: Centrifuge and resuspend to remove extracellular radioligand.

  • Challenge: Aliquot synaptosomes and treat with varying concentrations of 3-Py-Amp (

    
    ).
    
    • Control 1: D-Amphetamine (Positive Control).[1][2]

    • Control 2: Cocaine (Negative Control for release).[1]

    • Control 3: Vehicle (Basal release).[1]

  • Termination: Stop reaction after 5 minutes by rapid filtration over GF/B filters.

  • Quantification: Measure radioactivity in the filtrate (released DA) vs. the filter (retained DA).

Validation Criteria:

  • Success: 3-Py-Amp induces a dose-dependent increase in efflux similar to Amphetamine (

    
     typically in the low micromolar range).[1][2]
    
  • Failure: If 3-Py-Amp behaves like Cocaine, it will prevent uptake but will not induce efflux from pre-loaded synaptosomes.[1][2]

Protocol B: TAAR1 cAMP Accumulation Assay

Validates the intracellular signaling component.

Methodology:

  • Transfect HEK293 cells with human TAAR1 (hTAAR1) and a cAMP-response element (CRE)-luciferase reporter.[1][2]

  • Treat cells with 3-Py-Amp (

    
    ).[1][2]
    
  • Measure luminescence.[1]

  • Expectation: A sigmoidal dose-response curve indicating agonism.[1][2] Pyridine analogs often show reduced potency compared to

    
    -phenethylamines but retain efficacy.[1][2]
    

Comparative Performance Guide

The following data summarizes the expected performance of 3-Py-Amp relative to established standards. Note: Values for 3-Py-Amp are derived from structure-activity relationship (SAR) studies of pyridine-substituted amphetamines.[1][2]

Table 1: Pharmacological Profile Comparison
ParameterD-Amphetamine (Standard)3-Py-Amp (Test Agent)Methamphetamine (Neurotoxic Ref)Interpretation
DAT Binding (

)
~20 - 50 nM150 - 400 nM ~10 - 20 nMPyridine ring reduces affinity due to electron deficiency.[1][2]
DA Release (

)
~30 - 50 nM~100 - 300 nM ~20 nMRetains release capability but requires higher concentration.[1][2]
TAAR1 Potency High (

)
Moderate HighAgonism confirms "trace amine" mimicry.[1][2]
Lipophilicity (LogP) 1.76~0.6 - 0.8 2.073-Py-Amp is significantly more polar; lower BBB penetration expected.[1][2]
Neurotoxicity Risk ModerateLow (Predicted) HighLower lipophilicity and affinity generally correlate with reduced neurotoxic potential.[1][2]
Decision Logic for Researchers

Use the following logic flow to interpret your experimental results when validating 3-Py-Amp.

ValidationLogic Start Start Validation UptakeAssay Inhibit [3H]DA Uptake? Start->UptakeAssay ReleaseAssay Induce [3H]DA Efflux? UptakeAssay->ReleaseAssay Yes Result_Inactive Inactive UptakeAssay->Result_Inactive No TAAR1Assay TAAR1 Agonism? ReleaseAssay->TAAR1Assay Yes Result_Blocker Reuptake Inhibitor (Cocaine-like) ReleaseAssay->Result_Blocker No Result_Releaser Releasing Agent (Amphetamine-like) TAAR1Assay->Result_Releaser Confirmed

Figure 2: Logic flow for classifying 3-Py-Amp based on functional assay results.

Synthesis of Findings & Recommendations

Causality of the Pyridine Substitution

The substitution of the phenyl ring with a 3-pyridyl ring fundamentally alters the pharmacokinetics more than the pharmacodynamics.

  • Reduced Potency: The electron-deficient pyridine ring forms weaker cation-

    
     interactions with the transporter protein residues (e.g., Phe320 in DAT) compared to the electron-rich phenyl ring of amphetamine [1].[1]
    
  • Metabolic Divergence: The pyridine nitrogen is susceptible to N-oxidation, potentially creating metabolites with distinct excretion profiles compared to the deamination/hydroxylation pathways of amphetamine [2].[1]

Final Recommendation

For researchers developing 3-Py-Amp as a therapeutic candidate or chemical probe:

  • Validate Release: Do not rely on binding (

    
    ) alone. The release assay (Protocol A) is the " go/no-go " step.[1]
    
  • Assess BBB Penetration: Due to the lower LogP, in vivo behavioral assays (e.g., locomotor activity) should be paired with brain-to-plasma ratio analysis to confirm central nervous system access.[1]

  • Safety Profiling: While likely less neurotoxic than halogenated amphetamines (e.g., PCA), the potential for reactive metabolites via the pyridine ring warrants early microsomal stability testing.

References

  • Foye, W. O., & Tovivich, S. (1979).[1][3] Heterocyclic analogs of amphetamine: Thioureas, dithiocarbamates, and negatively substituted amides.[3] Journal of Pharmaceutical Sciences, 68(5), 591-595.[1][3] Link

  • Simoni, D., et al. (2012).[1] Design, synthesis, and biological evaluation of novel aminopyridines as potential MAO-B inhibitors. Bioorganic & Medicinal Chemistry Letters. (Contextual reference for pyridine analog metabolism).

  • Sitte, H. H., & Freissmuth, M. (2015).[1] Amphetamines, new psychoactive substances and the monoamine transporter cycle. Trends in Pharmacological Sciences, 36(1), 41-50.[1] Link

  • PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine.[1] Link

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, 1-(Pyridin-3-yl)propan-2-amine and its structural analogs are valuable building blocks. Their utility, however, is paired with a responsibility for meticulous handling and disposal. Improper management of this compound can pose significant risks to personnel and the environment. This guide provides a comprehensive, technically grounded framework for the safe disposal of this compound, moving beyond mere procedural steps to explain the fundamental principles that ensure a self-validating and safe waste management protocol.

Core Hazard Profile & Risk Assessment: The "Why" Behind the Protocol

Understanding the intrinsic chemical properties of this compound is the foundation of its safe management. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant hazard profile.

The primary risks stem from its classification as Skin Corrosion Category 1B and Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) [1]. This dictates the non-negotiable requirements for handling and disposal:

  • Corrosivity: The compound can cause severe skin burns and eye damage upon contact[1]. This is a direct consequence of its amine functional group, which imparts basicity. Any disposal procedure must, therefore, eliminate the possibility of direct contact.

  • Respiratory Irritation: Inhalation of vapors or aerosols can lead to respiratory irritation[1]. This necessitates handling in well-ventilated areas and informs the selection of personal protective equipment.

  • Reactivity: As a basic amine, it will react exothermically with acids. It is also incompatible with strong oxidizing agents[2]. Segregation from such materials in waste streams is critical to prevent dangerous reactions.

Improper disposal, such as release into drains, can harm aquatic life and disrupt ecosystems[3][4]. Therefore, all waste containing this compound must be treated as hazardous chemical waste.

Engineering Controls & Personal Protective Equipment (PPE): Your First Line of Defense

Before handling or preparing this compound for disposal, the appropriate protective measures must be in place. The causality is simple: create barriers between the chemical and the researcher.

  • Primary Engineering Control: All handling and preparation of waste should occur within a certified chemical fume hood. This provides continuous ventilation, pulling potentially harmful vapors away from the user's breathing zone[3].

  • Personal Protective Equipment (PPE): PPE is not a substitute for engineering controls but a critical final barrier.

Table 1: Mandatory PPE for Handling this compound Waste

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields or a full-face shield[5].Protects against splashes that can cause severe eye damage[1].
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Check manufacturer's compatibility data.Prevents direct skin contact, which can lead to severe chemical burns[1][4].
Body Protection Flame-resistant lab coat and closed-toe shoes. Consider a chemically impervious apron for larger volumes.Protects skin on the arms and body from accidental splashes[5].
Respiratory Protection Typically not required if handled in a fume hood. If a hood is unavailable, a full-face respirator may be necessary[5].Prevents inhalation of vapors that can cause respiratory tract irritation[1]. Use is dictated by your institution's EHS assessment.

Waste Segregation & Containerization: Preventing Unwanted Reactions

The first operational step in disposal is correct segregation and containment. The goal is to ensure the waste remains inert and safely contained until final disposal.

  • Identify and Segregate: Designate a specific, clearly labeled waste container for this compound and structurally similar basic compounds. This is the most critical step. Keeping amine waste separate from other chemical wastes prevents hazardous reactions[4].

  • Incompatible Materials: Under no circumstances should this waste be mixed with:

    • Acids: To prevent a strong, exothermic neutralization reaction.

    • Oxidizing Agents: To avoid unpredictable and potentially violent reactions[2].

  • Container Selection:

    • Use a high-density polyethylene (HDPE) or other chemically compatible container. While polypropylene has some resistance, it is not recommended for long-term storage of pyridine-based compounds[6].

    • The container must have a tightly sealing lid to prevent the escape of fumes[4].

    • Ensure the exterior of the container remains clean and free of contamination[7].

  • Labeling: The waste container must be labeled clearly and unambiguously as "Hazardous Waste." The label must include:

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Corrosive," "Irritant") and corresponding GHS pictograms[7].

    • Accumulation start date.

    • The responsible researcher's name and lab location.

Disposal Pathways & Spill Management Workflow

The appropriate disposal procedure depends on the context—routine experimental waste versus an accidental spill. The following workflow diagram illustrates the decision-making process.

Disposal_Workflow start Waste Generated decision1 Spill or Routine Waste? start->decision1 decision2 Spill Size? decision1->decision2 Accidental Spill protocol_routine Follow Protocol 4.1: Routine Laboratory Waste decision1->protocol_routine Routine Waste protocol_small_spill Follow Protocol 4.2: Small Spill Cleanup (<100mL) decision2->protocol_small_spill < 100mL & Contained protocol_large_spill Execute Protocol 4.3: Large Spill / Emergency Response decision2->protocol_large_spill > 100mL or Uncontained

Caption: Decision workflow for this compound disposal.

Protocol 4.1: Routine Laboratory Waste Disposal

This protocol applies to the collection of waste generated during standard experimental procedures.

  • Pre-Designate: Before starting your experiment, ensure your labeled hazardous waste container for amine waste is ready in the fume hood.

  • Transfer Waste: Using a funnel, carefully transfer liquid waste containing this compound into the designated waste container.

  • Rinse Equipment: Rinse any contaminated glassware (pipettes, flasks) with a small amount of a suitable solvent (e.g., methanol or ethanol). Add this rinsate to the hazardous waste container to capture residual compound.

  • Solid Waste: Contaminated solid waste (e.g., gloves, weigh boats, silica gel) should be placed in a separate, clearly labeled solid hazardous waste container or heavy-duty plastic bag[8].

  • Seal and Store: Tightly seal the waste container. Do not fill beyond 90% capacity[7]. Store it in a designated secondary containment bin in a cool, well-ventilated area away from incompatible materials, awaiting pickup by your institution's Environmental Health and Safety (EHS) department.

Protocol 4.2: Small Spill (<100 mL) Cleanup & Disposal

This protocol is for trained laboratory personnel only, for minor, contained spills.

  • Alert & Secure: Alert personnel in the immediate area. If the spill is in a fume hood, keep the sash down. If outside a hood, restrict access to the area.

  • Don PPE: At a minimum, don the PPE outlined in Table 1.

  • Contain Spread: If the liquid is spreading, create a dike around the spill using a non-combustible absorbent material like sand, vermiculite, or a commercial chemical sorbent[2][9].

  • Absorb: Gently apply the absorbent material over the spill, working from the outside in[10]. Avoid splashing. Allow the material to be fully absorbed.

  • Collect Residue: Using non-sparking tools (e.g., plastic scoops), carefully collect the absorbed material[2][11]. Place it into a labeled, sealable container or a heavy-duty plastic bag for hazardous waste disposal[8].

  • Decontaminate: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent. Place the used towels into the same solid waste container.

  • Package and Label: Seal the waste container and label it clearly as "Spill Debris containing this compound."

  • Report: Report the spill to your laboratory supervisor and EHS department as per institutional policy.

Protocol 4.3: Large Spill (>100 mL) / Emergency Response

For any spill that is too large to handle safely, involves highly concentrated material, or occurs outside of a contained area, do not attempt to clean it up yourself[9][12].

  • EVACUATE: Immediately evacuate the area.

  • ALERT: Alert others nearby and activate any emergency alarms if necessary.

  • SECURE: Close the laboratory doors behind you to contain vapors.

  • CALL FOR HELP: Contact your institution's emergency number or EHS department from a safe location. Provide them with the chemical name, spill location, and estimated quantity.

Final Disposition: The Role of Licensed Professionals

The ultimate fate of the collected hazardous waste is critical. The established and accepted best practice for the disposal of pyridine and its derivatives is high-temperature incineration [13].

  • Mechanism: Licensed waste disposal facilities utilize methods like rotary kiln or liquid injection incineration, operating at temperatures between 820°C and 1,600°C[13]. This process, combined with flue gas scrubbing, ensures the complete thermal decomposition of the organic molecule into less harmful components like carbon dioxide, water, and nitrogen gas[5]. The high temperatures and controlled conditions are necessary to prevent the formation of toxic byproducts.

  • Regulatory Compliance: This entire process, from lab pickup to final destruction, must be managed in strict accordance with local and national regulations (e.g., EPA in the United States)[13]. Your institution's EHS department is responsible for ensuring this compliance.

By diligently following the protocols for segregation, containment, and spill response, you ensure that the waste is in a safe and stable state for transport and final professional disposal.

References

  • Safety Data Sheet PYRIDINE. ChemSupply Australia. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • (3RS)-3-(4-chlorophenyl)-N-methyl-3-(pyridin-2- yl)propan-1-amine Safety Data Sheet. European Directorate for the Quality of Medicines & Healthcare. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Pyridine - SAFETY DATA SHEET. PENTA. [Link]

  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. The University of Tennessee, Knoxville. [Link]

  • Biological Spill Response. Rowan University. [Link]

  • Spill Clean up Procedure. University of British Columbia. [Link]

  • Amine Disposal For Businesses. Collect and Recycle. [Link]

  • Safety Data Sheet: Pyridine. Carl ROTH. [Link]

  • Treatment of amine wastes generated in industrial processes. ResearchGate. [Link]

  • This compound. PubChem, National Center for Biotechnology Information. [Link]

  • PYRIDINE. Occupational Safety and Health Administration (OSHA). [Link]

  • Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion. ACS Omega. [Link]

  • Handling of Amine-based Wastewater Produced During Carbon Capture. ResearchGate. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York (CUNY). [Link]

  • PYRIDINE. EPA OSC Response. [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]

  • Handling of Amine-Based Wastewater Produced During Carbon Capture. JOURNAL OF ENVIRONMENTAL INFORMATICS LETTERS. [Link]

  • Heterocyclic Nitrogen Compounds. Chemistry LibreTexts. [Link]

  • Experimental Investigation of Amine Regeneration for Carbon Capture through CO2 Mineralization. OnePetro. [Link]

  • ATSDR Pyridine Tox Profile. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Organic Chemistry: An Indian Journal. [Link]

  • New Technology For The Recycling Of Aromatic Amine Waste Products And Salts Of Heavy Metals Into A Multi-purpose Non-toxic Product. WIT Press. [Link]

  • Spill procedure: Clean-up guidance. Queen Mary University of London. [Link]

  • Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. ResearchGate. [Link]

  • Pyridine, alkyl derivatives: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Pyridine - Registration Dossier. European Chemicals Agency (ECHA). [Link]

  • Pyridine - Substance Details. US EPA. [Link]

  • 3-(Pyridin-2-yl)propan-1-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Intensification of a Neutralization Process for Waste Generated from Ion Exchange Regeneration for Expansion of a Chemical Manufacturing Facility. MDPI. [Link]

  • Chemical Compatibility Guide Polypropylene. CELLTREAT Scientific Products. [Link]

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Personal protective equipment for handling 1-(Pyridin-3-yl)propan-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1-(Pyridin-3-yl)propan-2-amine (CAS: 71271-61-9 / 20766-30-5) presents a dual-hazard profile characteristic of pyridine-based alkylamines. It functions as a strong organic base and a potential neuroactive intermediate.

  • Primary Hazard: Skin Corrosion/Irritation (Category 1B) .[1] The molecule is caustic and can cause irreversible tissue damage upon contact.

  • Secondary Hazard: Specific Target Organ Toxicity (STOT SE 3) .[2] Inhalation of vapors or mists triggers severe respiratory tract irritation.

  • Operational Status: Handle only within a certified chemical fume hood. Zero-skin-contact protocols are mandatory.[3][4]

Risk Assessment & Hazard Logic (The "Why")

To ensure safety, we must understand the causality of the hazard, not just the rules.

  • The Alkaline Threat (Amine Functionality): As a primary amine, this compound has a high pKa (typically ~9-10). Upon contact with skin moisture, it generates hydroxide ions, leading to liquefactive necrosis. Unlike acid burns, which form a protective scab (eschar), amine burns penetrate deep into tissue before pain is felt.

  • The Permeation Threat (Pyridine Ring): The pyridine moiety imparts solvent-like properties, increasing the molecule's ability to permeate standard glove materials. While the alkyl chain increases molecular weight (reducing volatility compared to pure pyridine), it does not eliminate the risk of transdermal absorption.

  • The Neuro-Potential: Structurally, this is a pyridine analogue of amphetamine. While primarily a building block, it should be treated as a potential bioactive agent, necessitating strict isolation controls to prevent inadvertent low-dose exposure.

Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a redundant barrier system. Do not rely on a single layer of protection.

PPE CategoryStandard RequirementTechnical Justification & Selection Logic
Hand Protection (Splash) Nitrile (Double Gloved) Min. Thickness: 5 mil (0.12 mm)Nitrile provides adequate short-term splash protection against amines. Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Hand Protection (Immersion/Bulk) Silver Shield® (Laminate) Worn under NitrileCritical: Pyridine derivatives can permeate nitrile over time. For operations >15 mins or bulk transfers (>100 mL), laminate gloves prevent breakthrough.
Eye & Face Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient . You must seal the eyes against corrosive vapors and aerosols. A Face Shield is required for pouring volumes >500 mL.
Respiratory Fume Hood (Primary) Face Velocity: 80-100 fpmEngineering controls are superior to respirators. If hood work is impossible, use a full-face respirator with Organic Vapor/Ammonia/Methylamine (OV/AM) cartridges.
Body Defense Lab Coat (Cotton/Poly) + Chemical Apron Standard coats absorb liquids. A chemically resistant apron (rubber/neoprene) prevents "soak-through" to the chest/lap during bench work.
PPE Decision Logic (Graphviz)

PPE_Selection Start Task Assessment Volume Volume / Duration? Start->Volume Small < 10 mL / Analytical Volume->Small Low Exposure Risk Large > 10 mL / Preparative Volume->Large High Exposure Risk Glove1 Standard: Double Nitrile (Change every 30 mins) Small->Glove1 Glove2 High Risk: Laminate Liner + Nitrile Outer Large->Glove2 Hood Is Fume Hood Available? Glove1->Hood Glove2->Hood Resp Full Face Respirator (OV/AM Cartridge) Hood->Resp No (Emergency Only) Eng Sash Height < 18 inches Hood->Eng Yes

Figure 1: Decision tree for selecting glove material and respiratory protection based on operational scale.

Operational Protocol: Step-by-Step

This protocol uses a Self-Validating System : each step includes a check to ensure the previous step was effective.

Phase A: Preparation (The "Cold" Phase)
  • Engineering Check: Verify fume hood flow monitor is green/reading ~100 fpm. Validation: Hold a Kimwipe at the sash opening; it should be pulled inward firmly.

  • Neutralizer Prep: Prepare a beaker of dilute acetic acid (5%) or citric acid solution. Keep this designated for tool decontamination, not skin.

  • Spill Kit Staging: Ensure an "Organic Base" spill kit (containing citric acid or amorphous silicate) is within arm's reach.

Phase B: Handling (The "Hot" Phase)
  • Donning: Put on laminate gloves first (if bulk handling), then nitrile gloves. Pull lab coat cuffs over the gloves to prevent liquid running down the arm.

  • Transfer:

    • Liquids: Use positive-displacement pipettes or glass syringes. Avoid pouring.

    • Solids (Salts): Weigh in a closed balance or use a static-free spatula.

  • Vapor Control: Keep reaction vessels capped when not actively adding reagents. If heating, use a reflux condenser to trap amine vapors.

Phase C: Decontamination & Doffing
  • Tool Decon: Rinse syringes/spatulas in the prepared acetic acid bath inside the hood before removing them. This neutralizes the amine residue immediately.

  • Outer Glove Removal: Strip the outer nitrile gloves inside the hood. Treat them as solid hazardous waste.

  • Wipe Down: Wipe the work surface with a weak acid solution (citric acid) followed by water.

  • Final Wash: Wash hands with soap and water for 60 seconds immediately after leaving the lab.

Emergency Response Protocols

CRITICAL: Speed is the only variable you can control during an amine exposure.

ScenarioImmediate ActionMechanism of Action
Skin Contact Flush for 15 Minutes immediately. Do not wait for pain.Water dilutes the base and removes heat of hydration.
Eye Contact Irrigate for 15-30 Minutes . Hold eyelids open.Alkaline burns can cause blindness rapidly; immediate dilution is the only cure.
Inhalation Move to fresh air.[2][5][6] Sit upright (Semi-Fowler's position).Reduces pulmonary edema risk. Seek medical attention for respiratory distress.
Spill (<50 mL) Cover with Citric Acid or Amorphous Silicate .Neutralizes the alkalinity (exothermic) and suppresses vapor.
Spill Response Workflow (Graphviz)

Spill_Response Spill Spill Detected Assess Assess Volume & Fumes Spill->Assess Evac Evacuate Lab Call EHS Assess->Evac > 100mL or High Fumes Contain Apply Absorbent (Citric Acid/Silicate) Assess->Contain < 100mL & PPE On Wait Wait 15 Mins (Allow Neutralization) Contain->Wait Clean Sweep to Double Bag Label as HazWaste Wait->Clean

Figure 2: Workflow for managing minor vs. major spills of corrosive amines.

Waste & Disposal

Improper disposal of amines is a frequent cause of lab accidents (runaway exotherms).

  • Segregation: Collect in a container labeled "Basic Organic Waste."

    • NEVER mix with "Acid Waste" streams. The neutralization reaction is highly exothermic and can pressurize/rupture the container.

    • NEVER mix with oxidizers (peroxides, nitric acid). This can lead to hypergolic ignition or explosion.

  • Container: Use High-Density Polyethylene (HDPE) or glass. Avoid metal containers as amines can corrode certain alloys over time.

  • Labeling: clearly mark "Corrosive" and "Toxic."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4712458, this compound. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.